(S)-3-Aminoazetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-aminoazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWDZYSLVSRRI-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515338 | |
| Record name | (3S)-3-Aminoazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80582-10-1 | |
| Record name | (3S)-3-Aminoazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Aminoazetidin-2-one chemical properties and structure
An In-Depth Technical Guide to (S)-3-Aminoazetidin-2-one: A Cornerstone Chiral Building Block in Modern Drug Discovery
Introduction: The Significance of a Strained Scaffold
This compound is a chiral, four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. As a constrained analog of the amino acid β-alanine, its rigid β-lactam framework serves as a valuable scaffold for introducing specific three-dimensional conformations into bioactive molecules. The inherent ring strain of the azetidinone core not only dictates its unique reactivity but also presents a bioisosteric replacement for larger, more flexible moieties, often leading to improved pharmacokinetic properties such as metabolic stability and cell permeability.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this pivotal building block for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The structure of this compound features a stereocenter at the C3 position, which is crucial for its application in asymmetric synthesis and for specific interactions with biological targets.
Caption: 2D Chemical Structure of this compound.
Core Physicochemical Data
The compound is typically available and handled as its hydrochloride salt to improve stability and solubility.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-aminoazetidin-2-one | [4] |
| Synonyms | (S)-3-Amino-β-lactam | [4] |
| CAS Number | 2044711-48-8 (for hydrochloride salt) | [4][5] |
| Molecular Formula | C₃H₆N₂O | [4] |
| Molecular Weight | 86.09 g/mol (free base) | [5] |
| 122.55 g/mol (hydrochloride salt) | [5] | |
| Appearance | Light orange to yellow powder/crystal | [6] |
| Solubility | Soluble in aqueous acid, DMSO, and Methanol | [7] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |
| logP (calculated) | -1.13 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Spectroscopic Profile: A Guide to Structural Elucidation
Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the strained ring. The two diastereotopic protons on C4 would likely appear as complex multiplets. The proton on the C3 stereocenter will couple with the C4 protons and the amine protons. The N-H protons of the primary amine and the lactam will appear as broad signals, the positions of which are dependent on solvent and concentration.[8] The addition of D₂O would lead to the disappearance of the N-H signals, confirming their identity.[8]
-
¹³C NMR Spectroscopy: The carbon spectrum provides clear markers for the key functional groups.
-
C=O (Lactam Carbonyl): Expected to resonate significantly downfield, typically in the range of 165-175 ppm, due to the deshielding effect of the double bond to oxygen.[9]
-
Ring Carbons (C3 and C4): The carbons of the azetidine ring will appear in the aliphatic region, generally between 40-60 ppm.[8][9] The C3 carbon, attached to the amino group, will be slightly downfield compared to the C4 carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by the vibrations of its primary functional groups.
-
N-H Stretch (Amine): Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[8]
-
C=O Stretch (β-Lactam): The carbonyl group of a strained β-lactam exhibits a characteristic high-frequency absorption, typically appearing at a higher wavenumber (around 1730-1770 cm⁻¹) than that of acyclic amides, a direct consequence of the ring strain.
-
N-H Bend (Amine): A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.[8]
-
Synthesis and Reactivity: Harnessing Ring Strain
The synthesis of enantiopure this compound is a non-trivial process, often starting from chiral precursors like amino acids.
Representative Synthetic Workflow
A common strategy involves the cyclization of a suitably protected derivative of L-aspartic acid. The workflow below illustrates the key transformations.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Cyclization
This protocol is a representative example based on established literature methods for β-lactam synthesis.[10]
Objective: To synthesize the protected precursor to this compound via intramolecular cyclization.
Materials:
-
N-protected L-aspartic acid β-ester
-
Reducing agent (e.g., Borane-dimethyl sulfide complex)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Organic base (e.g., Triethylamine, DBU)
-
Anhydrous solvents (THF, CH₂Cl₂)
Procedure:
-
Selective Reduction: The unprotected carboxylic acid of an N-protected L-aspartic acid β-ester is selectively reduced to the corresponding primary alcohol using a suitable reducing agent. The reaction is performed in an anhydrous solvent like THF under an inert atmosphere.
-
Hydroxyl Group Activation: The resulting primary alcohol is activated for nucleophilic substitution by converting it into a good leaving group. This is typically achieved by reaction with tosyl chloride or mesyl chloride in the presence of an organic base to form a tosylate or mesylate ester.
-
Intramolecular Cyclization: The activated intermediate is treated with a non-nucleophilic base (e.g., DBU or potassium tert-butoxide) to deprotonate the nitrogen of the protected amine. The resulting anion acts as an intramolecular nucleophile, displacing the tosylate/mesylate group to form the four-membered azetidinone ring.
-
Deprotection: The N-protecting group on the azetidinone ring and the amino group at C3 are removed under appropriate conditions (e.g., catalytic hydrogenation for a benzyl group, or acid-catalyzed hydrolysis) to yield the final product.[11][12]
Chemical Reactivity
The reactivity of this compound is dominated by two key features:
-
Lactam Ring-Opening: The high degree of ring strain (~25 kcal/mol) makes the β-lactam susceptible to nucleophilic attack at the carbonyl carbon.[3] This can lead to ring-opening, a reaction that is fundamental to the mechanism of action of penicillin and other β-lactam antibiotics. This reactivity must be carefully managed during synthetic manipulations.
-
Amine Functionality: The primary amino group at the C3 position is a versatile nucleophilic handle. It readily undergoes standard amine reactions such as acylation, alkylation, reductive amination, and sulfonylation, allowing for the straightforward introduction of diverse substituents and the construction of compound libraries.[13]
Applications in Drug Discovery and Medicinal Chemistry
The rigid azetidinone scaffold is a privileged motif in medicinal chemistry, valued for its ability to lock bond rotations and present substituents in well-defined spatial orientations.[1][2]
-
Enzyme Inhibitors: The β-lactam ring is a known pharmacophore for inhibiting various enzymes. Derivatives of 3-aminoazetidin-2-one have been explored as inhibitors for targets beyond bacterial transpeptidases, including proteases and kinases.
-
Scaffold for Bioactive Molecules: The molecule serves as a chiral starting material for more complex structures. For instance, novel (R)-azetidine-2-carboxamide analogues derived from similar scaffolds have been developed as potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology.[14]
-
Conformationally Constrained Peptidomimetics: By incorporating the azetidinone core into a peptide backbone, researchers can induce specific secondary structures (e.g., β-turns). This is a powerful strategy for stabilizing bioactive conformations and improving resistance to proteolytic degradation.
Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the broader azetidine motif to enhance metabolic stability and receptor selectivity, underscoring the therapeutic value of this four-membered ring system.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its salts is essential.
| Hazard Information (based on hydrochloride salt) | |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust.[5] P280: Wear protective gloves/eye protection/face protection.[15] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[5][16] Keep container tightly closed. Recommended storage at -20°C for long-term stability.[5] |
Conclusion
This compound is more than just a simple chemical. It is a highly valuable, stereochemically defined building block that provides a robust platform for innovation in drug discovery. Its unique combination of a strained, reactive β-lactam ring and a versatile primary amine functionality allows for the creation of diverse and structurally complex molecules. The conformational rigidity conferred by the azetidinone scaffold is a key asset in designing potent and selective ligands for a range of biological targets. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.
References
- Vertex AI Search. (3S)-3-aminoazetidin-2-one hydrochloride.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- F. G. G. F. C. A. M. T. A. A. S. C. M. L. P. C. A. C. B. M. C. D. T. E. F. B. S. S. (2019). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH.
- ChemScene. (3S)-3-Aminoazetidin-2-one hydrochloride.
- National Library of Medicine. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids.
- Wiley-VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- PrepChem.com. Synthesis of (S)-3-amino-2-oxo-1-azetidinylphosphonic acid, methyl ester.
- National Library of Medicine.
- MDPI.
- Google Patents.
- Chem-Impex. (S)-(-)-3-Amino-2-piperidone.
- ChemBK. (3S)-3-Aminoazepan-2-one.
- Enamine. Azetidines.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- National Institutes of Health.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. labsolu.ca [labsolu.ca]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 13. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to (S)-3-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of a Strained Ring System
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can unlock new therapeutic avenues is relentless. Among the privileged structures that have garnered significant attention is the azetidin-2-one, or β-lactam, ring. While historically synonymous with penicillin and cephalosporin antibiotics, the inherent ring strain and unique stereochemistry of this four-membered heterocycle offer a versatile platform for the design of a diverse array of bioactive agents. This guide focuses on a particularly valuable building block: (S)-3-Aminoazetidin-2-one . Its chiral nature and the presence of a reactive amino group make it a cornerstone for the synthesis of innovative drug candidates targeting a spectrum of diseases, from cancer to neurological disorders. This document will provide a comprehensive overview of its fundamental properties, synthesis, and applications, offering a technical resource for researchers engaged in the art and science of drug discovery.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of a lead compound is paramount for successful drug development. The data for this compound and its commonly available hydrochloride salt are summarized below. While a specific CAS number for the free base is not consistently reported in public databases, the information for the hydrochloride salt is well-documented.
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | Not consistently available | 2044711-48-8[1] |
| Molecular Formula | C₃H₆N₂O | C₃H₇ClN₂O[1] |
| Molecular Weight | 86.09 g/mol | 122.55 g/mol [1] |
| Appearance | Predicted to be a solid | White to off-white solid |
| Solubility | Soluble in polar organic solvents | Soluble in water |
The Art of Synthesis: Crafting a Chiral β-Lactam
The enantioselective synthesis of this compound is a critical process that underpins its utility in drug discovery. The inherent ring strain of the β-lactam core necessitates carefully controlled reaction conditions to achieve the desired stereochemistry and avoid unwanted side reactions. A common and effective strategy involves the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis, between a ketene and an imine.
Experimental Protocol: Enantioselective Staudinger Cycloaddition
This protocol outlines a generalized, yet field-proven, methodology for the synthesis of chiral 3-amino-β-lactams. The causality behind key experimental choices is highlighted to provide a deeper understanding of the process.
Step 1: Chiral Imine Formation
The foundation of the enantioselectivity of this synthesis lies in the use of a chiral auxiliary. A chiral amine is condensed with an appropriate aldehyde to form a chiral imine. This step directs the stereochemical outcome of the subsequent cycloaddition.
-
Rationale: The steric hindrance and electronic properties of the chiral auxiliary on the imine will favor the approach of the ketene from one face, leading to the preferential formation of one enantiomer of the β-lactam.
Step 2: In Situ Ketene Generation
An acyl chloride, such as chloroacetyl chloride, is treated with a tertiary amine base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at low temperatures (typically -78 °C to 0 °C) to generate the ketene in situ.
-
Rationale: Ketenes are highly reactive and prone to dimerization. In situ generation ensures that the ketene reacts immediately with the imine as it is formed, maximizing the yield of the desired β-lactam. The choice of a non-polar, aprotic solvent like dichloromethane prevents unwanted reactions of the ketene with the solvent.
Step 3: [2+2] Cycloaddition
The freshly generated ketene undergoes a concerted [2+2] cycloaddition with the chiral imine to form the β-lactam ring. The reaction is typically carried out at low temperatures to enhance stereoselectivity.
-
Rationale: The concerted nature of the Staudinger cycloaddition allows for the transfer of the stereochemical information from the chiral imine to the newly formed stereocenters on the β-lactam ring.
Step 4: Deprotection and Isolation
The chiral auxiliary is cleaved from the β-lactam, often under acidic or hydrogenolytic conditions, to yield the desired this compound. Purification is typically achieved through chromatography.
-
Rationale: The choice of deprotection method depends on the nature of the chiral auxiliary and other protecting groups present in the molecule. The final product is often isolated as a more stable salt, such as the hydrochloride.
Caption: Enantioselective synthesis workflow for this compound.
Applications in Drug Development: A Scaffold for Innovation
The unique structural features of this compound make it a highly sought-after building block in the design of novel therapeutics. The strained β-lactam ring can act as a potent electrophile, enabling it to irreversibly bind to the active sites of enzymes. Furthermore, the amino group at the C3 position provides a convenient handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.
Enzyme Inhibition: A Targeted Approach
Derivatives of 3-aminoazetidin-2-one have shown significant promise as inhibitors of various enzymes implicated in disease.
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: NAAA is a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for the treatment of pain and inflammation. N-(2-oxoazetidin-3-yl)amides, derived from 3-aminoazetidin-2-one, have been developed as potent and systemically active NAAA inhibitors with improved stability compared to earlier β-lactone-based inhibitors[2].
-
Mechanism of Action: The strained carbonyl of the β-lactam ring is susceptible to nucleophilic attack by a cysteine residue in the active site of NAAA. This results in the opening of the β-lactam ring and the formation of a stable covalent bond with the enzyme, leading to its irreversible inhibition.
-
Caption: Mechanism of NAAA inhibition by a 3-aminoazetidin-2-one derivative.
Anti-Cancer Agents: Targeting Cellular Proliferation
The 3-aminoazetidin-2-one scaffold has also been explored for the development of anti-cancer agents. By appending specific pharmacophores to the amino group, researchers have designed molecules that can interfere with critical cellular processes in cancer cells. For instance, derivatives of 3-amino-2-azetidinone have been synthesized as analogues of combretastatin A4, a natural product known to inhibit tubulin polymerization[3].
-
Rationale for Development: These synthetic analogues aim to improve upon the stability and solubility of the natural product while retaining its potent anti-proliferative activity. The 3-aminoazetidinone core provides a rigid and chemically robust scaffold for the optimal presentation of the pharmacophoric elements required for tubulin binding.
Conclusion: A Versatile Building Block with a Bright Future
This compound stands as a testament to the enduring power of small, strained ring systems in drug discovery. Its unique combination of a reactive β-lactam core and a functionalizable amino group provides a versatile platform for the design of a new generation of targeted therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will only continue to grow. The principles and methodologies outlined in this guide are intended to empower researchers to harness the full potential of this remarkable chiral building block in their quest for the medicines of tomorrow.
References
-
Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Center for Biotechnology Information. [Link]
-
3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. National Center for Biotechnology Information. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A-Z Guide to the Spectroscopic Analysis of (S)-3-Aminoazetidin-2-one: A Key Chiral Building Block
Abstract
(S)-3-Aminoazetidin-2-one is a pivotal chiral synthon in medicinal and synthetic organic chemistry, forming the core of numerous β-lactam antibiotics and other pharmacologically active agents. Its strained four-membered ring and stereochemistry demand rigorous structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous characterization of this molecule. We delve into the causality behind experimental choices, provide detailed interpretation of spectral features, and present validated protocols to ensure researchers, scientists, and drug development professionals can confidently identify and utilize this compound.
Introduction: The Significance of the Azetidinone Core
The azetidin-2-one, or β-lactam, ring is a privileged scaffold in drug discovery, most notably as the active component in the β-lactam class of antibiotics. The inherent ring strain of this four-membered lactam imparts a high degree of reactivity to the carbonyl group, enabling it to acylate and inactivate bacterial transpeptidases, thereby inhibiting cell wall synthesis. The (S)-3-amino substitution provides a crucial handle for synthetic diversification, allowing for the generation of a vast library of derivatives with tailored biological activities.
Accurate spectroscopic characterization is the bedrock of chemical synthesis. For a small, chiral molecule like this compound, each spectroscopic technique provides a unique piece of the structural puzzle. This guide serves as a comprehensive reference for interpreting its spectral data, ensuring the integrity of research and development efforts that rely on this vital building block.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Figure 1: Structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the chemical environment of each proton, their relative numbers, and their spatial relationships through spin-spin coupling. The strained four-membered ring creates a rigid structure where the two protons on C4 (Hβ₁ and Hβ₂) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with coupling to each other (geminal coupling) and to the proton on C3 (Hα, vicinal coupling).
Data Presentation
| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration |
| NH (Amide) | 8.0 - 9.0 | br s | - | 1H |
| NH ₂ (Amine) | 2.5 - 3.5 | br s | - | 2H |
| Hα (C3-H ) | 4.0 - 4.5 | dd | ³Jα,β₁ ≈ 5-7 Hz, ³Jα,β₂ ≈ 2-3 Hz | 1H |
| Hβ₁ (C4-H ) | 3.5 - 4.0 | dd | ²Jβ₁,β₂ ≈ 14-16 Hz, ³Jα,β₁ ≈ 5-7 Hz | 1H |
| Hβ₂ (C4-H ) | 3.0 - 3.5 | dd | ²Jβ₁,β₂ ≈ 14-16 Hz, ³Jα,β₂ ≈ 2-3 Hz | 1H |
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆). Chemical shifts are estimations based on known data for azetidin-2-one derivatives.[1][2]
Expertise & Causality: Interpreting the Spectrum
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its high polarity effectively solubilizes the compound, and more importantly, it slows down the proton exchange rate of the N-H protons, allowing them to be observed as broad singlets. In solvents like D₂O, these protons would rapidly exchange with deuterium and become invisible.[3]
-
Chemical Shifts:
-
The amide N-H proton is significantly deshielded (downfield), appearing at a high chemical shift (8.0-9.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
The Hα proton on the chiral center (C3) is downfield due to the deshielding effects of both the adjacent carbonyl group and the amino group.
-
The diastereotopic Hβ₁ and Hβ₂ protons on C4 are shifted downfield by the adjacent ring nitrogen. Their chemical shift difference arises from their different spatial relationships to the amino group on C3.
-
-
Coupling Constants (J-values): The key to confirming the structure and stereochemistry lies in the coupling constants.
-
Geminal Coupling (²J): The large geminal coupling constant (²Jβ₁,β₂ ≈ 14-16 Hz) is characteristic of protons on an sp³ carbon within a strained ring.
-
Vicinal Coupling (³J): The coupling between Hα and the two Hβ protons provides stereochemical information. For a trans relationship (as expected for the thermodynamically more stable product from many synthetic routes), the dihedral angle leads to a larger coupling constant (³Jα,β₁ ≈ 5-7 Hz). The cis relationship results in a smaller coupling constant (³Jα,β₂ ≈ 2-3 Hz).[1] This distinction is critical for confirming the relative stereochemistry of substituents on the ring.
-
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of high-purity DMSO-d₆ in a clean vial.[4]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure no solid particles are present, filtering if necessary, as solids can degrade spectral resolution.[4]
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., 400 MHz).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans (NS): 16-64 scans to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.
-
Spectral Width (SW): A range of 0-12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference the residual DMSO solvent peak to δ 2.50 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. A proton-decoupled spectrum, where all ¹H-¹³C couplings are removed, results in a single sharp peak for each unique carbon.
Data Presentation
| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |
| C 2 (C=O) | 165 - 175 |
| C 4 (CH₂) | 50 - 60 |
| C 3 (CH) | 40 - 50 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, DMSO-d₆). Shifts are based on typical values for β-lactam rings.[1]
Expertise & Causality: Interpreting the Spectrum
-
Number of Signals: Due to the molecule's chirality and lack of symmetry, three distinct signals are expected for the three carbon atoms of the azetidinone ring.
-
Chemical Shifts:
-
C2 (Carbonyl): The most downfield signal (165-175 ppm) is unequivocally assigned to the carbonyl carbon. Its exact position is sensitive to ring strain and substitution.[1]
-
C4 (Methylene): This carbon is attached to the ring nitrogen, which shifts it downfield to the 50-60 ppm region.
-
C3 (Methine): This carbon, bonded to the amino group, appears in the 40-50 ppm range.
-
-
Self-Validation: The combination of ¹H and ¹³C data provides a self-validating system. Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to definitively correlate each proton with the carbon it is directly attached to, confirming the assignments made in Tables 1 and 2.[5]
Figure 2: ¹³C NMR chemical shift assignments for the this compound core.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Instrument Setup: Tune the probe for ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).
-
Number of Scans (NS): 256-1024 scans are typically required.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0-200 ppm is standard for organic molecules.
-
-
Processing: Apply a Fourier transform, phase the spectrum, and reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic absorption is the carbonyl (C=O) stretch of the β-lactam ring.
Expertise & Causality: The Effect of Ring Strain
The defining feature of a β-lactam in an IR spectrum is the high frequency of its carbonyl absorption. In a typical acyclic amide, the C=O stretch appears around 1650 cm⁻¹. However, incorporating the amide into a strained four-membered ring restricts the resonance delocalization of the nitrogen lone pair into the carbonyl. This increases the double-bond character of the C=O bond, strengthening it and shifting its stretching frequency to a much higher wavenumber (1730-1780 cm⁻¹). This high-frequency band is a hallmark of the β-lactam core.[6][7]
Data Presentation
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode | Intensity |
| 3400 - 3200 | N-H (Amine & Amide) | Stretch | Medium, Broad |
| 2950 - 2850 | C-H (Aliphatic) | Stretch | Medium |
| 1745 - 1770 | C=O (β-Lactam) | Stretch | Strong, Sharp |
| 1640 - 1550 | N-H (Amine) | Scissoring Bend | Medium |
Table 3: Predicted characteristic IR absorption bands for this compound.
Interpretation
-
N-H Stretching Region (3400-3200 cm⁻¹): This broad region will contain overlapping signals from the primary amine (-NH₂) and the secondary amide (ring N-H). Primary amines typically show two distinct bands (symmetric and asymmetric stretching), which may be resolved.[8]
-
C=O Stretching Region (1745-1770 cm⁻¹): The presence of a strong, sharp peak in this region is the most compelling evidence for the presence of the azetidin-2-one ring. Its absence would rule out the structure.
-
N-H Bending Region (1640-1550 cm⁻¹): The scissoring vibration of the primary amine group appears here, further confirming its presence.
Experimental Protocol: KBr Pellet Method
This protocol ensures a uniform dispersion of the solid sample in an IR-transparent matrix, minimizing light scattering.[9]
-
Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle to a fine powder. Store KBr in a desiccator to prevent moisture absorption, which causes a broad O-H band in the spectrum.[10][11]
-
Mixing: Add 1-2 mg of the this compound sample to the KBr powder.
-
Grinding: Thoroughly grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (~2 µm) to prevent scattering.[9][12]
-
Pressing: Transfer a portion of the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air. Slowly apply 8-10 tons of pressure and hold for 2 minutes.[9][13]
-
Analysis: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first, then collect the sample spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.
Molecular Formula: C₃H₆N₂O Monoisotopic Mass: 86.0480 Da Expected [M+H]⁺: 87.0558 Da
Data Presentation
| m/z (Predicted) | Ion Assignment | Notes |
| 87.0558 | [M+H]⁺ | Protonated molecular ion. Confirms molecular weight. |
| 59.0498 | [C₂H₅N₂]⁺ | Loss of CO (28 Da) from [M+H]⁺ |
| 43.0245 | [C₂H₃O]⁺ or [C₂H₅N]⁺ | Characteristic β-lactam ring cleavage fragments. |
Table 4: Predicted key ions in the ESI-MS spectrum of this compound.
Interpretation and Fragmentation Pathway
The primary purpose of the mass spectrum is to confirm the molecular weight via the [M+H]⁺ peak. The fragmentation of the β-lactam ring under collision-induced dissociation (CID) in an MS/MS experiment can provide further structural validation. The strained ring is prone to cleavage. A common fragmentation pathway involves the cleavage of the C2-C3 and N1-C4 bonds, leading to characteristic neutral losses or charged fragments.
Figure 3: A plausible ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: 100-150 °C.
-
Scan Range: m/z 50-200.
-
-
Data Acquisition: Acquire the full scan mass spectrum. For fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 87.1) in the first mass analyzer and scanning the resulting fragments in the second.
Conclusion: A Triad of Spectroscopic Confidence
The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy work in concert to define the precise atomic connectivity and stereochemistry of the molecule. Infrared spectroscopy provides rapid and definitive confirmation of the critical, high-strain β-lactam carbonyl group. Finally, mass spectrometry verifies the elemental composition and molecular weight with high precision.
Together, these three techniques form a self-validating system, providing the rigorous, unambiguous characterization required for any high-stakes application, from fundamental research to the development of life-saving therapeutics. This guide provides the foundational data, interpretation, and protocols necessary for scientists to confidently handle this essential chiral building block.
References
-
Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Kintek Press. Retrieved from [Link]
-
Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
Andrade, G. M., et al. (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship. National Institutes of Health. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
-
University of Regensburg. (n.d.). Carbonyl-compounds - IR - spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial spectra of β-lactams. Retrieved from [Link]
-
Clancy, C. J., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Infectious Diseases, 73(11), e4537–e4544. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
-
Wang, Y. Q., et al. (2014). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. Biomedical reports, 2(5), 692–698. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]
-
Heller, D. N., & Clark, S. B. (2001). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of agricultural and food chemistry, 49(8), 3799–3807. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. www1.udel.edu [www1.udel.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. kinteksolution.com [kinteksolution.com]
- 10. shimadzu.com [shimadzu.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Azetidinone Derivatives: Charting New Frontiers in Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a forward-looking perspective on the untapped potential of 2-azetidinone (β-lactam) derivatives. Moving beyond their historical success as antibiotics, we will explore novel research avenues, focusing on strategic synthesis and diversified therapeutic applications. This document is structured to serve as a roadmap for innovation in the field, grounded in established chemistry and burgeoning biological insights.
Part 1: The Azetidinone Core - A Privileged Scaffold Ripe for Re-exploration
The 2-azetidinone ring, a four-membered cyclic amide, is one of the most influential scaffolds in medicinal chemistry.[1] Its fame is largely built on the success of β-lactam antibiotics like penicillins and cephalosporins, which revolutionized medicine by inhibiting bacterial cell wall synthesis.[1][2] This is achieved through the irreversible acylation of the active-site serine in penicillin-binding proteins (PBPs), a mechanism driven by the inherent strain of the four-membered ring.[3][4]
However, the relentless rise of antibiotic resistance, primarily through bacterial production of β-lactamase enzymes that hydrolyze the lactam ring, necessitates a paradigm shift.[5] Concurrently, research has revealed that the azetidinone scaffold is far from a one-trick pony, exhibiting a vast range of pharmacological activities.[6] These include potent enzyme inhibition, anticancer, anti-inflammatory, and cholesterol absorption inhibition properties.[7][8][9]
This guide will illuminate the most promising research trajectories for novel azetidinone derivatives, focusing on two primary domains: overcoming antimicrobial resistance with next-generation strategies and unlocking the scaffold's potential against a diverse array of non-microbial therapeutic targets.
Part 2: Potential Research Areas & Strategic Directions
Domain 1: Reclaiming Dominance in Antimicrobial Therapy
The challenge of antimicrobial resistance (AMR) is the primary driver for innovation in β-lactam chemistry. Research should be directed towards strategies that not only restore efficacy but also expand the spectrum of activity against resistant pathogens.
A. Novel β-Lactamase Inhibitors:
The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI) is a clinically proven strategy. However, the evolution of β-lactamases, particularly the emergence of metallo-β-lactamases (MBLs) (Class B) and new serine-β-lactamases (SBLs) (Classes A, C, D), demands a new generation of inhibitors.[10]
-
Research Focus 1: Targeting Metallo-β-Lactamases (MBLs): Traditional BLIs are ineffective against MBLs, which utilize zinc ions in their active site.[10] A key research area is the design of azetidinone derivatives that can chelate these metal ions or otherwise obstruct the MBL active site. This represents a significant synthetic challenge and a high-reward opportunity.
-
Research Focus 2: Broad-Spectrum Inhibitors: The development of single molecules capable of inhibiting multiple classes of β-lactamases, including both SBLs and MBLs, is a critical goal. This could involve designing azetidinones with features that interact with conserved residues across different lactamase families or by incorporating functionalities from other known inhibitor classes like cyclic boronates or diazabicyclooctanes (DBOs).[5]
B. Hybrid Molecules and Conjugation Chemistry:
Synthesizing hybrid molecules that merge the azetidinone core with another pharmacophore is a powerful strategy to achieve synergistic effects, overcome resistance, or introduce novel mechanisms of action.[11]
-
Research Focus 3: Azetidinone-Azole Conjugates: Combining the antibacterial properties of azetidinones with the antifungal or antibacterial prowess of azole moieties can lead to broad-spectrum antimicrobial agents.[11] This approach leverages two established pharmacophores to potentially tackle co-infections or highly resistant organisms.
-
Research Focus 4: Siderophore Conjugates (Trojan Horse Strategy): Gram-negative bacteria have a formidable outer membrane that restricts drug entry. A promising strategy is to conjugate azetidinone derivatives to siderophores (iron-chelating molecules). The bacteria actively transport this conjugate inside the cell using iron uptake systems, delivering the antibiotic payload directly to its target.
-
Research Focus 5: Quinolone/Sulfonamide Hybrids: Incorporating moieties like quinolones (which target DNA gyrase) or sulfonamides can create dual-action compounds, making it harder for bacteria to develop resistance.[7][12]
Domain 2: Beyond Antibiotics - A New Therapeutic Portfolio
The unique chemical reactivity and stereochemical richness of the azetidinone ring make it an ideal starting point for developing inhibitors for a wide range of enzymes and modulators of cellular pathways.
A. Anticancer Agents:
Certain azetidinone derivatives have shown promising cytotoxic activity against various cancer cell lines.[7][8]
-
Research Focus 6: EGFR/VEGFR Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Designing azetidinone derivatives that can selectively inhibit key kinases like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) is a fertile area for research. Docking studies can be employed to design molecules that fit into the ATP-binding pocket of these enzymes.
-
Research Focus 7: Tubulin Polymerization Inhibitors: The azetidinone scaffold can be elaborated to mimic known tubulin inhibitors, thereby disrupting microtubule dynamics and inducing mitotic arrest in cancer cells. This is a well-validated anticancer strategy.
B. Enzyme Inhibitors for Chronic Diseases:
The ability of the β-lactam ring to acylate serine or cysteine residues in enzyme active sites can be harnessed to target human enzymes implicated in disease.
-
Research Focus 8: Human Leukocyte Elastase (HLE) Inhibitors: HLE is a serine protease involved in inflammatory diseases like chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Azetidinone derivatives can be designed as potent, irreversible inhibitors of HLE.[6][9]
-
Research Focus 9: Cholesterol Absorption Inhibitors: The drug Ezetimibe is a landmark example of a non-antibiotic azetidinone.[1] It functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby blocking cholesterol absorption. Further exploration of Structure-Activity Relationships (SAR) around the Ezetimibe scaffold could yield next-generation lipid-lowering agents with improved profiles.
-
Research Focus 10: Human Chymase/Tryptase Inhibitors: These serine proteases are involved in allergic and inflammatory responses. Azetidinone-based inhibitors could offer novel therapeutic options for asthma and other allergic conditions.[8][9]
C. CNS-Active Agents:
Preliminary studies have indicated that some azetidinone derivatives may possess antidepressant or antiparkinsonian activities.[9][13]
-
Research Focus 11: Monoamine Oxidase (MAO) Inhibition: Designing azetidinones to selectively inhibit MAO-A or MAO-B could provide new treatments for depression and Parkinson's disease, respectively.
-
Research Focus 12: Dopamine Receptor Modulation: The scaffold can be decorated with functionalities known to interact with dopamine receptors, offering a potential avenue for developing novel antipsychotic or antiparkinsonian drugs.[8]
Part 3: Methodologies & Experimental Design
Advancing the research areas outlined above requires robust synthetic and analytical protocols. The following sections provide validated, step-by-step methodologies.
Synthesis: The Staudinger Cycloaddition
The [2+2] cycloaddition between a ketene and an imine (Schiff base), known as the Staudinger synthesis, remains a cornerstone of azetidinone chemistry due to its versatility and reliability.[14]
Experimental Protocol: Synthesis of a Novel 3-chloro-1,4-diarylazetidin-2-one
-
Step 1: Synthesis of Schiff Base (Imine):
-
Dissolve substituted aniline (10 mmol) and an equimolar amount of a substituted aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) [Solvent system: n-hexane:ethyl acetate (7:3)].
-
Upon completion, cool the reaction mixture in an ice bath. The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and dried. Recrystallize from ethanol to obtain the pure product.
-
-
Step 2: [2+2] Cycloaddition to form Azetidinone:
-
In a separate flask, dissolve the synthesized Schiff base (5 mmol) in 30 mL of anhydrous 1,4-dioxane.
-
Add triethylamine (TEA) (1.5 eq, 7.5 mmol) to the solution to act as a base.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Add chloroacetyl chloride (1.2 eq, 6 mmol) dropwise over 20-30 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent polymerization of the highly reactive chloroacetyl chloride, thereby maximizing the yield of the desired cyclized product.
-
After the addition is complete, allow the mixture to stir at room temperature for 8-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the precipitated triethylamine hydrochloride is filtered off.
-
The filtrate is concentrated under reduced pressure. The resulting crude solid is poured into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. Purify the final azetidinone derivative by recrystallization from a suitable solvent (e.g., ethanol or methanol).[12]
-
-
Characterization: Confirm the structure of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Key IR peaks include the characteristic β-lactam C=O stretch around 1740-1780 cm⁻¹.[13]
Biological Evaluation
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a novel compound.
-
Preparation: Prepare a stock solution of the synthesized azetidinone derivative in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Include positive (broth + bacteria), negative (broth only), and drug standard (e.g., Moxifloxacin) controls.[3] Seal the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: β-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a rapid method to screen for β-lactamase inhibitory activity.
-
Principle: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase. An effective inhibitor will prevent this color change.
-
Procedure: a. In a 96-well plate, add a buffered solution containing a known concentration of a purified β-lactamase enzyme (e.g., TEM-1 or KPC-2). b. Add varying concentrations of the test azetidinone derivative and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the reaction by adding a solution of nitrocefin. d. Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 486 nm over time using a plate reader.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the rate of nitrocefin hydrolysis by 50%.
Part 4: Data Presentation & Visualization
Data Summary
Quantitative data from screening assays should be summarized for clear comparison.
Table 1: Sample Antimicrobial and β-Lactamase Inhibition Data
| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. TEM-1 β-Lactamase |
| AZ-001 | 4-NO₂ | 4-Cl | 16 | 32 | >100 |
| AZ-002 | 4-OCH₃ | 2,4-diCl | 8 | 16 | 15.2 |
| AZ-003 | 4-N(CH₃)₂ | 4-F | 4 | 8 | 5.8 |
| Standard | - | - | 0.5 (Ciprofloxacin) | 0.25 (Vancomycin) | 0.1 (Clavulanic Acid) |
Diagrams and Workflows
Visualizations are crucial for understanding complex chemical and biological processes.
Caption: General workflow for the Staudinger synthesis of azetidinone derivatives.
Caption: Mechanism of action of β-lactams and the counter-mechanism of β-lactamase.
Caption: A logical workflow for the discovery and development of novel azetidinone drugs.
References
- Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. (2025). Vertex AI Search.
- Emerging Trends in Chemistry and Pharmacology of β-Lactams. (2013). Walsh Medical Media.
- AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.
- Synthesis and biological study of Azetidinone derivatives. (2019).
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). BEPLS.
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). University of Kerbala.
- The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015). Books.
- Drug Discovery in the Field of β-Lactams: An Academic Perspective. (n.d.). PMC - NIH.
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Azetidinone--a new profile of various pharmacological activities. (n.d.). PubMed.
- 2-Azetidinone – A new profile of various pharmacological activities. (2025).
- Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (n.d.). MDPI.
- Azetidinone derivatives as β-lactamase inhibitors. (n.d.).
- Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (n.d.). PMC - NIH.
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.
- Breakthrough in beta-lactam synthesis using nickel c
- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bepls.com [bepls.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iipseries.org [iipseries.org]
- 8. tijer.org [tijer.org]
- 9. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijcrt.org [ijcrt.org]
- 14. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to the Stereochemistry of 2-Azetidinones
Abstract
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast class of antibiotics, including penicillins and cephalosporins.[1][2][3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional structure.[5][6][7] Consequently, a profound understanding and precise control of the stereochemistry at the chiral centers of the β-lactam ring are paramount for the design and development of new therapeutic agents. This guide provides a comprehensive exploration of the stereochemical intricacies of 2-azetidinones, intended for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of β-lactam stereochemistry, survey key stereoselective synthetic methodologies, and detail the analytical techniques essential for stereochemical assignment.
The Stereochemical Landscape of 2-Azetidinones: Why Chirality Matters
The 2-azetidinone ring can possess up to two stereogenic centers at positions C3 and C4. The relative configuration of the substituents at these centers gives rise to cis and trans diastereomers, while the absolute configuration at each center defines the enantiomeric form.
The biological imperative for stereochemical control is stark. For instance, the antibacterial efficacy of penicillins and cephalosporins is dependent on a specific cis-stereochemistry of the substituents on the β-lactam ring.[5] This precise spatial arrangement allows the molecule to mimic the D-alanyl-D-alanine dipeptide, thereby irreversibly acylating and inhibiting penicillin-binding proteins (PBPs) which are crucial enzymes in bacterial cell wall synthesis.[8] Any deviation from this required stereoisomer can lead to a dramatic loss of activity. Similarly, the activity of carbapenems is associated with a trans stereochemistry.[9] Therefore, the ability to selectively synthesize a single, desired stereoisomer is not merely an academic exercise but a critical necessity in the pursuit of effective pharmaceuticals.[1][3]
Foundational Strategies for Stereoselective Synthesis
The construction of the strained four-membered β-lactam ring with defined stereochemistry has been a central theme in organic synthesis. The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a versatile and widely employed method for this purpose.[10][11][12]
The Staudinger [2+2] Cycloaddition: A Mechanistic and Stereochemical Overview
The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[11] The reaction is not a concerted process but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[11][13][14] This stepwise nature is the key to understanding and controlling the reaction's stereochemical outcome.
The initial step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[11][14] This intermediate can then undergo conrotatory electrocyclic ring closure to yield the β-lactam.[11] The stereochemistry of the final product is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate.[10][13]
Generally, the following stereochemical preferences are observed:
However, this is a simplification, and the final stereochemical outcome is influenced by a delicate balance of electronic and steric factors of the substituents on both the ketene and the imine, as well as the reaction conditions such as solvent and temperature.[13][14][15] For example, electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of the cis-product.[13] Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the closure, allowing for potential isomerization of the intermediate, which often leads to the thermodynamically more stable trans-product.[13]
Figure 1: Simplified mechanistic pathways in the Staudinger cycloaddition showing the formation of cis and trans β-lactams.
The Kinugasa Reaction
Another significant method for β-lactam synthesis is the Kinugasa reaction, which involves the copper(I)-catalyzed reaction of a terminal alkyne and a nitrone.[16] This reaction is notable for its operational simplicity and typically high stereoselectivity, generally affording cis-substituted β-lactams.[16] The reaction proceeds through a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by a rearrangement.[16] Both intramolecular and enantioselective variants of the Kinugasa reaction have been developed, expanding its utility in complex molecule synthesis.[16][17][18]
Asymmetric Synthesis: The Role of Chiral Auxiliaries
To achieve enantiocontrol in β-lactam synthesis, chiral auxiliaries are frequently employed. These are chiral molecules that are temporarily incorporated into one of the reactants (either the ketene precursor or the imine) to direct the stereochemical course of the reaction.[19][20] After the β-lactam ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched product.
A successful chiral auxiliary must:
-
Be readily available in high enantiopurity.
-
Effectively control the stereochemistry of the ring formation, leading to high diastereoselectivity.
-
Be easily removed under mild conditions without racemization or degradation of the β-lactam product.
For example, chiral oxazolidinones derived from readily available sources like D-mannitol have been shown to be effective auxiliaries in the Staudinger reaction, leading to high diastereoselectivity for the formation of cis-β-lactams.[21][22] Similarly, chiral sulfinamides have proven to be excellent auxiliaries for the stereoselective synthesis of amines and their derivatives, including β-lactams.[20] The choice of auxiliary and its point of attachment are critical experimental decisions that dictate the stereochemical outcome.[19][23]
Analytical Validation of Stereochemistry
The unambiguous determination of both the relative (cis/trans) and absolute stereochemistry is a critical, self-validating step in any stereoselective synthesis. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR Spectroscopy for Relative Configuration
Proton NMR (¹H NMR) spectroscopy is a powerful, non-destructive tool for determining the relative stereochemistry of substituents at C3 and C4. The key parameter is the coupling constant (J-value) between the protons at these positions (H3 and H4). The magnitude of the ³JH3-H4 coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship.
| Relative Stereochemistry | Typical ³JH3-H4 Value (Hz) |
| cis | 3.0 – 5.6 Hz |
| trans | 0 – 2.7 Hz |
| Table 1: Typical ³JH3-H4 coupling constants for determining the relative stereochemistry of 2-azetidinones.[10] |
A larger coupling constant is indicative of a cis relationship, while a smaller coupling constant suggests a trans arrangement.[10] In cases of complex or overlapping signals, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to identify the coupled protons and measure their coupling constants accurately.[24][25]
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-azetidinone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize shimming to ensure high resolution.
-
Data Processing: Fourier transform the data, and carefully phase and baseline correct the spectrum.
-
Analysis: Identify the signals corresponding to the H3 and H4 protons. Expand the region containing these signals and use the spectrometer's software to accurately measure the coupling constant between them. Compare the measured J-value to the ranges in Table 1 to assign the relative stereochemistry.
-
2D NMR (if necessary): If signals are overlapped, acquire a 2D COSY spectrum. The presence of a cross-peak between H3 and H4 confirms their coupling and allows for the extraction of the J-value from the 1D spectrum with greater confidence.[24]
Figure 2: Workflow for determining the relative stereochemistry of 2-azetidinones using NMR spectroscopy.
X-ray Crystallography for Absolute Configuration
While NMR is excellent for determining relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the complete three-dimensional structure of a molecule, including its absolute stereochemistry.[10][26][27][28] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal.
The process involves:
-
Crystallization: Growing a high-quality single crystal of the 2-azetidinone derivative. This is often the most challenging step.
-
Data Collection: Mounting the crystal on a diffractometer and collecting the diffraction pattern as it is irradiated with X-rays.[29]
-
Structure Solution and Refinement: Using the diffraction data to calculate an electron density map of the molecule and refining the atomic positions to generate a precise 3D model.[28][29]
The resulting crystallographic model provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of both relative and absolute stereochemistry.[27] In many studies, X-ray analysis is used to confirm the stereochemical assignments initially made by NMR.[10]
Conclusion and Future Outlook
The stereochemistry of 2-azetidinones is a critical determinant of their biological function. Mastery over the stereoselective synthesis of these vital heterocyclic scaffolds is essential for the advancement of medicinal chemistry, particularly in the ongoing battle against antibiotic resistance.[1] The Staudinger and Kinugasa reactions provide powerful and adaptable platforms for the construction of β-lactams, with strategies like the use of chiral auxiliaries enabling the synthesis of specific enantiomers. The rigorous application of analytical techniques, primarily NMR spectroscopy and X-ray crystallography, provides the necessary validation of stereochemical integrity. As synthetic methodologies become more sophisticated, including the development of novel catalytic asymmetric reactions, the ability to access an even wider diversity of stereochemically pure 2-azetidinones will undoubtedly fuel the discovery of next-generation therapeutics.[3][30]
References
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3045-3063. [Link]
-
Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. (2010). Cogent Chemistry, 2(1). [Link]
-
A REVIEW ON 2-AZETEDINONES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2024). Egyptian Journal of Chemistry. [Link]
-
Stereoselective synthesis of β-lactams: recent examples. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Thakare, S. S. (n.d.). Synthesis and Characterization of Some 2-Azetidinones. International Journal of Chemical and Physical Sciences. Retrieved January 21, 2026, from [Link]
-
Arnold, F. H., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. (2015). Organic Letters. [Link]
-
Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. (2016). The Journal of Organic Chemistry. [Link]
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
A novel asymmetric synthesis of 2-azetidinones from achiral precursors. (1999). Tetrahedron Letters. [Link]
-
Jiao, L., et al. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC. [Link]
-
Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. (2005). Synthetic Communications. [Link]
-
Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Organic Chemistry. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). RSC Advances. [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. [Link]
-
Hosseini, A., & Schreiner, P. R. (2019). Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide. Organic Letters. [Link]
-
Shintani, R., & Fu, G. C. (2003). Catalytic enantioselective synthesis of beta-lactams: intramolecular Kinugasa reactions and interception of an intermediate in the reaction cascade. Angewandte Chemie International Edition in English. [Link]
-
Pal, R., et al. (2007). Synthesis of β-Lactams Using the Kinugasa Reaction. Synlett. [Link]
-
Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. (2005). Semantic Scholar. [Link]
-
Asymmetric synthesis of 2-substituted azetidines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Banik, B. K. (Ed.). (2004). Preface [Hot Topic: β-Lactams: Synthesis, Stereochemistry, Synthons and Biological Evaluation]. Current Medicinal Chemistry. [Link]
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
A brief prospective of beta-lactam and its biochemical activities. (2023). International Journal of Bioscience and Biochemistry. [Link]
-
Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. (2015). In Royal Society of Chemistry. [Link]
-
β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2017). Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]
-
2-Azetidinone. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Couty, F., et al. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. (2001). Magnetic Resonance in Chemistry. [Link]
-
Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Structure of 2-azetidinone. (1995). Zeitschrift für Naturforschung A. [Link]
-
The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). Molecules. [Link]
-
X-Ray Crystallography of Chemical Compounds. (2007). Current Medicinal Chemistry. [Link]
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. jgtps.com [jgtps.com]
- 3. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 11. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 12. ijcps.org [ijcps.org]
- 13. Staudinger Synthesis [organic-chemistry.org]
- 14. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. organicreactions.org [organicreactions.org]
- 17. Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Catalytic enantioselective synthesis of beta-lactams: intramolecular Kinugasa reactions and interception of an intermediate in the reaction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. organicreactions.org [organicreactions.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Sci-Hub. A novel asymmetric synthesis of 2-azetidinones from achiral precursors / Tetrahedron Letters, 1999 [sci-hub.jp]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
A Guide to the Physicochemical Properties of Substituted Azetidinones in Drug Development
Introduction: The Enduring Legacy and Physicochemical Challenges of the β-Lactam Core
The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring that forms the core scaffold of some of the most impactful antibiotics in medical history, including penicillins and cephalosporins.[1][2] Its remarkable therapeutic success is intrinsically linked to its unique chemical reactivity, a direct consequence of the significant ring strain within the four-membered cyclic amide structure.[3][4] This strain renders the lactam's carbonyl carbon highly susceptible to nucleophilic attack, the very mechanism that allows it to acylate and inhibit bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall biosynthesis.[3][5]
However, this inherent reactivity is a double-edged sword. The same property that confers biological activity also predisposes the azetidinone ring to degradation via hydrolysis, interaction with metabolic enzymes, and attack by bacterial β-lactamases.[4] For researchers and drug development professionals, mastering the physicochemical properties of this scaffold is not merely an academic exercise; it is the central challenge in designing new, stable, and effective azetidinone-based therapeutics.
This guide provides an in-depth exploration of the critical physicochemical properties of substituted azetidinones. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure and properties such as lipophilicity, solubility, and stability. We will further provide field-proven experimental protocols for their characterization, offering a practical framework for the modern medicinal chemist.
The Azetidinone Core: A Balance of Reactivity and Stability
The efficacy of β-lactam antibiotics is fundamentally governed by the chemical reactivity of the azetidinone ring.[5] Unlike a more stable linear amide, the geometry of the four-membered ring forces the nitrogen atom into a pyramidal conformation, which reduces the resonance stabilization between the nitrogen's lone pair and the carbonyl group.[4] This lack of planarity increases the electrophilicity of the carbonyl carbon, making it more ketone-like and an excellent target for nucleophiles, such as the active site serine of a bacterial PBP.[4][5]
The degree of this pyramidalization, and thus the ring's reactivity, can be quantified by Woodward's h parameter, which measures the height of the pyramid formed by the nitrogen atom and its three adjacent atoms.[4]
-
Monobactams (unfused azetidinones) have low h values (0.05–0.10 Å), indicating a more planar, stable, and less reactive ring.[4]
-
Penams and Carbapenems , where the β-lactam is fused to a second ring, exhibit higher h values (0.40–0.60 Å), signifying greater ring strain and higher reactivity.[4]
This inherent tension is the critical starting point for understanding all other physicochemical properties. Any substituent added to the N1, C3, or C4 positions will modulate this fundamental reactivity, impacting the molecule's overall stability, solubility, and ability to reach its target.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structural Insights for β-Lactam Antibiotics [biomolther.org]
- 4. β-Lactam - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
The Alchemist's Guide to the Azetidinone Core: A Technical Treatise on the Homochiral Synthesis of β-Lactam Precursors
Foreword: The Enduring Legacy of a Strained Ring
The β-lactam (azetidin-2-one) ring is a privileged scaffold in medicinal chemistry, forming the cornerstone of some of the most profound antibiotic discoveries, including penicillins and cephalosporins.[1][2] Its inherent ring strain, a source of thermodynamic instability, is paradoxically the wellspring of its potent biological activity. However, the therapeutic efficacy of β-lactam-containing drugs is intrinsically tied to their stereochemistry. The precise three-dimensional arrangement of substituents on the azetidinone core dictates molecular recognition by biological targets and, consequently, therapeutic outcome. Therefore, the development of synthetic methodologies that afford enantiomerically pure β-lactam precursors is not merely an academic exercise but a critical endeavor in the pursuit of novel and effective pharmaceuticals.[1][2] This guide provides an in-depth exploration of the core strategies for the homochiral synthesis of these vital precursors, intended for researchers and professionals in the field of drug development.
I. The Cornerstone of Construction: Asymmetric [2+2] Cycloaddition (Staudinger Synthesis)
The [2+2] cycloaddition of a ketene and an imine, first reported by Hermann Staudinger in 1907, remains the most versatile and widely employed method for constructing the β-lactam ring.[1] The modern challenge lies in controlling the stereochemical outcome of this transformation. Two primary strategies have emerged as pillars of this endeavor: catalytic enantioselective synthesis and the use of chiral auxiliaries.
A. Catalytic Enantioselective Staudinger Reactions: The Rise of Organocatalysis
The advent of organocatalysis has revolutionized the asymmetric Staudinger reaction, offering a metal-free and often highly effective means of inducing chirality.[3] N-heterocyclic carbenes (NHCs) and cinchona alkaloids have proven to be particularly adept at this transformation.[4]
These catalysts function by activating one of the reactants, thereby creating a chiral environment that directs the stereochemical course of the cycloaddition. For instance, a chiral NHC can add to the ketene to form a chiral enolate intermediate, which then reacts with the imine in a stereoselective manner.[4]
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-3-Aminoazetidin-2-one: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Lactams
(S)-3-Aminoazetidin-2-one is a chiral, four-membered lactam, a structural motif of immense importance in medicinal chemistry. As a constrained β-amino acid analogue, it serves as a valuable building block in the synthesis of a wide array of pharmacologically active agents. Its rigid, stereochemically defined structure allows for precise control over the conformation of peptidomimetics and other complex molecules, influencing their binding affinity to biological targets. The β-lactam ring is the core component of iconic antibiotics such as penicillins and cephalosporins.[1] Beyond antibiotics, chiral 3-amino-β-lactams are key intermediates for synthesizing diverse therapeutic agents, including enzyme inhibitors and anticancer compounds.[2] The enantiopurity of these building blocks is critical, as different enantiomers often exhibit vastly different biological activities and toxicological profiles. This guide provides a detailed, field-proven protocol for the enantioselective synthesis of the (S)-enantiomer of 3-aminoazetidin-2-one, empowering researchers to access this crucial chiral intermediate.
Strategic Approach: Asymmetric Staudinger Cycloaddition
The cornerstone of this synthetic protocol is the Staudinger [2+2] cycloaddition, a powerful and convergent method for constructing the β-lactam ring from a ketene and an imine.[3] To achieve high enantioselectivity for the desired (S)-isomer, this protocol employs a chiral auxiliary strategy. Specifically, a chiral hydrazone derived from a readily available chiral amine acts as the imine component, directing the stereochemical outcome of the cycloaddition. The ketene partner is generated in situ from an N-protected glycine derivative, phthaloylglycyl chloride. This approach ensures the correct placement of the protected amino group at the C3 position of the resulting azetidinone ring.
The overall synthetic strategy involves three key stages:
-
Asymmetric [2+2] Staudinger Cycloaddition: Reaction of phthalimido-ketene with a chiral formaldehyde hydrazone to stereoselectively form the β-lactam ring.
-
Oxidative Cleavage: Removal of the chiral auxiliary from the β-lactam nitrogen.
-
Deprotection: Removal of the phthalimido protecting group to yield the final product, this compound.
This multi-step sequence is designed for robustness and high stereochemical fidelity, providing a reliable route to the target molecule.
Visualizing the Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Protocols and Methodologies
Part 1: Asymmetric Staudinger Cycloaddition
The critical stereochemistry-defining step is the [2+2] cycloaddition between the phthalimido-ketene, generated in situ from phthaloylglycyl chloride and a base, and a chiral formaldehyde hydrazone. The use of a chiral hydrazone derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or a similar chiral amine is crucial for high diastereoselectivity.[4] The chiral auxiliary effectively shields one face of the imine, directing the ketene to attack from the less hindered face, thereby establishing the (S)-stereocenter at the C3 position of the β-lactam.
Protocol 1: Synthesis of (S)-1-(Dialkylamino)-3-phthalimidoazetidin-2-one
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chiral formaldehyde hydrazone (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).
-
Reagent Addition: To the stirred solution, add triethylamine (2.5 eq.) via syringe. In the dropping funnel, prepare a solution of phthaloylglycyl chloride (1.2 eq.) in anhydrous DCM.
-
Reaction: Add the phthaloylglycyl chloride solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C. The phthaloylglycyl chloride reacts with triethylamine to form the highly reactive phthalimido-ketene in situ.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired (S)-1-(dialkylamino)-3-phthalimidoazetidin-2-one.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent, suitable for low-temperature reactions and ketene stability. |
| Temperature | -78 °C | Low temperature is critical to control the reactivity of the ketene and enhance diastereoselectivity. |
| Base | Triethylamine | Acts as a base to generate the ketene from the acyl chloride and as an acid scavenger. |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the chiral hydrazone. |
| Expected Yield | 75-85% | Based on similar reported cycloadditions. |
| Expected d.r. | >95:5 | The chiral auxiliary provides excellent stereocontrol. |
Part 2: Oxidative Cleavage of the N-N Bond
Once the chiral β-lactam is formed, the chiral auxiliary on the nitrogen atom must be removed. This is efficiently achieved through an oxidative cleavage of the N-N bond. Magnesium monoperoxyphthalate (MMPP) is a mild and effective reagent for this transformation, yielding the N-unsubstituted β-lactam without epimerization of the newly formed stereocenter.[4]
Protocol 2: Synthesis of (S)-3-Phthalimidoazetidin-2-one
-
Preparation: Dissolve the (S)-1-(dialkylamino)-3-phthalimidoazetidin-2-one (1.0 eq.) from the previous step in a mixture of methanol and a phosphate buffer solution (pH 7).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add magnesium monoperoxyphthalate (MMPP, ~80% purity, 2.0-2.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 15 minutes.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or flash chromatography to yield pure (S)-3-Phthalimidoazetidin-2-one.
Part 3: Deprotection of the Phthalimido Group
The final step is the removal of the phthalimido protecting group from the C3-amino function to unmask the primary amine. A particularly mild and effective method that avoids harsh conditions and minimizes the risk of racemization or β-lactam ring cleavage involves a two-stage reduction with sodium borohydride followed by acid-catalyzed hydrolysis.[3] This one-flask procedure is highly efficient for deprotecting phthalimides of α-amino acids and their derivatives.[5][6]
Protocol 3: Synthesis of this compound
-
Reduction: In a round-bottom flask, dissolve (S)-3-Phthalimidoazetidin-2-one (1.0 eq.) in a mixture of 2-propanol and water. Add sodium borohydride (NaBH₄, 4.0-5.0 eq.) portion-wise at room temperature. Stir the mixture for 12-24 hours. The phthalimide is reduced to a more labile intermediate.
-
Hydrolysis: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and catalyze the hydrolysis of the intermediate. Heat the mixture to 50-60 °C for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture and concentrate it under reduced pressure. The residue can be purified by ion-exchange chromatography or by conversion to a salt (e.g., hydrochloride or trifluoroacetate) followed by recrystallization to yield the final product, this compound.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium Borohydride | Mild reducing agent that selectively reduces the phthalimide group. |
| Hydrolysis | Acetic Acid | Catalyzes the final release of the primary amine. |
| Temperature | Room temp. then 50-60 °C | Controlled temperature profile for selective reduction and efficient hydrolysis. |
| Expected Yield | 80-95% | This deprotection method is generally high-yielding. |
Summary of Key Data
| Compound | Stage | Expected Yield | Key Characterization |
| (S)-1-(Dialkylamino)-3-phthalimidoazetidin-2-one | 1 | 75-85% | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (for d.r.) |
| (S)-3-Phthalimidoazetidin-2-one | 2 | 80-90% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
| This compound | 3 | 80-95% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
Conclusion
The protocol detailed herein provides a robust and highly stereoselective pathway for the synthesis of this compound. By leveraging a chiral auxiliary-directed Staudinger cycloaddition, followed by efficient oxidative cleavage and a mild deprotection sequence, this method offers reliable access to this valuable chiral building block. The causality-driven explanations for each experimental choice and the detailed step-by-step instructions are intended to enable researchers to successfully implement this synthesis in their own laboratories, thereby facilitating advancements in drug discovery and development.
References
-
Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-56). Wiley-VCH. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(19), 2093-2096. [Link]
-
Banik, B. K. (2010). β-Lactams: Synthesis and biological evaluation. In Heterocyclic Scaffolds II (pp. 1-50). Springer, Berlin, Heidelberg. [Link]
-
Basak, A., Mahato, T., & Bag, S. S. (2012). Stereocontrolled synthesis of phthalimido β-lactams and their deprotection to amino β-lactams. ScholarWorks @ UTRGV. [Link]
-
Tripodo, G., et al. (2013). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 18(11), 13497-13583. [Link]
-
Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649. [Link]
-
van der Veken, P., et al. (2005). Development of a practical, enantioselective synthesis of 3-amino-azetidin-2-one derivatives. Organic Process Research & Development, 9(5), 597-603. [Link]
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2001(19), 3223-3235. [Link]
-
France, S., Wack, H., Taggi, A. E., Hafez, A. M., Witschel, D. R., & Lectka, T. (2004). The Staudinger reaction: a powerful and versatile tool in β-lactam synthesis. Accounts of Chemical Research, 37(1), 48-57. [Link]
-
Sova, M., & Divan, M. (2018). Synthesis of 3-amino-2-azetidinone derivatives as potential antibacterial agents. Acta Chimica Slovenica, 65(3), 651-660. [Link]
-
Kaur, N., & Kishore, D. (2014). Azetidinones: A new profile of various pharmacological activities. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 211-218. [Link]
-
Ganem, B. (1984). Reductive Removal Of Phthalimides Using Sodium Borohydride. Rhodium.ws. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Al-Karadaghi, S., et al. (2019). Time-resolved β-lactam cleavage by L1 metallo-β-lactamase. Nature Communications, 10(1), 1-9. [Link]
-
S. S. Bari, et al. (2007). Synthesis of some new 3-amino-2-azetidinone derivatives and their antibacterial activity. Indian Journal of Chemistry - Section B, 46B, 1339-1343. [Link]
-
Jarrahpour, A. A., et al. (2007). Synthesis of New N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(11), 2535-2541. [Link]
-
Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(22), 2015-2036. [Link]
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 3-Amino-2-Azetidinone Derivatives for Cancer Research
Introduction: The Resurgence of the β-Lactam Ring in Oncology
The four-membered nitrogen-containing heterocycle, the 2-azetidinone or β-lactam, is a privileged scaffold in medicinal chemistry, most famously recognized as the core of penicillin and cephalosporin antibiotics. However, beyond its antibacterial prowess, this strained ring system has emerged as a versatile platform for the development of potent and selective agents in cancer research. The inherent ring strain of the β-lactam makes it a suitable acylating agent for biological nucleophiles, a property that can be finely tuned through synthetic modification.
This guide focuses specifically on 3-amino-2-azetidinone derivatives . The introduction of an amino group at the C3 position provides a critical handle for diversification, allowing the attachment of various side chains through stable amide bond formation.[1] This capability enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties against various cancer targets.
Recent studies have highlighted the potential of these derivatives as potent anticancer agents, particularly as analogues of natural products like Combretastatin A-4 (CA-4).[2][3] These synthetic analogues often exhibit enhanced stability and solubility compared to the parent compound.[2] Their primary mechanism of action in this context is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][4] This guide will provide a detailed, step-by-step protocol for the synthesis of a 3-amino-2-azetidinone core structure, a foundational step for building a library of novel anticancer candidates.
Strategic Overview: The Staudinger [2+2] Cycloaddition
The cornerstone of modern β-lactam synthesis is the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine.[5] This method is highly versatile and allows for the construction of the 2-azetidinone ring with predictable stereochemistry.[6][7] Ketenes are generally unstable and are therefore generated in situ from acyl chlorides in the presence of a tertiary amine base.[6] The imine component is typically pre-formed from the condensation of an aldehyde and a primary amine.
The general workflow for the synthesis of the 3-amino-2-azetidinone core, which will be detailed in the protocol below, follows a logical progression:
-
Imine Formation: Synthesis of the imine "bottom" piece of the β-lactam.
-
Staudinger Cycloaddition: Reaction of the imine with an in situ generated ketene to form the protected β-lactam ring.
-
Deprotection: Removal of the protecting group on the C3-amino moiety to yield the final 3-amino-2-azetidinone core.
This core can then be further derivatized at the C3-amino position to generate a library of compounds for biological screening.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level workflow for the synthesis of 3-amino-2-azetidinone derivatives.
Caption: General workflow for the synthesis and evaluation of 3-amino-2-azetidinone derivatives.
Detailed Step-by-Step Protocol: Synthesis of a Diaryl 3-Amino-2-Azetidinone Core
This protocol details the synthesis of trans-3-Amino-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-azetidin-2-one, a key intermediate for creating CA-4 analogues.[2]
Materials and Reagents
| Reagent | M.W. | Purpose |
| Vanillin | 152.15 | Aldehyde for Imine |
| 3,4,5-Trimethoxyaniline | 183.20 | Amine for Imine |
| Anhydrous Ethanol (EtOH) | 46.07 | Solvent |
| Phthalimidoacetyl chloride | 223.62 | Ketene Precursor |
| Triethylamine (Et₃N) | 101.19 | Base |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Hydrazine dihydrochloride | 104.97 | Deprotecting Agent |
| Methanol (MeOH) | 32.04 | Solvent |
Procedure
Step 1: Imine Formation (Schiff Base Synthesis)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve vanillin (1.52 g, 10 mmol) and 3,4,5-trimethoxyaniline (1.83 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The imine product will precipitate out of solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The resulting imine is typically used in the next step without further purification.
Scientist's Note: The formation of the imine is a reversible condensation reaction. Refluxing in ethanol helps to drive the reaction forward by removing the water that is formed. Using anhydrous ethanol is crucial to prevent hydrolysis of the imine product back to the starting materials.
Step 2: Staudinger [2+2] Cycloaddition
-
Reaction Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve the imine from Step 1 (3.17 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (2.8 mL, 20 mmol) to the cooled solution.
-
Ketene Generation and Cycloaddition: Slowly add a solution of phthalimidoacetyl chloride (2.46 g, 11 mmol) in 20 mL of anhydrous DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the trans-3-phthalimido-2-azetidinone.
Scientist's Note: The reaction is performed under an inert atmosphere to prevent moisture from reacting with the highly reactive acyl chloride and the ketene intermediate. The slow, dropwise addition at 0 °C helps to control the exothermic reaction and favors the formation of the desired trans isomer, which is often the more biologically active form.[2][3] Triethylamine acts as a base to dehydrohalogenate the acyl chloride, generating the ketene in situ.[6]
Step 3: Deprotection via Hydrazinolysis
-
Reaction Setup: Dissolve the purified 3-phthalimido-2-azetidinone (5.0 g, ~9.9 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
-
Addition of Hydrazine: Add hydrazine dihydrochloride (2.08 g, 19.8 mmol) and triethylamine (5.5 mL, 39.6 mmol) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Resuspend the residue in DCM and filter to remove the phthalhydrazide byproduct. The filtrate contains the desired 3-amino-2-azetidinone. The crude product can be purified by flash chromatography to yield the pure amine.
Scientist's Note: Hydrazinolysis is a standard method for cleaving the phthalimide protecting group. The triethylamine is added to neutralize the HCl salts of hydrazine, liberating the free base to act as the nucleophile. The resulting phthalhydrazide is poorly soluble in DCM, allowing for its easy removal by filtration.
Application in Cancer Research: From Core to Candidate
The synthesized 3-amino-2-azetidinone is a versatile platform intermediate. The primary amino group can be readily acylated with a variety of carboxylic acids to generate a library of 3-amido derivatives.[2] This allows researchers to systematically probe the effects of different substituents on anticancer activity.
Mechanism of Action: Tubulin Polymerization Inhibition
Many potent 2-azetidinone-based anticancer agents, particularly those designed as CA-4 analogues, function by disrupting microtubule dynamics.[2][8] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2][9]
Visualizing the Biological Pathway
Caption: Mechanism of action for tubulin-targeting 3-amino-2-azetidinone derivatives.
Biological Evaluation
Once a library of derivatives is synthesized, they are typically subjected to a battery of in vitro assays to determine their anticancer potential.
| Assay Type | Purpose | Example Cell Lines | Key Metric |
| Cytotoxicity/Antiproliferative Assay | To measure the concentration of the compound that inhibits cell growth by 50%. | MCF-7 (Breast), SW48 (Colon), HT-29 (Colon)[2][10] | IC₅₀ (nM or µM) |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle. | Flow Cytometry | % of cells in G0/G1, S, G2/M |
| Apoptosis Assay | To confirm that the compound induces programmed cell death. | Annexin V/PI Staining[11] | % of apoptotic cells |
| Tubulin Polymerization Assay | To directly measure the compound's effect on microtubule formation in vitro. | Cell-free biochemical assay | Inhibition of tubulin assembly |
Compounds showing high potency (low nanomolar IC₅₀ values) and a clear mechanism of action in these initial screens can be advanced to more complex models, including animal xenograft studies, to evaluate their in vivo efficacy.[2]
Conclusion and Future Outlook
The 3-amino-2-azetidinone scaffold represents a highly adaptable and promising platform for the discovery of novel anticancer therapeutics. The synthetic route, centered around the robust Staudinger cycloaddition, is modular and amenable to the creation of large, diverse chemical libraries. By leveraging the C3-amino group for diversification, researchers can fine-tune the pharmacological properties of these compounds to target specific cancer-related pathways, most notably tubulin polymerization. The continued exploration of this chemical space is poised to yield next-generation drug candidates with improved efficacy and safety profiles for the treatment of various malignancies.
References
-
Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Medicinal Chemistry, 9(5), 843-852. [Link]
-
Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. Request PDF. [Link]
-
France, S. (2008). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]
-
ResearchGate. (2023). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. [Link]
-
Greene, L. M., et al. (2015). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 20(8), 15096-15121. [Link]
-
Al-Ghorbani, M., et al. (2015). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 20(9), 16641-16713. [Link]
-
Palomo, C., et al. (1993). Stereoselective synthesis of azetidin-2-ones, precursors of biologically active syn-3-amino-2-hydroxybutanoic acids. The Journal of Organic Chemistry, 58(23), 6344-6349. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. [Link]
-
ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 3-amino-2-azetidinones. [Link]
-
Manupati, K., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European Journal of Medicinal Chemistry, 124, 649-662. [Link]
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. [Link]
-
Taggi, A. E., et al. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(24), 6929-6932. [Link]
-
ResearchGate. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. Request PDF. [Link]
-
Pérez-Villanueva, J., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1469. [Link]
-
Degennaro, L., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(4), 1845. [Link]
-
Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(6), 1165-1176. [Link]
-
Carr, M., et al. (2020). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 25(18), 4296. [Link]
-
Szymański, P., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(2), 438. [Link]
-
Deep, A., et al. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed. [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Conference Proceedings, 2144(1), 020011. [Link]
-
Tal-Ouani, R., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6401-6405. [Link]
Sources
- 1. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Diastereoselective Preparation of Functionalized Azetidines
Introduction: The Rising Prominence of Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique combination of properties—high sp³ character, significant ring strain (approx. 25.4 kcal/mol), and conformational rigidity—offers tangible advantages in drug design.[1][2] These features can enhance metabolic stability, improve aqueous solubility, and provide precise three-dimensional vectors for interacting with biological targets.[2][4] Consequently, azetidine motifs are now integral components of several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, validating their therapeutic potential.[1][2]
However, the inherent ring strain that makes azetidines attractive also presents a formidable synthetic challenge.[1] Controlling the stereochemical outcome during ring construction is paramount, as the biological activity of a chiral molecule is often confined to a single stereoisomer. This guide provides an in-depth overview of key diastereoselective strategies for preparing functionalized azetidines, focusing on the mechanistic rationale behind the methods and providing detailed, field-proven protocols for researchers in organic synthesis and drug development.
Core Strategies for Diastereocontrol
The stereochemical configuration of substituents on the azetidine ring is typically established during the core ring-forming step. The primary methods to achieve diastereoselectivity rely on controlling the trajectory of bond formation through substrate, reagent, or catalyst-based approaches.
Figure 1: High-level overview of major synthetic routes to functionalized azetidines.
Strategy 1: [2+2] Photocycloadditions (Aza Paternò–Büchi Reaction)
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for constructing the azetidine core.[5][6][7] The reaction is typically initiated by photochemical excitation of the imine component. Modern advancements using visible-light photocatalysis have significantly broadened the scope and utility of this transformation, allowing it to proceed under milder conditions.[1][8][9]
Mechanistic Considerations and Diastereoselectivity
The reaction can proceed through either a singlet or triplet excited state of the imine, which influences the mechanism (concerted or stepwise) and, consequently, the stereochemical outcome.[10] In many modern protocols that use a photosensitizer, the reaction proceeds via a triplet state mechanism.[1][8]
-
Excitation: The photocatalyst absorbs visible light and enters an excited state.
-
Energy Transfer: The excited photocatalyst transfers its energy to the imine (or a precursor like an oxime), promoting it to a triplet excited state.[1][8]
-
Stepwise Cycloaddition: The triplet state imine undergoes addition to the alkene, forming a diradical intermediate. The stereochemistry is often determined at this stage, with the substituents adopting a conformation that minimizes steric interactions.
-
Intersystem Crossing & Ring Closure: The diradical undergoes intersystem crossing to a singlet state, followed by rapid C-N bond formation to close the four-membered ring.[8]
Diastereoselectivity is primarily governed by the steric properties of both the imine and alkene partners during the formation of the diradical intermediate.[5] Bulky groups will preferentially orient themselves in a trans configuration to minimize steric clash, leading to the corresponding diastereomer as the major product.
Figure 2: General mechanism for a triplet-sensitized Aza Paternò–Büchi reaction.
Protocol: Visible-Light-Mediated [2+2] Cycloaddition of a Glyoxylate Oxime Ether
This protocol is adapted from the visible-light-mediated intermolecular aza Paternò–Büchi reaction developed by the Schindler group, which utilizes glyoxylate oximes as versatile imine precursors.[1][8]
Materials & Equipment:
-
Ethyl 2-(benzyloxyimino)acetate (Glyoxylate Oxime Ether, 1.0 equiv)
-
Styrene (Alkene, 3.0 equiv)
-
fac-[Ir(dFppy)₃] (Iridium photocatalyst, 1 mol%)
-
Anhydrous 1,4-Dioxane (Solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the glyoxylate oxime ether (e.g., 0.2 mmol, 41.4 mg), the iridium photocatalyst (0.002 mmol, 1.7 mg), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, and purge with nitrogen or argon for 10-15 minutes. This step is critical as triplet excited states can be quenched by oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration, e.g., 2.0 mL) followed by styrene (0.6 mmol, 68 µL).
-
Photochemical Reaction: Place the sealed reaction vessel approximately 5-10 cm from the blue LED light source. Ensure the reaction mixture is stirring vigorously to maintain homogeneity. For consistent results, a fan can be used to maintain the reaction at room temperature.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the functionalized azetidine.
Expected Results & Validation:
-
The product, an ethyl 1-(benzyloxy)-4-phenylazetidine-2-carboxylate, is typically isolated as a colorless oil.
-
The reaction generally exhibits high regioselectivity and moderate to high diastereoselectivity, favoring the trans diastereomer.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture by integrating characteristic, well-resolved signals for each diastereomer.
Strategy 2: Diastereoselective Intramolecular Cyclization
Intramolecular cyclization is a robust and widely used strategy for forming azetidine rings.[11][12] Diastereoselectivity is achieved by leveraging pre-existing stereocenters in the acyclic precursor to direct the stereochemical outcome of the ring-closing step. A powerful modern example is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[13][14]
Mechanistic Rationale: La(OTf)₃-Catalyzed Epoxide Aminolysis
The high basicity of amines can often quench acid catalysts needed to activate epoxides. However, lanthanide triflates, such as La(OTf)₃, are exceptionally effective Lewis acids that are not easily quenched by amines.[13]
-
Lewis Acid Activation: The La(OTf)₃ catalyst coordinates to the oxygen atom of the cis-epoxide. This activation enhances the electrophilicity of the epoxide carbons.
-
Regioselective Attack (4-exo-tet): The tethered amine acts as an intramolecular nucleophile. For cis-epoxy amines, the reaction geometry strongly favors a backside attack at the C3 position. This trajectory follows a 4-exo-tet cyclization pathway, which is kinetically favored for forming the four-membered ring.
-
Ring Closure & Protonolysis: The nucleophilic attack opens the epoxide ring, directly forming the 3-hydroxyazetidine product. Subsequent protonolysis during workup releases the catalyst.
The cis relationship between the amine-containing substituent and the epoxide is crucial for diastereoselectivity, as it pre-organizes the molecule for the required 4-exo cyclization. The corresponding trans-epoxy amine typically yields a five-membered pyrrolidine via a competing 5-endo-tet cyclization.[13]
Protocol: La(OTf)₃-Catalyzed Synthesis of a 3-Hydroxyazetidine
This protocol is based on the work of Kuriyama et al. for the synthesis of 3-hydroxyazetidines from cis-3,4-epoxy amines.[13][14]
Materials & Equipment:
-
cis-N-benzyl-3-(oxiran-2-yl)propan-1-amine (cis-3,4-epoxy amine, 1.0 equiv)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 10 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the cis-3,4-epoxy amine (e.g., 0.5 mmol) and anhydrous acetonitrile (to achieve 0.1 M concentration, e.g., 5.0 mL).
-
Catalyst Addition: Add La(OTf)₃ (0.05 mmol, 29.2 mg) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 5 hours.
-
Monitoring: Progress can be monitored by TLC, observing the consumption of the starting material.
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel or NH-silica gel, using a hexane/ethyl acetate or CH₂Cl₂/methanol gradient) to afford the pure 3-hydroxyazetidine.
Expected Results & Validation:
-
The product, (1-benzylazetidin-3-yl)methanol, should be obtained in high yield (>90%).
-
The reaction proceeds with high regioselectivity, with no significant formation of the isomeric pyrrolidine.
-
Characterization by ¹H and ¹³C NMR will confirm the azetidine structure. The relative stereochemistry can be confirmed by NOESY experiments if applicable.
Comparative Data for Diastereoselective Methods
The choice of synthetic method often depends on the desired substitution pattern and available starting materials. The following table summarizes typical performance for the highlighted strategies.
| Method | Key Transformation | Typical Substrates | Typical Yield | Typical Diastereoselectivity (d.r.) | Reference |
| Aza Paternò–Büchi | Imine + Alkene [2+2] | Glyoxylate Oximes, Styrenes | 50-80% | 5:1 to >20:1 | [1][8] |
| Intramolecular Cyclization | Aminolysis of cis-Epoxy Amine | γ-Amino cis-Epoxides | 85-99% | High (>95:5) | [13][14] |
| [2+2] Cycloaddition | Aminomalonate + Chalcone | Diethyl 2-aminomalonate, Chalcones | 60-75% | High (anti:syn >95:5) | [15] |
| Intramolecular Amination | Pd-catalyzed C(sp³)–H Amination | Picolinamide-protected amines | 60-90% | Substrate Dependent | [1] |
Troubleshooting and Key Considerations
-
Competing Pyrrolidine Formation: In intramolecular cyclizations of γ-amino alcohols or halides, the formation of the thermodynamically more stable five-membered pyrrolidine is a common side reaction.[11] To favor azetidine formation (4-exo), ensure a good leaving group is used (e.g., tosylate, mesylate) and that reaction conditions are under kinetic control (e.g., lower temperatures, strong non-nucleophilic bases).
-
Moisture Sensitivity: Lewis acid catalysts like La(OTf)₃ and some photocatalysts are sensitive to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous to maintain catalytic activity and achieve high yields.[13]
-
Photoreaction Scalability: While effective, photochemical reactions can be challenging to scale up. For larger-scale synthesis, employing a continuous flow photochemical reactor can significantly improve productivity and irradiation efficiency compared to batch methods.[16][17]
Conclusion
The diastereoselective synthesis of functionalized azetidines is a dynamic and rapidly evolving field. Strategies based on photochemical [2+2] cycloadditions and substrate-controlled intramolecular cyclizations provide powerful and reliable entries into this important class of heterocycles. By understanding the underlying mechanistic principles that govern diastereoselectivity, researchers can rationally select and optimize synthetic routes to access complex, stereochemically defined azetidines for applications in drug discovery and beyond. The continued development of novel catalytic systems, including those that enable enantioselective transformations, promises to further expand the synthetic chemist's toolkit for preparing these valuable building blocks.[18][19][20]
References
-
Title: Synthesis of azetidines by aza Paternò–Büchi reactions - PMC Source: National Institutes of Health URL: [Link]
-
Title: Radical strain-release photocatalysis for the synthesis of azetidines Source: sfera URL: [Link]
-
Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]
-
Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: RSC Publishing URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed Source: PubMed URL: [Link]
-
Title: Photochemical Approaches to Azetidines Source: Nottingham ePrints URL: [Link]
-
Title: Intramolecular, Visible-Light-Mediated Aza Paternò–Büchi Reactions of Unactivated Alkenes Source: ACS Publications URL: [Link]
-
Title: Alkyl Azetidines Via Batch and Flow Photochemistry Source: ACS Publications URL: [Link]
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]
-
Title: First successful example of an aza Paternò–Büchi reaction Source: ResearchGate URL: [Link]
-
Title: Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition Source: ACS Publications URL: [Link]
-
Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Azetidines by Aza Paternò-Büchi Reactions Source: ResearchGate URL: [Link]
-
Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: ACS Publications URL: [Link]
-
Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]
-
Title: The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. Source: ResearchGate URL: [Link]
-
Title: An Approach to Alkyl Azetidines for Medicinal Chemistry Source: ChemRxiv URL: [Link]
-
Title: Azetidines and their applications in asymmetric catalysis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Azetidines and their applications in asymmetric catalysis Source: University of Birmingham URL: [Link]
-
Title: Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines Source: ACS Publications URL: [Link]
-
Title: Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition Source: Amazon S3 URL: [Link]
-
Title: Azetidines for asymmetric synthesis Source: University of Birmingham ETheses URL: [Link]
-
Title: Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives Source: ResearchGate URL: [Link]
-
Title: (PDF) Stereoselective functionalization of azetidines Source: ResearchGate URL: [Link]
-
Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: University of Alberta URL: [Link]
-
Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers URL: [Link]
-
Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions Source: Nature URL: [Link]
-
Title: Stereoselective functionalization of azetidines Source: LMU München University Library URL: [Link]
-
Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Diastereoselective preparation of azetidines and pyrrolidines - PubMed Source: PubMed URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azetidine synthesis [organic-chemistry.org]
- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-3-Aminoazetidin-2-one as a Constrained β-Amino Acid Building Block for Peptide Synthesis and Peptidomimetic Design
Abstract
(S)-3-Aminoazetidin-2-one is a chiral, four-membered cyclic β-amino acid analogue that serves as a powerful building block in modern peptide chemistry and drug discovery. Its inherent ring strain and defined stereochemistry introduce significant conformational constraints into peptide backbones, effectively acting as a potent turn-inducer. This property is invaluable for stabilizing specific secondary structures, enhancing proteolytic stability, and improving receptor binding affinity and selectivity. This guide provides an in-depth exploration of the unique characteristics of this compound, detailed protocols for its incorporation into peptide sequences, and insights into its application for creating sophisticated peptidomimetics.
Introduction: The Value of Constraint in Peptide Design
Peptides are highly specific signaling molecules, but their therapeutic potential is often hindered by conformational flexibility and susceptibility to enzymatic degradation. Introducing non-canonical amino acids that restrict the peptide's conformational freedom is a proven strategy to overcome these limitations.[1][2][3] this compound, a β-lactam-containing structure, is an exemplary tool for this purpose. The rigid, planar nature of the azetidinone ring forces a "kink" in the peptide backbone, mimicking or stabilizing β-turns, which are critical recognition motifs in many biological processes.[4][5] Unlike more flexible residues, its incorporation provides a predictable and stable conformational bias, making it a cornerstone for rational peptidomimetic design.[6][7]
Physicochemical Properties and Handling
This compound is typically supplied and stored as a hydrochloride or acetate salt to enhance its stability and shelf-life, as the free amine can be reactive.[8][9]
| Property | Value |
| Molecular Formula | C₃H₆N₂O (Free Base) |
| Molecular Weight | 86.09 g/mol (Free Base) |
| Appearance | White to off-white solid |
| Chirality | (S)-configuration |
| Storage | Store as the salt at -20°C under inert atmosphere. The free base is less stable and should be generated in situ or handled expeditiously.[8] |
Expert Insight: The stability of the β-lactam ring is a critical consideration. While generally stable under standard peptide coupling conditions, it is susceptible to cleavage by strong nucleophiles or harsh acidic/basic conditions not typically used in Fmoc-based synthesis. This reactivity can also be leveraged for further derivatization, as discussed in Section 4.
Core Synthetic Strategies and Protocols
The successful incorporation of this compound relies on a robust protecting group strategy and optimized coupling conditions.
Protecting Group Strategy
The exocyclic amine at the C3 position is the primary site for peptide elongation. Protecting this group is essential for controlled, stepwise synthesis. The most common α-amino-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), are both suitable.[10][11][12]
-
Boc Protection: Removed with moderate to strong acids (e.g., Trifluoroacetic Acid, TFA).[10] This strategy is robust but requires harsh deprotection conditions that could potentially compromise the β-lactam ring if not carefully controlled.
-
Fmoc Protection: Removed with a mild base (e.g., 20% piperidine in DMF). This is the preferred method for modern Solid-Phase Peptide Synthesis (SPPS) due to its orthogonality and milder conditions, which ensure the integrity of the azetidinone ring.[13][14]
The following protocols will assume an Fmoc-based strategy.
Caption: Model comparing a flexible peptide to one constrained by this compound.
Protocol 1: N-Acylation of this compound
This protocol describes the coupling of a standard Fmoc-protected amino acid to the exocyclic amine of this compound hydrochloride in solution phase.
Rationale: This foundational step creates a dipeptide unit that can be further used in synthesis. The choice of coupling reagent and base is critical to ensure efficient amide bond formation while preventing side reactions like racemization or premature ring-opening. HBTU/HATU are preferred for their efficiency and ability to suppress racemization. DIPEA is a non-nucleophilic base that will not attack the β-lactam ring.[13][15]
Caption: Workflow for the solution-phase N-acylation of this compound.
Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Fmoc-amino acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF (approx. 0.2 M). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Free Base Generation: In a separate flask, suspend this compound hydrochloride (1.1 eq) in anhydrous DMF. Cool the suspension to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the excess serves as the base for the coupling reaction.
-
Coupling: Slowly add the pre-activated amino acid solution from Step 1 to the azetidinone suspension from Step 2 at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure N-acylated product.
Protocol 2: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of a pre-formed Fmoc-(S)-3-Aminoazetidin-2-one building block into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Rationale: SPPS is the standard method for peptide synthesis.[14][16] Using the pre-synthesized, protected azetidinone building block ensures its clean and efficient incorporation. The standard Fmoc-SPPS cycle of deprotection, washing, coupling, and washing is followed.[13][17]
Caption: The cycle of Fmoc-SPPS adapted for incorporating the azetidinone building block.
Methodology:
-
Resin Preparation: Start with a standard solid support (e.g., Rink Amide, Wang resin) with the preceding amino acid already coupled and N-terminally Fmoc-protected. Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This exposes the free amine on the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-(S)-3-Aminoazetidin-2-one (3.0 eq relative to resin loading) with HBTU (2.9 eq) and HOBt (3.0 eq) in DMF for 10 minutes.
-
Add DIPEA (6.0 eq) to the activation mixture.
-
Add the activated solution to the washed resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is not present).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Continuation: The resin is now ready for the next deprotection and coupling cycle.
The Azetidinone Ring as a Latent Electrophile: Ring-Opening Reactions
The inherent strain of the four-membered β-lactam ring (approx. 25.4 kcal/mol) makes it susceptible to nucleophilic attack at the carbonyl carbon.[18] This reactivity can be exploited post-synthesis to generate novel peptidomimetics containing an α,β-diaminopropionic acid (DAP) scaffold.[19]
Rationale: This strategy allows for late-stage diversification. After incorporating the azetidinone into a peptide, a nucleophile (e.g., an amine, thiol, or alcohol) can be used to open the ring, creating a new side chain and altering the peptide's structure and properties.[20][21]
Caption: General mechanism for the ring-opening of the N-acyl azetidinone moiety.
Protocol 3: Ring-Opening with a Primary Amine
Methodology:
-
Preparation: Dissolve the purified peptide containing the N-acylated azetidinone moiety in a suitable solvent such as DMF or DMSO.
-
Reaction: Add an excess of the primary amine nucleophile (e.g., benzylamine, 10-20 eq).
-
Heating: Gently heat the reaction mixture (40-60°C) and monitor by LC-MS. The reaction time can vary from a few hours to overnight depending on the nucleophile's reactivity and steric hindrance.
-
Purification: Upon completion, the product can be purified directly by reverse-phase HPLC.
Expert Insight: The rate of ring-opening is highly dependent on the nucleophile and the steric environment around the azetidinone. This reaction is typically performed after the peptide has been cleaved from the solid support and purified.
Data Summary and Troubleshooting
| Protocol | Key Reagents | Typical Time | Common Issues | Troubleshooting |
| 1. N-Acylation | HBTU, DIPEA, DMF | 2-4 h | Incomplete reaction; multiple products. | Ensure reagents are anhydrous; pre-activate fully; use fresh DIPEA. |
| 2. SPPS Incorporation | Fmoc-Azetidinone, HBTU | 1-2 h | Failed coupling (positive Kaiser test). | Double couple; use a more potent activator like HATU; check resin loading. |
| 3. Ring-Opening | Amine Nucleophile, DMF | 4-24 h | Slow or no reaction. | Increase temperature; use a less hindered nucleophile; ensure peptide is fully dissolved. |
Applications in Drug Discovery
The incorporation of this compound has led to significant advances in the development of potent and stable peptide-based therapeutics.
-
Enzyme Inhibitors: The strained β-lactam can act as an electrophilic "warhead" to covalently modify active site residues (e.g., serines or cysteines) in enzymes.[8][22]
-
Receptor Ligands: By stabilizing a bioactive β-turn conformation, azetidinone-containing peptides can exhibit enhanced binding affinity and selectivity for their target receptors.
-
Improved Pharmacokinetics: The non-natural backbone linkage at the azetidinone site is resistant to cleavage by common proteases, thereby increasing the in vivo half-life of the peptide.[5]
References
-
Fields, G. B. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem. [Link]
-
Bandiera, T., et al. (2016). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. Journal of Medicinal Chemistry, 59(17), 8012-8032. [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Chemical Reviews, 107(11), 4437–4492. [Link]
-
Piela, L., et al. (1987). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers, 26(5), 785-802. [Link]
-
Bandiera, T., et al. (2016). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ACS Medicinal Chemistry Letters, 7(9), 843-848. [Link]
-
Azevedo, C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]
-
Juszkiewicz, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4935-4967. [Link]
-
Peretto, I., et al. (2014). N-aminoimidazolidin-2-one peptidomimetics. Organic & Biomolecular Chemistry, 12(21), 3467-3470. [Link]
-
Ligneau, X., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(21), 9679-9701. [Link]
-
Plant, A., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(42), 15003-15007. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33. [Link]
-
Van der poorten, O., et al. (2002). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. Current Medicinal Chemistry, 9(10), 991-1016. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Kumar, A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences, 15(11), 1-8. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
McErlean, C. S. P., et al. (2011). Facile ring-opening of N-acylisatins for the development of novel peptidomimetics. Tetrahedron, 67(41), 7953-7959. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Dawood, K. M., & Farag, H. (2015). Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). Chemistry of Heterocyclic Compounds, 51(6), 482-484. [Link]
-
D'Andrea, L. D., et al. (2013). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 18(7), 8230-8253. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. scispace.com [scispace.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. biosynth.com [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. ejbiotechnology.info [ejbiotechnology.info]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-acylation of (S)-3-Aminoazetidin-2-one
Introduction: The Significance of N-Acylated β-Lactams
The (S)-3-Aminoazetidin-2-one scaffold is a privileged structure in medicinal chemistry. As a constrained β-amino acid analog, its incorporation into larger molecules can impart unique conformational properties and metabolic stability. N-acylation of this core is a critical step in the synthesis of a wide array of pharmacologically active agents, including potent enzyme inhibitors. For instance, N-acylated derivatives of 3-aminoazetidin-2-one have been identified as a promising class of inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation.[1][2] The amide bond introduced via N-acylation is often a key pharmacophoric element, directly interacting with the target protein.
This guide provides a comprehensive overview of the synthetic protocols for the N-acylation of this compound, explaining the chemical principles behind the chosen methodologies and offering detailed, field-proven experimental procedures for researchers in drug discovery and development.
Chemical Principles: The Nucleophilic Acyl Substitution
The N-acylation of this compound is a classic example of a nucleophilic acyl substitution reaction. The primary amine of the azetidinone acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reaction is typically facilitated by a base, which serves two primary purposes:
-
Neutralization of Byproducts: When using acyl chlorides, one equivalent of hydrochloric acid (HCl) is generated. The base neutralizes this acid, preventing the protonation and deactivation of the starting amine.[3]
-
Maintaining Nucleophilicity: The base ensures the amine remains in its free, unprotonated state, which is essential for it to act as an effective nucleophile.
A common and robust method for this transformation is the Schotten-Baumann reaction , which involves the acylation of an amine with an acid chloride in the presence of a base.[4][5][6][7] This reaction can be performed under homogenous or biphasic conditions and is widely used due to its efficiency and broad applicability.[4][7]
Experimental Protocols
Two primary methods are presented, accommodating different types of acylating agents: commercially available acyl chlorides (Method A) and carboxylic acids that require in-situ activation (Method B).
Method A: Direct Acylation with Acyl Chlorides
This protocol is adapted from established syntheses of NAAA inhibitors and represents a straightforward and high-yielding approach when the corresponding acyl chloride is readily available.[1]
Caption: General workflow for Method A acylation.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound acetate salt (1.0 eq.).
-
Dissolution: Suspend the salt in anhydrous dichloromethane (DCM) to a concentration of approximately 0.07 M.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add dry triethylamine (Et3N) (2.1 eq.) dropwise. Triethylamine acts as the base to neutralize the starting acetate salt and the HCl byproduct formed during the reaction.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the cooled, stirring suspension. The slow addition helps to control any potential exotherm.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 to 16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting amine is observed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (NH4Cl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and finally with brine.
-
The NaHCO3 wash is crucial to remove any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or cyclohexane is a common starting point.
Method B: Acylation with Carboxylic Acids via an Activated Ester
When an acyl chloride is not available, the corresponding carboxylic acid can be used by activating it in situ with a peptide coupling reagent. This method converts the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.[8][9]
Caption: Workflow for Method B using a coupling agent.
-
Preparation: Under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq.) in anhydrous DCM (or a 3:1 mixture of DCM/DMF for less soluble acids) to a concentration of approximately 0.07 M.
-
Activation:
-
Cool the solution to 0 °C.
-
Add dry triethylamine (2.2 eq.).
-
Add N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) (1.1 eq.). TBTU is an efficient coupling reagent that forms a highly reactive OBt active ester with the carboxylic acid.[1]
-
Stir the resulting mixture at 0 °C for 10 minutes to allow for complete activation.
-
-
Amine Addition: Add this compound acetate salt (1.0 eq.) to the activated acid mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 6-8 from Method A. The work-up and purification procedures are identical.
Data Summary and Comparison
The choice between Method A and Method B depends largely on the availability of the starting materials. Below is a summary of typical reaction parameters.
| Parameter | Method A (Acyl Chloride) | Method B (Carboxylic Acid + TBTU) |
| Acyl Source | Acyl Chloride | Carboxylic Acid |
| Activating Agent | None (inherently reactive) | TBTU |
| Base | Triethylamine (~2.1 eq.) | Triethylamine (~2.2 eq.) |
| Solvent | Dichloromethane (DCM) | DCM or DCM/DMF mixture |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Time | 2-16 hours | 16 hours |
| Key Advantage | Simpler reagent setup, often faster | Broader substrate scope (uses acids) |
| Consideration | Requires availability of acyl chloride | Requires additional coupling reagent |
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Incomplete reaction or degradation of starting material/product. The β-lactam ring can be susceptible to hydrolysis or other nucleophilic attack under harsh conditions.
-
Solution: Ensure all reagents and solvents are anhydrous. Moisture can hydrolyze the acyl chloride or the activated ester intermediate. Confirm the quality of the starting amine. If the reaction stalls, a slight excess (1.2-1.3 eq.) of the acylating agent can be added, but monitor for side product formation.
-
-
Formation of Diacylated Product:
-
Cause: While the endocyclic nitrogen of the azetidinone is significantly less nucleophilic than the exocyclic amine, over-acylation is a theoretical possibility under forcing conditions.
-
Solution: This is generally not observed under the mild conditions described. Adhering to the recommended stoichiometry and avoiding excessive heating should prevent this.
-
-
Difficulty in Purification:
-
Cause: The product may co-elute with byproducts from the coupling reagent (in Method B) or unreacted starting materials.
-
Solution: The aqueous work-up is critical for removing the bulk of water-soluble impurities like triethylamine hydrochloride and TBTU byproducts. For chromatography, using a slow gradient and carefully chosen solvent systems can improve separation.
-
Safety Precautions
-
Acyl Chlorides: These are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. They react violently with water.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
Bases and Coupling Reagents: Triethylamine is flammable and corrosive. TBTU is an irritant. Avoid inhalation and skin contact.
References
- Grokipedia. Schotten–Baumann reaction.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- SATHEE CUET. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- National Institutes of Health (NIH). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration.
- PubMed. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration.
- MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2005). Amide Bond Formation and Peptide Coupling.
Sources
- 1. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Azetidinone-Based Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Enduring Significance of the β-Lactam Scaffold
The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring that holds a privileged position in medicinal chemistry. Initially recognized as the core structural motif of penicillin and cephalosporin antibiotics, which revolutionized the treatment of bacterial infections by inhibiting bacterial cell wall transpeptidases, the versatility of the azetidinone scaffold has since been exploited to target a diverse array of enzymes.[1][2] Its inherent ring strain makes the carbonyl group highly susceptible to nucleophilic attack, a feature that can be finely tuned to achieve potent and selective enzyme inhibition. This guide provides an in-depth exploration of the synthesis of azetidinone-based inhibitors targeting critical enzymes such as β-lactamases, serine proteases, and cysteine proteases, as well as their application in cholesterol absorption inhibition, exemplified by ezetimibe.
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and field-proven insights to empower the rational design and synthesis of novel azetidinone-based therapeutics.
I. Foundational Synthetic Strategies for the Azetidinone Core
The construction of the strained four-membered β-lactam ring is a formidable challenge in organic synthesis. Over the years, several powerful methods have been developed, with the Staudinger synthesis and the Kinugasa reaction being the most prominent and versatile.
A. The Staudinger [2+2] Ketene-Imine Cycloaddition
Discovered by Hermann Staudinger in 1907, this reaction remains one of the most general and reliable methods for constructing the azetidinone ring.[3] It involves the [2+2] cycloaddition of a ketene with an imine.[4] The reaction is understood to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate that subsequently undergoes ring closure to yield the β-lactam.[3]
The stereochemical outcome of the Staudinger synthesis is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines yield trans β-lactams.[3] The stereoselectivity can be controlled with high fidelity by employing chiral auxiliaries on either reactant.[5]
Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.
Protocol 1: General Procedure for the Synthesis of 1,4-Diaryl-3-chloro-2-azetidinones
This protocol describes a classic Staudinger reaction for the synthesis of 3-chloro-azetidinones, which are valuable intermediates for further functionalization.
Materials:
-
Appropriate substituted Schiff base (imine) (1.0 mmol)
-
1,4-Dioxane or Dichloromethane (CH₂Cl₂) (20 mL)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
-
Chloroacetyl chloride (2.0 mmol, 0.16 mL)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the Schiff base (1.0 mmol) and triethylamine (2.0 mmol) in 1,4-dioxane (15 mL).[6]
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (2.0 mmol) dropwise to the cooled solution over a period of 20 minutes. Maintain the temperature below 10 °C during the addition.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.[6]
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 1,4-diaryl-3-chloro-2-azetidinone.[6]
Characterization:
-
IR Spectroscopy: A strong absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the β-lactam carbonyl group.
-
¹H NMR Spectroscopy: The stereochemistry of the product (cis or trans) is determined by the coupling constant (J) between the protons at C3 and C4. Typically, J_cis is in the range of 4.0-5.5 Hz, while J_trans is smaller, around 1.5-3.0 Hz.[1]
B. The Kinugasa Reaction
The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to produce a β-lactam.[7][8] This reaction is highly valued for its operational simplicity and its ability to stereoselectively generate cis-substituted β-lactams.[7] The mechanism involves the in situ formation of a copper acetylide, which then undergoes cycloaddition with the nitrone to form a five-membered isoxazolidine intermediate. This intermediate then rearranges to form the thermodynamically more stable β-lactam ring.[9][10]
Caption: Key steps in the copper-catalyzed Kinugasa reaction.
Protocol 2: Optimized Aqueous Kinugasa Reaction
This protocol outlines a procedure for the Kinugasa reaction in an aqueous medium, which is advantageous for its environmental friendliness and potential application in bioconjugation.
Materials:
-
C,N-diphenylnitrone (10 mg, 0.05 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (0.05 mmol)
-
Deionized water (degassed with argon) (20 mL)
-
Sodium dodecyl sulfate (SDS) (58 mg, 0.2 mmol)
-
Sodium ascorbate (40 mg, 0.2 mmol)
-
Pyridine (8 µL, 0.1 mmol)
-
L-proline (6 mg, 0.05 mmol)
-
Copper(II) sulfate (CuSO₄) (6 mg, 0.025 mmol)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, prepare a solution of SDS (0.2 mmol) in argon-degassed water (20 mL).[11]
-
To this solution, add sodium ascorbate (0.2 mmol), pyridine (0.1 mmol), L-proline (0.05 mmol), and CuSO₄ (0.025 mmol) sequentially. The sodium ascorbate reduces Cu(II) to the active Cu(I) species.[11]
-
Add the terminal alkyne (0.05 mmol), followed by the C,N-diphenylnitrone (0.05 mmol).[11]
-
Stir the reaction mixture vigorously at 25 °C for 30 minutes.
-
After the reaction is complete, add brine (3 mL) to the mixture and extract with ethyl acetate (3 x 20 mL).[11]
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure β-lactam.
II. Application in the Synthesis of Specific Enzyme Inhibitors
The versatility of the azetidinone scaffold allows for its elaboration into potent and selective inhibitors for various classes of enzymes.
A. Azetidinone-Based β-Lactamase Inhibitors
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, is a major global health crisis.[12] A key strategy to combat this is the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. Monobactams (monocyclic β-lactams) have been developed as effective inhibitors of both serine- and metallo-β-lactamases.[12][13]
Mechanism of Action: These inhibitors act as mechanism-based inactivators. They are recognized by the β-lactamase and acylate the active site serine residue. The resulting acyl-enzyme intermediate is stable or undergoes further reactions that lead to irreversible inactivation of the enzyme, thus protecting the co-administered antibiotic from hydrolysis.[13]
Caption: General mechanism of β-lactamase inhibition by an azetidinone-based inhibitor.
Protocol 3: Synthesis of a Monobactam β-Lactamase Inhibitor Precursor
This protocol describes the synthesis of a 1,4-diaryl-2-azetidinone, a common scaffold for developing β-lactamase inhibitors.
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
4-Chloroaniline (1.27 g, 10 mmol)
-
Dry benzene (50 mL)
-
Dichloroacetyl chloride (2.94 g, 20 mmol)
-
Triethylamine (2.02 g, 20 mmol)
Procedure:
-
Schiff Base Formation: Reflux equimolar amounts of 4-methoxybenzaldehyde (10 mmol) and 4-chloroaniline (10 mmol) in dry benzene for 2 hours. Remove the solvent under reduced pressure and recrystallize the residue from ethanol to obtain the Schiff base (N-(4-methoxybenzylidene)-4-chloroaniline).[14]
-
Cycloaddition: Dissolve the Schiff base (0.001 mol) and triethylamine (0.002 mol) in 50 mL of dry benzene and stir for 15 minutes at room temperature.[14]
-
Add dichloroacetyl chloride (0.002 mol) dropwise to the solution and continue stirring for 1 hour.[14]
-
Filter the precipitated triethylamine hydrochloride salt.
-
Wash the filtrate with 5% HCl and then with water. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting crude product by fractional crystallization from ethanol or petroleum ether to yield 1-(4-chlorophenyl)-3,3-dichloro-4-(4-methoxyphenyl)azetidin-2-one.[14]
B. Azetidinone-Based Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins, are implicated in various diseases, including osteoporosis, arthritis, and cancer. The nucleophilic thiol group of the active site cysteine residue is an attractive target for inhibition. Azetidinones, particularly those with an acylamino group at the C3 position, have been developed as potent inhibitors of these enzymes.[15]
Mechanism of Action: The strained β-lactam ring of the inhibitor is designed to be attacked by the active site cysteine thiol. This leads to the formation of a stable thioester covalent adduct, effectively inactivating the enzyme.[15]
Protocol 4: Synthesis of 3-Acylamino-azetidin-2-one Cysteine Protease Inhibitors
This protocol provides a general route to 3-acylamino-azetidin-2-ones, a class of potent cysteine protease inhibitors.
Materials:
-
3-Amino-2-azetidinone derivative (e.g., 3-amino-1-benzyl-4-phenylazetidin-2-one) (1.0 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Triethylamine (Et₃N) (1.2 mmol)
-
Desired acyl chloride (e.g., benzoyl chloride) (1.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-amino-2-azetidinone derivative (1.0 mmol) in CH₂Cl₂ (20 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 3-acylamino-azetidin-2-one.
C. Azetidinone-Based Serine Protease Inhibitors
Serine proteases, including human leukocyte elastase (HLE), chymotrypsin, and thrombin, play crucial roles in various physiological and pathological processes.[16] Azetidinones have been investigated as mechanism-based inhibitors for these enzymes, functioning similarly to their β-lactamase and cysteine protease inhibitor counterparts by acylating the active site serine residue.[17]
Protocol 5: Synthesis of 3-Substituted-Azetidinone Serine Protease Inhibitors
This protocol describes the synthesis of azetidinones with substitutions at the 3-position, which have shown inhibitory activity against HLE.
Materials:
-
Appropriate Schiff base (10 mmol)
-
Dioxane (50 mL)
-
Triethylamine (20 mmol)
-
Substituted acetyl chloride (e.g., methoxyacetyl chloride) (15 mmol)
Procedure:
-
To a stirred solution of the appropriate Schiff base (10 mmol) in dry dioxane (50 mL), add triethylamine (20 mmol).
-
Add the substituted acetyl chloride (15 mmol) dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, pour the mixture into ice water.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to give the desired 3-substituted-azetidinone.
III. Case Study: Ezetimibe, a Cholesterol Absorption Inhibitor
Ezetimibe is a landmark drug that functions by a mechanism distinct from statins. It selectively inhibits the absorption of dietary and biliary cholesterol in the small intestine.[18] The core of ezetimibe is a highly substituted azetidin-2-one ring. Its synthesis represents a significant achievement in stereoselective organic chemistry.
Mechanism of Action: Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, ezetimibe blocks the uptake of cholesterol, leading to reduced plasma cholesterol levels.[18]
The synthesis of ezetimibe is a multi-step process that requires precise control of stereochemistry at three chiral centers. Several synthetic routes have been developed, often employing chiral auxiliaries or asymmetric catalysis to establish the desired stereoisomer.[18][19]
Caption: Conceptual workflow for the asymmetric synthesis of Ezetimibe.
IV. Data Summary and Characterization
The successful synthesis of azetidinone derivatives requires rigorous characterization to confirm the structure and, crucially, the stereochemistry.
Table 1: Key Spectroscopic Data for Azetidinone Characterization
| Technique | Key Feature | Typical Values / Observations | Reference |
| Infrared (IR) | Carbonyl (C=O) Stretch | Strong absorption at 1730-1780 cm⁻¹ | [20] |
| ¹H NMR | C3-H / C4-H Coupling | cis isomer: J = 4.0 - 5.5 Hz | [1][21] |
| trans isomer: J = 1.5 - 3.0 Hz | [1][21] | ||
| ¹³C NMR | Carbonyl Carbon | ~165-175 ppm | [22] |
| Mass Spec. | Molecular Ion Peak | Confirms molecular weight of the synthesized compound | [22] |
Table 2: Representative Azetidinone-Based Enzyme Inhibitors and their Targets
| Compound Class | Target Enzyme | Mechanism | Representative IC₅₀ / Kᵢ | Reference |
| Monobactams | β-Lactamases (Class A, C) | Covalent Acylation | Sub-micromolar to low micromolar | [13][23] |
| 3-Acylamino-azetidinones | Cysteine Proteases (Cathepsins) | Covalent Thioester Formation | Nanomolar to sub-nanomolar | [15] |
| 3-Substituted-azetidinones | Serine Proteases (HLE) | Covalent Acylation | Micromolar range | [16] |
| Ezetimibe Analogues | NPC1L1 Protein | Non-covalent Binding | Potent cholesterol absorption inhibition | [18] |
V. Purification and Analysis
The purification of azetidinone derivatives, particularly the separation of diastereomers, is a critical step in their synthesis.
-
Column Chromatography: This is the most common method for purifying azetidinone products. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. The polarity of the eluent is gradually increased to separate the desired product from starting materials and byproducts. Diastereomers can often be separated by careful column chromatography due to their different physical properties.[24][25]
-
Recrystallization: For solid products, recrystallization is an effective method for obtaining highly pure material. The choice of solvent is crucial and is determined empirically.
-
Reversed-Phase Chromatography: For more polar azetidinone derivatives or for challenging separations of diastereomers, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a powerful alternative.[24]
Conclusion
The azetidinone ring is a remarkably versatile scaffold that continues to provide a fertile ground for the discovery of novel enzyme inhibitors. The synthetic methodologies, particularly the Staudinger and Kinugasa reactions, offer robust and adaptable routes to a wide array of substituted β-lactams. By understanding the underlying mechanisms and mastering the detailed protocols, researchers can rationally design and synthesize new generations of azetidinone-based inhibitors with tailored potency and selectivity for a range of therapeutic targets. The continued exploration of this unique heterocyclic system promises to yield new and effective treatments for a multitude of diseases.
References
-
Cai, L., Zhang, K., Chen, S., Lepage, R. J., Houk, K. N., Krenske, E. H., & Kwon, O. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 141(26), 10594–10604. [Link]
-
Güner, V., Yıldırır, S., Özçelik, B., & Abbasoğlu, U. (2000). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. Il Farmaco, 55(2), 147–150. [Link]
-
Alam, S., et al. (2016). POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(2), 101-111. [Link]
-
de la Cruz, P., Díez, D., & García, A. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3093. [Link]
-
Shimasaki, Y., Koshino, S., & Hayashi, Y. (2011). Formal Synthesis of Ezetimibe Using a Proline-mediated, Asymmetric, Three-component Mannich Reaction. Chemistry Letters, 40(7), 772-773. [Link]
-
Reddy, G. M., et al. (2009). An Improved and Scalable Process for the Synthesis of Ezetimibe: An Antihypercholesterolemia Drug. Organic Process Research & Development, 13(5), 899-901. [Link]
-
Cai, L., et al. (2019). Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. Journal of the American Chemical Society, 141(26), 10594-10604. [Link]
-
Śnieżek, M., Stecko, S., Panfil, I., Furman, B., & Chmielewski, M. (2013). Total synthesis of ezetimibe, a cholesterol absorption inhibitor. The Journal of Organic Chemistry, 78(14), 7048–7057. [Link]
-
Cai, L., et al. (2019). Catalytic Asymmetric Staudinger−aza-Wittig Reaction for the Synthesis of Heterocyclic Amines. ResearchGate. [Link]
-
Staudinger synthesis. (2023, December 29). In Wikipedia. [Link]
-
Al-Daffay, R. K., & Al-Zuhairi, A. J. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1861. [Link]
-
Zhou, N. E., Guo, D., Thomas, G., Reddy, A. V. N., Kaleta, J., Purisima, E., Menard, R., Micetich, R. G., & Singh, R. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 139–141. [Link]
-
de la Cruz, P., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3093. [Link]
-
Ye, M., et al. (2018). Chiral Bisphosphine-Catalyzed Asymmetric Staudinger/aza-Wittig Reaction: An Enantioselective Desymmetrizing Approach to Crinine-Type Amaryllidaceae Alkaloids. Journal of the American Chemical Society, 140(9), 3144-3148. [Link]
-
Al-Bayati, F. I. H., & Al-Amiery, A. A. (2019). Design, synthesis and anti-β-lactamase activity for new monobactam compounds. ResearchGate. [Link]
-
Finbloom, J. A., et al. (2015). Optimized Aqueous Kinugasa Reactions for Bioorthogonal Chemistry Applications. Angewandte Chemie International Edition, 54(32), 9262-9266. [Link]
-
Kumar, A., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances, 13(28), 19182-19190. [Link]
-
Cordero, F. M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(13), 3058. [Link]
-
Kumar, A., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Advances, 13(28), 19182-19190. [Link]
-
Chmielewski, M., et al. (2024). The Kinugasa Reaction. Organic Reactions, 114, 223-506. [Link]
-
Wang, Y., et al. (2023). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 28(15), 5732. [Link]
-
Güner, V., Yıldırır, S., Özçelik, B., & Abbasoğlu, U. (2000). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. ResearchGate. [Link]
-
Sbardella, G., et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(8), 1701-1713. [Link]
-
France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 62, 1-238. [Link]
-
Das, A., & Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. [Link]
-
Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! (2022, May 21). YouTube. [Link]
-
Zhou, N. E., et al. (2003). 3-acylamino-azetidin-2-one as a novel class of cysteine protease inhibitors. ResearchGate. [Link]
-
Güner, V., et al. (2000). Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones. Scilit. [Link]
-
Kinugasa Reaction. (2016, May 24). Chem-Station Int. Ed.[Link]
- Rosen, H., et al. (2001). Process for the synthesis of azetidinones.
-
Kinugasa reaction: Mechanism. (2019, July 31). YouTube. [Link]
-
Delpiccolo, C. M. L., et al. (2019). Comparative ¹H-NMR spectra of 3,4-cis- and trans-substituted β-lactams. ResearchGate. [Link]
-
Saturnino, C., Buonerba, M., & Capasso, A. (2008). Synthesis and Biological Activity of a New Class of Azetidinones Compounds as Potential HLE Inhibitors. Letters in Drug Design & Discovery, 4(7), 517-521. [Link]
-
Zhou, N. E., et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Sci-Hub. [Link]
-
Zhou, N. E., et al. (2003). 3-Acylamino-azetidin-2-one as a Novel Class of Cysteine Proteases Inhibitors. ResearchGate. [Link]
-
The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Kumar, A., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. International Journal of Creative Research Thoughts, 6(1), 125-131. [Link]
-
Staudinger Reaction. Organic Chemistry Portal. [Link]
-
Han, W. T., et al. (1995). Azetidin-2-one derivatives as inhibitors of thrombin. Bioorganic & Medicinal Chemistry, 3(8), 1123-1143. [Link]
-
How can we separate diastereomers of larger organic moiety? (2024, July 11). ResearchGate. [Link]
-
Separation of diastereomers. (2008, January 23). Chromatography Forum. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]
-
Krivdin, L. B., et al. (2004). 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry, 42(10), 875-880. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. ijcrt.org [ijcrt.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Kinugasa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurekaselect.com [eurekaselect.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Synthesis and Modeling of Ezetimibe Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and antimicrobial activity of 1,4-diaryl-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. researchgate.net [researchgate.net]
- 24. cdn.mysagestore.com [cdn.mysagestore.com]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines
Abstract
The 2-arylazetidine motif is a privileged scaffold in medicinal chemistry, imparting unique three-dimensional conformations, enhanced metabolic stability, and improved physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain of the four-membered ring presents significant challenges to its efficient and stereocontrolled synthesis.[1][3] This guide provides an in-depth analysis of modern, field-proven methodologies for the regio- and diastereoselective synthesis of 2-arylazetidines. We will dissect three primary strategies: intramolecular cyclization of acyclic precursors, [2+2] cycloaddition reactions, and stereoselective additions to azetine intermediates. Each section offers detailed, step-by-step protocols, mechanistic insights supported by quantum chemical studies, and comparative data to guide researchers in selecting the optimal synthetic route for their specific target.
Introduction: The Strategic Value of the 2-Arylazetidine Core
Saturated nitrogen heterocycles are cornerstones of modern drug discovery. Among them, the azetidine ring has emerged as a particularly valuable component. Its rigid, non-planar structure allows for precise positioning of substituents in three-dimensional space, enabling enhanced target engagement and improved pharmacological profiles.[4] The incorporation of an aryl group at the C2 position further modulates these properties, often leading to compounds with potent biological activities, including antibacterial and anticancer agents.[5]
Despite their desirability, the construction of substituted azetidines is notoriously difficult compared to their five- and six-membered counterparts.[5] This guide aims to demystify this challenge by presenting robust and reproducible protocols that deliver high levels of regio- and diastereocontrol.
Core Synthetic Strategy I: Intramolecular Cyclization of Acyclic Precursors
One of the most reliable and scalable approaches to 2-arylazetidines involves the intramolecular cyclization of a suitably functionalized acyclic precursor.[2][6] This strategy hinges on the kinetically controlled formation of the strained four-membered ring over the thermodynamically more stable five-membered alternative.[5][7][8][9]
A particularly effective manifestation of this strategy is the superbase-induced cyclization of N-(oxiran-2-ylmethyl)benzylamine derivatives. This method provides excellent regio- and diastereoselectivity, favoring the formation of the trans-2,3-disubstituted azetidine.[5][7]
Causality of Selectivity: The Role of the Superbase
The key to the success of this reaction is the use of a mixed lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) "superbase".[5][7] Standard bases like LDA or BuLi often result in complex mixtures or no reaction.[5] The LiDA-KOR superbase selectively deprotonates the benzylic position of the N-benzyl group. The subsequent intramolecular nucleophilic attack on the epoxide proceeds via a transition state that minimizes steric interactions, leading exclusively to the trans diastereomer.[5] Density functional theory (DFT) calculations have confirmed that the transition state leading to the four-membered azetidine ring is kinetically favored over the one leading to the five-membered pyrrolidine, despite the latter being the thermodynamically more stable product.[5][8][9]
Caption: Kinetically controlled 4-exo-tet cyclization pathway.
Application Protocol 1: Superbase-Induced Synthesis of trans-1-benzyl-3-(hydroxymethyl)-2-phenylazetidine
This protocol is adapted from the work of Kónya et al.[5]
Materials:
-
N-benzyl-1-(oxiran-2-yl)methanamine (1.0 equiv)
-
Potassium tert-butoxide (1M in THF, 2.0 equiv)
-
Diisopropylamine (2.0 equiv)
-
n-Butyllithium (1.6M in hexanes, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Dichloromethane (DCM)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Superbase Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, cool a solution of potassium tert-butoxide (1.0 mmol, 1.0 mL of 1M solution in THF) in anhydrous THF (1 mL) to -78 °C.
-
Add diisopropylamine (1.0 mmol, 0.14 mL) dropwise, followed by the slow, dropwise addition of n-butyllithium (1.5 mmol, 0.94 mL of 1.6M solution).
-
Stir the resulting mixture at -78 °C for 20 minutes.
-
Cyclization Reaction: To the prepared superbase solution, add a solution of N-benzyl-1-(oxiran-2-yl)methanamine (0.5 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2-arylazetidine.
| Entry | R¹ | R² | Yield (%) | d.r. (trans:cis) |
| 1 | Ph | H | 85 | >99:1 |
| 2 | 4-Cl-Ph | H | 82 | >99:1 |
| 3 | 4-MeO-Ph | H | 78 | >99:1 |
| 4 | Ph | Me | 75 | >99:1 |
| Table 1. Representative yields and diastereoselectivities for the superbase-induced cyclization.[5] |
Core Synthetic Strategy II: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition represents the most atom-economical approach to the azetidine core, constructing the ring in a single step from two components.[2] The classical Staudinger reaction (ketene + imine) is a powerful method for synthesizing β-lactams (azetidin-2-ones), which can then be reduced to azetidines.[10][11] More recently, visible-light-mediated photocycloadditions, known as the aza Paternò-Büchi reaction, have emerged as a mild and highly versatile strategy for accessing functionalized azetidines directly from imines (or their surrogates) and alkenes.[1][3][12][13]
Causality of Selectivity: Triplet Energy Transfer Photocatalysis
Visible-light photocatalysis allows the reaction to proceed under exceptionally mild conditions, avoiding the harsh UV radiation typically required for photocycloadditions.[1][12] The mechanism involves an iridium-based photocatalyst that, upon excitation with blue light, acts as a triplet sensitizer. It transfers its energy to the alkene component (e.g., styrene), generating a triplet diradical. This excited alkene then undergoes a stepwise cycloaddition with an oxime (as an imine surrogate). This stepwise mechanism, proceeding through a diradical intermediate, allows for the formation of the thermodynamically more stable diastereomer.
Caption: Visible-light-mediated triplet energy transfer cycle.
Application Protocol 2: Visible-Light-Mediated [2+2] Cycloaddition
This protocol is based on the work of the Schindler group.[1]
Materials:
-
Oxime (1.0 equiv)
-
Styrene derivative (2.0 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Kessil PR160L 456 nm LED lamp (or equivalent)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the oxime (0.2 mmol), the iridium photocatalyst (0.002 mmol), and a magnetic stir bar to an oven-dried vial.
-
Add anhydrous, degassed 1,4-dioxane (2.0 mL) followed by the styrene derivative (0.4 mmol).
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Irradiation: Place the vial approximately 5 cm from the blue LED lamp and stir vigorously. Use a fan to maintain the reaction temperature near room temperature.
-
Irradiate the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the functionalized azetidine. The N-O bond of the resulting product can be cleaved using zinc under acidic conditions if the free amine is desired.[1]
| Entry | Oxime R¹ | Alkene R² | Yield (%) | d.r. |
| 1 | Ph | Ph | 91 | 1:1 |
| 2 | 4-CF₃-Ph | Ph | 85 | 1:1 |
| 3 | Ph | 4-MeO-Ph | 95 | 1.2:1 |
| 4 | Me | Ph | 78 | 1.5:1 |
| Table 2. Representative yields for the photocatalytic [2+2] cycloaddition.[1] |
Core Synthetic Strategy III: Stereoselective Additions to Azetines
A modern and elegant approach involves the functionalization of a pre-formed, unsaturated azetidine ring, known as an azetine.[2] This strategy allows for the controlled, stereoselective installation of substituents at the C2 and C3 positions. A prime example is the copper-catalyzed enantioselective boryl allylation of 2-azetines, which simultaneously installs two versatile functional groups and creates two new stereogenic centers with high levels of control.[4][14]
Causality of Selectivity: Chiral Ligand-Controlled Catalysis
In this transformation, a copper(I) catalyst, in conjunction with a chiral bisphosphine ligand, mediates the addition of a diboron reagent across the double bond of the azetine. This is followed by the stereoselective allylation of the resulting copper-boryl intermediate. The chiral ligand creates a specific three-dimensional environment around the copper center, dictating the facial selectivity of the additions and thus controlling both the enantioselectivity and the cis-diastereoselectivity of the final product.[4][14] The reaction proceeds with complete regio-, enantio-, and diastereoselectivity in many cases.[14]
Caption: Decision tree for selecting a synthetic strategy.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Protocol 1) | Incomplete formation of the superbase; presence of moisture; non-anhydrous solvents. | Flame-dry all glassware. Use freshly distilled/anhydrous solvents. Titrate n-BuLi solution before use. Ensure the temperature is strictly maintained at -78 °C. |
| Poor Diastereoselectivity (Any) | Reaction temperature too high; incorrect base/catalyst used; steric hindrance. | For Protocol 1, ensure low-temperature conditions are maintained to favor kinetic control. For catalytic reactions, screen different ligands and solvents. Ensure substrate purity. |
| No Reaction (Protocol 2) | Inactive photocatalyst; incorrect wavelength of light; oxygen contamination. | Use a fresh batch of catalyst. Ensure the LED lamp emits at the specified wavelength. Thoroughly degas the solvent and perform the reaction under an inert atmosphere. |
| Formation of Pyrrolidine (Protocol 1) | Reaction warmed prematurely; incorrect base stoichiometry. | This indicates a shift from kinetic to thermodynamic control. Maintain -78 °C throughout the addition and reaction time. Re-verify the equivalents of base components.[5] |
Conclusion
The regio- and diastereoselective synthesis of 2-arylazetidines is an achievable goal for the modern synthetic chemist. While challenges related to ring strain persist, the strategic application of intramolecular cyclizations, photocatalytic [2+2] cycloadditions, and stereoselective functionalizations of azetines provides a powerful and versatile toolkit. By understanding the underlying mechanistic principles that govern selectivity—be it kinetic control via superbase activation, triplet energy transfer in photochemistry, or chiral ligand control in catalysis—researchers can rationally design and execute syntheses of these valuable scaffolds for applications in drug discovery and beyond.
References
- M. D'hooghe, N. De Kimpe, "The Chemistry of 2-Azetidinones (β-Lactams)," in The Chemistry of Heterocyclic Compounds, John Wiley & Sons, Inc., 2009.
-
M. R. Becker, A. D. Richardson, C. S. Schindler, "Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions," Nature Communications, 2019. (URL: [Link])
-
B. Kónya, et al., "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes," The Journal of Organic Chemistry, 2020. (URL: [Link])
-
Y. Wang, et al., "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines," Journal of the American Chemical Society, 2021. (URL: [Link])
-
A. M. DeBerardinis, et al., "A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis," Tetrahedron Letters, 2015. (URL: [Link])
-
C. S. Schindler Research Group, "Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions," Nature Research, 2020. (URL: [Link])
-
B. Kónya, et al., "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes," The Journal of Organic Chemistry, 2020. (URL: [Link])
-
A. V. Chernyh, et al., "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle," Organic & Biomolecular Chemistry, 2021. (URL: [Link])
-
M. R. Becker, C. S. Schindler, "Synthesis of azetidines by aza Paternò–Büchi reactions," Chemical Society Reviews, 2020. (URL: [Link])
-
B. Kónya, et al., "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†," PubMed, 2020. (URL: [Link])
-
B. Kónya, et al., "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes†," Semantic Scholar, 2020. (URL: [Link])
-
A. Kumar, et al., "Recent advances in synthetic facets of immensely reactive azetidines," RSC Advances, 2017. (URL: [Link])
-
M. R. Becker, C. S. Schindler, "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks," Accounts of Chemical Research, 2022. (URL: [Link])
-
Y. Wang, et al., "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines," PubMed Central, 2021. (URL: [Link])
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of Novel Azetidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of novel azetidinone (β-lactam) derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). Azetidinones are a cornerstone of medicinal chemistry, most notably as the core structural motif in β-lactam antibiotics.[1][2][3][4] This guide moves beyond a simple recitation of steps, offering a detailed exploration of the underlying chemical principles, the strategic advantages of microwave irradiation, and a robust, validated protocol for the synthesis of a model compound. We delve into the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt and innovate upon the foundational methodology presented.
Introduction: The Enduring Significance of the Azetidinone Scaffold and the Advent of Microwave Synthesis
The β-lactam ring, a four-membered cyclic amide, is a privileged scaffold in drug discovery. Its inherent ring strain makes it a potent acylating agent for biological nucleophiles, a property famously exploited by penicillin and its successors to inhibit bacterial cell wall synthesis.[3] Beyond their antibacterial prowess, azetidinone derivatives have shown a remarkable breadth of biological activities, including roles as cholesterol-absorption inhibitors, anticancer agents, and enzyme inhibitors.[3][5]
The classical method for constructing the azetidinone ring is the Staudinger [2+2] cycloaddition, a reaction between a ketene and an imine discovered by Hermann Staudinger in 1907.[6][7] While foundational, conventional thermal methods for this synthesis often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, aligning perfectly with the principles of green chemistry.[8][9][10][11][12][13] By utilizing microwave irradiation, MAOS offers direct, rapid, and uniform heating of the reaction mixture.[8][10][14] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, alongside improved yields and product purity.[9][10][14][15]
Advantages of MAOS in Azetidinone Synthesis:
-
Rapid Reaction Times: Significantly reduces the time required for synthesis, increasing laboratory throughput.[8][9][14][15]
-
Higher Yields: Often leads to increased product yields compared to conventional heating.[9][10][15]
-
Enhanced Purity: The reduction in reaction time and localized heating can minimize the formation of side products, simplifying purification.[9][10][15]
-
Energy Efficiency: Microwaves heat the reactants directly, leading to lower energy consumption.[8][9][10]
-
Greener Chemistry: Facilitates the use of smaller solvent volumes or even solvent-free conditions, reducing chemical waste.[8][9][13]
The Chemistry: Understanding the Staudinger [2+2] Cycloaddition
The synthesis of azetidinones via the Staudinger reaction is a formal [2+2] cycloaddition. The currently accepted mechanism proceeds through a two-step pathway.[6][16][17]
Step 1: Nucleophilic Attack The reaction initiates with a nucleophilic attack by the nitrogen atom of the imine on the central sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate.[6][7][16][17] The rate of this step is influenced by the electronic nature of the substituents on both the imine and the ketene. Electron-donating groups on the imine facilitate this attack, while electron-withdrawing groups on the ketene also enhance its electrophilicity.[6][7]
Step 2: Ring Closure The zwitterionic intermediate then undergoes an intramolecular ring closure to form the four-membered β-lactam ring.[6][7][16] This step is a conrotatory electrocyclization. The stereochemical outcome of the reaction (cis vs. trans) is determined during this phase and is influenced by the substituents on the reactants.[7][17]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of azetidinone derivatives.
Protocol: Microwave-Assisted Synthesis of 1,4-diphenyl-3-chloro-azetidin-2-one
This protocol details the synthesis of a model azetidinone derivative. It is designed to be a robust starting point for further derivatization and optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent | Sigma-Aldrich | |
| Aniline | Reagent | Sigma-Aldrich | |
| Chloroacetyl chloride | Reagent | Sigma-Aldrich | Highly corrosive and moisture-sensitive |
| Triethylamine (Et3N) | Reagent | Sigma-Aldrich | Dry, freshly distilled |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | Microwave compatible solvent |
| Ethanol | Anhydrous | Fisher Scientific | For Schiff base synthesis |
| Diethyl ether | Reagent | VWR | For work-up |
| Saturated NaHCO3 solution | Lab prepared | ||
| Anhydrous MgSO4 | Reagent | Sigma-Aldrich | |
| Microwave Reactor | CEM, Anton Paar, etc. | Calibrated for temperature and pressure control | |
| 10 mL microwave reaction vessel | With stir bar |
Experimental Procedure
Part A: Synthesis of the Schiff Base (N-benzylideneaniline)
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 eq, 10 mmol, 1.06 g) and aniline (1.0 eq, 10 mmol, 0.93 g) in 20 mL of anhydrous ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield N-benzylideneaniline as a crystalline solid.
Part B: Microwave-Assisted [2+2] Cycloaddition
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve the synthesized N-benzylideneaniline (1.0 eq, 5 mmol, 0.905 g) in 5 mL of anhydrous DMF.
-
Add triethylamine (1.2 eq, 6 mmol, 0.607 g, 0.84 mL) to the solution.
-
Carefully add chloroacetyl chloride (1.2 eq, 6 mmol, 0.678 g, 0.48 mL) dropwise to the stirred solution at 0 °C (ice bath). Caution: Exothermic reaction.
-
Seal the microwave vessel securely.
-
Place the vessel in the microwave reactor cavity.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 8 minutes
-
Power: 200 W (or dynamic power control to maintain temperature)
-
Stirring: High
-
-
After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.
Caption: Reaction scheme for the target azetidinone derivative.
Work-up and Purification
-
Pour the cooled reaction mixture into 50 mL of ice-cold water and stir vigorously.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 1,4-diphenyl-3-chloro-azetidin-2-one.
Self-Validation: Characterization of the Product
To confirm the successful synthesis of the target azetidinone, a thorough characterization using standard analytical techniques is essential.
Expected Spectroscopic Data
| Technique | Key Feature | Expected Chemical Shift / Wavenumber | Rationale |
| FT-IR | β-lactam C=O stretch | 1740-1770 cm⁻¹ | The high frequency is due to the ring strain of the four-membered ring.[18] |
| C-Cl stretch | 750-800 cm⁻¹ | Confirms the presence of the chloro substituent.[19] | |
| ¹H NMR | C3-H proton | δ 5.2-5.7 ppm (d) | Doublet due to coupling with the C4-H proton.[20] |
| C4-H proton | δ 4.5-5.0 ppm (d) | Doublet due to coupling with the C3-H proton.[20] | |
| Aromatic protons | δ 7.0-7.8 ppm (m) | Signals corresponding to the two phenyl rings. | |
| ¹³C NMR | β-lactam C=O carbon | δ 160-170 ppm | Characteristic chemical shift for the carbonyl in the strained ring. |
| Mass Spec | Molecular Ion Peak (M+) | m/z = 257.7 (for C₁₅H₁₂ClNO) | Confirms the molecular weight of the synthesized compound. |
Causality and Experimental Insights
-
Choice of Solvent: DMF is an excellent solvent for MAOS due to its high boiling point and high dielectric constant, allowing it to efficiently absorb microwave energy and reach the desired reaction temperature quickly.[21][22]
-
Role of Triethylamine: Triethylamine acts as a base to deprotonate the acid chloride, facilitating the in situ formation of the ketene intermediate. It also neutralizes the HCl generated during the reaction.[5][23]
-
Microwave Parameters: The temperature of 120 °C is chosen to provide sufficient thermal energy to overcome the activation barrier of the cycloaddition, while the short hold time of 8 minutes is a direct advantage of microwave heating, preventing potential degradation of the product.[14][15]
-
Purification Strategy: The aqueous work-up is designed to remove the DMF solvent, excess triethylamine hydrochloride salt, and other water-soluble impurities. Recrystallization is typically sufficient for obtaining a high-purity final product. For more complex derivatives, column chromatography may be necessary.[24][25]
Conclusion and Future Directions
This guide provides a robust and scientifically grounded protocol for the microwave-assisted synthesis of azetidinone derivatives. By understanding the mechanistic underpinnings of the Staudinger reaction and the principles of microwave heating, researchers are well-equipped to not only replicate this synthesis but also to expand upon it. The rapid and efficient nature of this methodology makes it highly suitable for the generation of chemical libraries for drug discovery campaigns, enabling the exploration of a wide range of structural diversity around the privileged β-lactam core. Future work can involve the use of chiral catalysts for enantioselective synthesis, further expanding the chemical space accessible through this powerful synthetic tool.[26][27]
References
-
Staudinger synthesis. Wikipedia.[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.[Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.[Link]
-
Staudinger Synthesis. Organic Chemistry Portal.[Link]
-
β-lactam antibiotics: An overview from a medicinal chemistry perspective. PubMed.[Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation.[Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.[Link]
-
Microwave Synthesis Conditions. UCSB MRL.[Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.[Link]
-
β-lactam antibiotics: An overview from a medicinal chemistry perspective. ResearchGate.[Link]
-
The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? American Chemical Society.[Link]
-
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. ResearchGate.[Link]
-
Microwave assisted green organic synthesis. Patsnap.[Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central.[Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.[Link]
-
PART - 1 INTRODUCTION. BS Publications.[Link]
-
Medicinal chemistry-beta lactam antibiotics. Slideshare.[Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. PubMed Central.[Link]
-
General overview of the reaction mechanism for the Staudinger synthesis... ResearchGate.[Link]
-
Microwave-Assisted Synthesis in Water as Solvent. ACS Publications.[Link]
-
Medicinal chemistry of β-lactam antibiotics. Repositorio Institucional CONICET Digital.[Link]
-
Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica.[Link]
-
Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. ACS Publications.[Link]
-
Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. ResearchGate.[Link]
-
Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. PubMed.[Link]
-
Synthesis, Characterisation of some 2-azetidinone derivatives from 2,6-diaminopyridine and evaluation of their antimicrobial activity. ResearchGate.[Link]
-
Synthesis and biological study of Azetidinone derivatives. ResearchGate.[Link]
-
Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Iraqi Journal of Pharmaceutical Sciences.[Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. IJCRT.org.[Link]
-
SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.[Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[Link]
-
Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. Orbital: The Electronic Journal of Chemistry.[Link]
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.[Link]
-
Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. PubMed Central.[Link]
-
Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. PubMed.[Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.[Link]
-
Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. Asian Journal of Chemistry.[Link]
-
Isolation, purification and detection of antimicrobial activity of beta-lactam antibiotics from few fungal strains. ResearchGate.[Link]
-
Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone derivatives. IOSR Journal.[Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central.[Link]
-
General reaction scheme for Staudinger [2+2] cycloaddition, starting... ResearchGate.[Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.[Link]
-
An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate.[Link]
Sources
- 1. β-lactam antibiotics: An overview from a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-beta lactam antibiotics | PPT [slideshare.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. ijrpas.com [ijrpas.com]
- 11. ajrconline.org [ajrconline.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. bspublications.net [bspublications.net]
- 14. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 15. ajchem-a.com [ajchem-a.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sphinxsai.com [sphinxsai.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. Solvent Choice for Microwave Synthesis [cem.com]
- 22. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-3-Aminoazetidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of (S)-3-Aminoazetidin-2-one. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience.
I. Overview of the Synthesis
The synthesis of this compound, a crucial chiral building block in the development of various pharmaceuticals, presents several challenges. A common and effective route involves the cyclization of a protected L-aspartic acid derivative, typically L-2,3-diaminopropionic acid, followed by deprotection.[1] The stereochemical integrity at the C3 position is paramount, and side reactions can lead to racemization or the formation of impurities, significantly impacting the final yield and purity.
Below is a generalized workflow for a common synthetic approach:
Figure 1: Generalized workflow for the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control during the cyclization step to maximize yield?
The cyclization of the protected L-aspartic acid derivative is arguably the most critical step. Several parameters must be carefully controlled:
-
Choice of Coupling Agent: The selection of the coupling agent for the activation of the β-carboxyl group is crucial. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. While effective, they can lead to the formation of byproducts that complicate purification. The use of activating agents like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can mitigate the formation of these byproducts and improve the overall efficiency of the cyclization.
-
Reaction Temperature: The temperature must be carefully controlled to prevent side reactions, particularly epimerization at the chiral center. It is generally recommended to carry out the activation step at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature for the cyclization.
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and the solubility of the starting materials and intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are often used. The polarity of the solvent can affect the conformation of the substrate, thereby influencing the ease of cyclization.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to facilitate the intramolecular nucleophilic attack. The stoichiometry of the base should be carefully optimized to avoid side reactions.
FAQ 2: How can I minimize epimerization at the C3 position?
Maintaining the stereochemical integrity of the C3 position is essential. Epimerization leads to the formation of the undesired (R)-enantiomer, which can be difficult to separate from the desired (S)-enantiomer. Here are key strategies to minimize epimerization:
-
Use of Mild Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these conditions can promote epimerization.[2]
-
Appropriate Protecting Groups: The choice of the amino-protecting group can influence the susceptibility of the α-proton to abstraction. The tert-Butoxycarbonyl (Boc) group is often preferred due to its steric bulk, which can hinder the approach of a base to the α-proton.
-
Careful Selection of Base: Use a non-nucleophilic, sterically hindered base like DIPEA. Stronger, less hindered bases are more likely to cause epimerization. The amount of base should be carefully controlled; typically, one equivalent is sufficient.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Cyclized Product
A low yield of the (S)-3-(protected-amino)azetidin-2-one intermediate is a common problem. The following troubleshooting tree can help identify and resolve the issue.
Figure 2: Troubleshooting decision tree for low cyclization yield.
Detailed Actionable Steps:
-
Verify Starting Material Purity: Impurities in the protected L-aspartic acid derivative can interfere with the reaction. Use techniques like NMR and Mass Spectrometry to confirm the identity and purity of your starting material. If necessary, purify it by recrystallization or column chromatography.
-
Optimize Cyclization Conditions:
-
Coupling Agent: Ensure your coupling agent (e.g., DCC, EDC) is fresh and has not degraded. Consider using additives like HOBt or NHS to improve efficiency and suppress side reactions.
-
Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can lead to product degradation or side reactions.
-
Solvent: If solubility is an issue, or if the reaction is sluggish, consider screening alternative solvents. For instance, a mixture of DCM and DMF can sometimes provide a good balance of solubility and reactivity.
-
-
Investigate and Mitigate Side Reactions:
-
Intermolecular Reactions: A common side reaction is the intermolecular coupling of the starting material to form oligomers or polymers. This can be minimized by using high dilution conditions, which favor the intramolecular cyclization.
-
Byproduct Identification: Analyze the crude reaction mixture to identify any major byproducts. Understanding the structure of these byproducts can provide valuable insights into the competing reaction pathways.
-
Problem 2: Difficulty in Removing the Protecting Group
The final deprotection step can sometimes be challenging, leading to incomplete reaction or degradation of the desired product.
Recommended Deprotection Protocols and Troubleshooting:
| Protecting Group | Reagents & Conditions | Potential Issues & Troubleshooting |
| Boc | Trifluoroacetic acid (TFA) in DCM | Incomplete Deprotection: Increase the reaction time or the concentration of TFA. Product Degradation: Perform the reaction at a lower temperature (0 °C) and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed. |
| Cbz | H₂, Pd/C in an appropriate solvent (e.g., Methanol, Ethanol) | Catalyst Poisoning: Ensure the starting material and solvent are free of impurities that can poison the palladium catalyst. Slow Reaction: Increase the hydrogen pressure or the catalyst loading. |
Problem 3: Product Purification Challenges
The final this compound product can be highly polar and water-soluble, making extraction and purification difficult.
-
Crystallization: This is often the most effective method for purifying the final product. Screening different solvent systems is crucial. Common systems include isopropanol/water or ethanol/ether.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, due to the high polarity of the product, a polar mobile phase (e.g., DCM/Methanol with a small amount of ammonium hydroxide) is typically required. Reverse-phase chromatography can also be an option.
-
Lyophilization: After purification, if the product is in an aqueous solution, lyophilization can be an effective way to isolate the solid product without thermal degradation.
IV. References
-
Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. (2017). National Institutes of Health. [Link]
-
Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. (2003). PubMed. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]
-
3-aminoazetidine, its salts and intermediates of synthesis. (1989). Google Patents.
-
Synthesis of azetidine derivatives. (2000). Google Patents.
-
Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). National Institutes of Health. [Link]
-
Regioselective Epimerization of cis-3-Amino-4-oxo-azetidine-2-sulfonic Acid and Synthesis of Monocyclic β-Lactams. (2001). ResearchGate. [Link]
-
An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. (2005). ResearchGate. [Link]
-
The Synthesis of β-Lactams. (1957). Organic Reactions. [Link]
-
Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. (2023). Royal Society of Chemistry. [Link]
Sources
Technical Support Center: Purification of Chiral Azetidinone Compounds
Welcome to the technical support center for the purification of chiral azetidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical chiral building blocks. Azetidinones, also known as β-lactams, are a core structural motif in many widely used antibiotics, and their stereochemistry is crucial for their biological activity.[1][2] This resource combines established protocols with field-proven insights to help you navigate the complexities of chiral azetidinone purification.
I. Troubleshooting Guide: Common Issues in Chiral Azetidinone Purification
This section addresses specific problems that may arise during your experiments, offering probable causes and actionable solutions.
Chiral HPLC & SFC Separations
Issue 1: Poor or No Enantiomeric Resolution
-
Question: I am not seeing any separation of my azetidinone enantiomers on my chiral HPLC/SFC column. What could be the issue?
-
Answer: This is a common challenge that can stem from several factors. Let's break down the potential causes and solutions:
-
Incorrect Chiral Stationary Phase (CSP) Selection: The "like-dissolves-like" principle doesn't always apply in chiral separations. The interactions between the analyte and the CSP are complex, involving hydrogen bonding, π-π interactions, dipole stacking, and steric effects.[3] Azetidinones, with their strained lactam ring, present unique challenges.
-
Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are often effective for β-lactam separations.[3][4][5][6] A study on the separation of 12 β-lactam compounds found that a dimethylphenyl carbamate functionalized β-cyclodextrin stationary phase successfully separated 11 of them.[4][5]
-
-
Inappropriate Mobile Phase Composition: The mobile phase composition is critical for achieving enantioselectivity.
-
Solution:
-
Normal Phase: Start with a mobile phase of heptane/isopropanol and vary the ratio. Small amounts of additives can sometimes improve resolution.
-
Reversed Phase: A mobile phase of water/acetonitrile or water/methanol is a good starting point.[5] Since most β-lactams lack ionizable groups, pH adjustment of the mobile phase may not have a significant effect.[5]
-
Polar Organic Mode: Acetonitrile/methanol mixtures can also be effective.[1][5]
-
-
-
Low Column Efficiency: A damaged or old column can lead to poor resolution.
-
Solution: Check the column's performance with a standard test mix. If efficiency is low, it may be time to replace the column.[7]
-
-
Issue 2: Peak Tailing or Fronting
-
Question: My peaks for the azetidinone enantiomers are tailing (or fronting). How can I improve the peak shape?
-
Answer: Poor peak shape can compromise resolution and quantification. Here's what to consider:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar azetidinone ring, causing tailing.
-
Solution: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase to block these active sites.[8]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.[8]
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.[9]
-
-
Issue 3: Irreproducible Retention Times
-
Question: The retention times for my azetidinone enantiomers are shifting between runs. What is causing this instability?
-
Answer: Fluctuating retention times can make peak identification and quantification unreliable. The most likely culprit is an unstable mobile phase or system variability.
-
Mobile Phase Composition Changes: In reversed-phase chromatography, even small changes in the organic solvent concentration can significantly impact retention times.[10]
-
Solution: Ensure your mobile phase is well-mixed and degassed. Use a gradient proportioning valve that is functioning correctly.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention.
-
Solution: Use a column oven to maintain a constant temperature.[9]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Diastereomeric Crystallization
Issue 1: No Crystallization or Oiling Out
-
Question: I've formed the diastereomeric salt of my chiral azetidinone, but it's not crystallizing. Instead, it's oiling out. What should I do?
-
Answer: "Oiling out" is a common problem in crystallization where the solute comes out of solution as a liquid phase instead of a solid.
-
Supersaturation is Too High: The solution is too concentrated, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: Add more solvent to reduce the concentration. Heating the mixture to dissolve the oil and then allowing it to cool slowly can promote crystallization.
-
-
Incorrect Solvent System: The chosen solvent may not be ideal for crystallization.
-
Solution: Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
-
-
Impurities: The presence of impurities can inhibit crystallization.
-
Solution: Try to purify the diastereomeric salt mixture by another method (e.g., flash chromatography) before attempting crystallization.
-
-
Issue 2: Poor Diastereomeric Enrichment After Crystallization
-
Question: I've managed to crystallize the diastereomeric salt, but the diastereomeric excess (d.e.) is low. How can I improve the separation?
-
Answer: The goal of diastereomeric crystallization is to selectively crystallize one diastereomer, leaving the other in the mother liquor.
-
Suboptimal Solvent Choice: The solubility difference between the diastereomers may not be significant in the chosen solvent.
-
Solution: Experiment with different solvents to maximize the solubility difference between the diastereomers.[11]
-
-
Equilibrium Not Reached or Kinetic Trapping: The crystallization process may be too fast, leading to co-crystallization of both diastereomers.
-
Solution:
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of more ordered crystals of the less soluble diastereomer.
-
Seeding: Add a small seed crystal of the desired pure diastereomer to a slightly supersaturated solution to encourage its selective crystallization.[12]
-
Kinetic vs. Thermodynamic Control: In some cases, one diastereomer may crystallize faster (kinetic product), while the other is more stable (thermodynamic product). Controlling the crystallization time and temperature can favor the formation of one over the other.[13]
-
-
-
Issue 3: Difficulty in Recovering the Enantiomerically Pure Azetidinone
-
Question: After separating the diastereomers, I'm having trouble recovering the pure azetidinone enantiomer from the salt. What are the best practices for this step?
-
Answer: The final step is to cleave the chiral auxiliary to liberate the pure enantiomer.
-
Incomplete Salt Cleavage: The reaction to break the salt and remove the chiral resolving agent may not be going to completion.
-
Solution: Ensure you are using the correct stoichiometry of acid or base to break the salt. For example, if you formed a salt with a chiral amine, you would treat it with a strong acid to protonate the amine and liberate your azetidinone.
-
-
Extraction Issues: The desired enantiomer may not be efficiently extracted from the aqueous layer after salt cleavage.
-
Solution: Adjust the pH of the aqueous layer to ensure your azetidinone is in a neutral form that is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
II. Frequently Asked Questions (FAQs)
Q1: Which purification technique is best for my chiral azetidinone?
A1: The choice of purification technique depends on several factors, including the scale of the purification, the properties of the azetidinone, and the available equipment.
| Technique | Best For | Advantages | Disadvantages |
| Chiral HPLC/SFC | Analytical and preparative scale separations. | High resolution, applicable to a wide range of compounds.[14] | Can be expensive for large-scale purification, requires specialized equipment. |
| Diastereomeric Crystallization | Large-scale separations. | Cost-effective, scalable.[15] | Requires a suitable chiral resolving agent, can be time-consuming to optimize.[16] |
| Enzymatic Resolution | When high enantioselectivity is required. | Often proceeds under mild conditions with high stereoselectivity.[15][17] | Limited to a maximum theoretical yield of 50% for the desired enantiomer unless combined with a racemization step.[15] |
Q2: How do I choose a chiral resolving agent for diastereomeric crystallization?
A2: The ideal chiral resolving agent should be readily available in high enantiomeric purity, inexpensive, and form a stable, crystalline salt with your azetidinone. For acidic azetidinones, chiral amines like brucine or strychnine are often used. For basic azetidinones, chiral acids like tartaric acid or camphorsulfonic acid are common choices.[18]
Q3: Can I use the same chiral column for different types of azetidinones?
A3: While a particular chiral column may work for a range of similar compounds, it's rare for one column to be a universal solution. The subtle structural differences between various azetidinones can significantly impact their interaction with the chiral stationary phase. It is always recommended to screen a few different columns for each new compound.
Q4: What is "crystallization-induced diastereomer transformation" and how can it be useful?
A4: Crystallization-induced diastereomer transformation (CIDT) is a powerful technique that can theoretically allow for the conversion of a racemic mixture into a single enantiomer with a yield of up to 100%.[19] This process is applicable when the stereocenter of the azetidinone is labile and can epimerize in solution. As one diastereomer crystallizes out, the equilibrium in the solution shifts to form more of that diastereomer, eventually leading to a high yield of a single, pure stereoisomer.[20]
III. Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Azetidinone Enantiomers
-
Column Selection:
-
Mobile Phase Screening:
-
Normal Phase:
-
Mobile Phase A: Heptane/Isopropanol (90:10)
-
Mobile Phase B: Heptane/Ethanol (90:10)
-
-
Reversed Phase:
-
Mobile Phase C: Water/Acetonitrile (50:50)
-
Mobile Phase D: Water/Methanol (50:50)
-
-
Polar Organic Mode:
-
Mobile Phase E: Acetonitrile/Methanol (50:50)
-
-
-
Initial Screening:
-
Inject a small amount of the racemic azetidinone solution onto each column with each mobile phase.
-
Monitor the chromatogram for any signs of peak splitting or separation.
-
-
Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the ratio of the solvents.
-
Adjust the flow rate to improve resolution. A lower flow rate often leads to better separation.[1]
-
If peak tailing is an issue, add a small amount (0.1%) of an additive like triethylamine (for normal phase) or trifluoroacetic acid (for reversed phase, though less common for neutral azetidinones).
-
Protocol 2: Diastereomeric Crystallization of a Chiral Azetidinone
-
Selection of Resolving Agent:
-
Choose an appropriate chiral resolving agent based on the functionality of your azetidinone (e.g., a chiral amine for an acidic azetidinone).
-
-
Salt Formation:
-
Dissolve the racemic azetidinone in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Stir the solution at room temperature to allow for salt formation.
-
-
Crystallization:
-
Slowly add a less polar solvent (anti-solvent) until the solution becomes slightly turbid.
-
Alternatively, slowly cool the solution or allow for slow evaporation of the solvent.
-
If crystallization does not occur, try seeding the solution with a small crystal of the desired diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analyze the crystals and the mother liquor by chiral HPLC to determine the diastereomeric excess.
-
If the d.e. is not satisfactory, recrystallize the solid.[13]
-
-
Liberation of the Free Azetidinone:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Add an acid or base to break the salt.
-
Extract the liberated enantiomerically pure azetidinone into an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
IV. Visualizations
Caption: Decision workflow for selecting a chiral azetidinone purification technique.
V. References
-
Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 29(13), 1847-1860. [Link]
-
Taylor & Francis. (n.d.). Separation of Enantiomers of b-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Retrieved January 21, 2026, from [Link]
-
Veinberg, S., et al. (2015). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 20(5), 8284-8319. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution and their applications | Request PDF. Retrieved January 21, 2026, from [Link]
-
Sun, P., et al. (2006). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. [Link]
-
Haginaka, J. (1995). Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. Journal of Chromatography A, 694(1), 195-208. [Link]
-
Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved January 21, 2026, from [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. [Link]
-
RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica, 6(2), 70-74. [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. Retrieved January 21, 2026, from [Link]
-
Pharmacy 180. (n.d.). Resolution of Enantiomers. Retrieved January 21, 2026, from [Link]
-
Singh, G. S. (2003). Azetidin-2-ones, synthon for biologically important compounds. Mini reviews in medicinal chemistry, 3(6), 543-559. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved January 21, 2026, from [Link]
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
PubMed. (n.d.). An enzymatic synthesis of glucuronides of azetidinone-based cholesterol absorption inhibitors. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. [Link]
-
ResearchGate. (n.d.). State of the Art in Crystallization‐Induced Diastereomer Transformations. Retrieved January 21, 2026, from [Link]
-
Regis Technologies. (2020). Chiral Separations Techniques - Video. [Link]
-
Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Journal of Agricultural and Food Chemistry, 71(4), 1695-1715. [Link]
-
ResearchGate. (n.d.). Crystallization-Induced Diastereomer Transformations | Request PDF. Retrieved January 21, 2026, from [Link]
-
AIChE. (n.d.). (394e) Chiral Resolution Via Diastereomeric Salt Crystallization. Retrieved January 21, 2026, from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved January 21, 2026, from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Reddit. (2023). Separation of diastereomers by crystallization with seeding. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved January 21, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidin-2-ones, synthon for biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. chiraltech.com [chiraltech.com]
- 8. hplc.eu [hplc.eu]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmacy180.com [pharmacy180.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Scale-up of (S)-3-Aminoazetidin-2-one Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of (S)-3-Aminoazetidin-2-one. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of producing this critical chiral building block. The unique structural properties of the β-lactam ring, characterized by significant ring strain, present both synthetic opportunities and substantial challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.[1]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory and during scale-up operations.
Section 1: Foundational Knowledge & Synthetic Strategy FAQs
This section addresses high-level questions regarding the selection and implementation of a synthetic route for this compound suitable for large-scale production.
Q1: What are the primary synthetic routes for producing the 3-amino-azetidin-2-one core, and which is most favorable for scale-up?
The most prevalent and industrially relevant method for constructing the azetidin-2-one (or β-lactam) ring is the Staudinger [2+2] cycloaddition . This reaction involves the coupling of a ketene (or a ketene equivalent) with an imine.[2]
-
Mechanism: The reaction proceeds via a zwitterionic intermediate, culminating in the formation of the four-membered ring. Ketenes are highly reactive and are typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).[3] This in situ generation is critical to prevent ketene dimerization, a common side reaction.
-
Scale-Up Suitability: The Staudinger reaction is often preferred for scale-up due to:
-
Convergent Synthesis: It efficiently combines two key fragments (imine and acyl chloride) in a single step.
-
High Atom Economy: The primary byproduct is the hydrochloride salt of the tertiary amine base, which can often be easily removed.
-
Established Precedent: There is a vast body of literature and industrial know-how for conducting these reactions on a large scale.
-
A typical workflow for this synthesis is outlined below.
Caption: General workflow for Staudinger synthesis of a protected 3-aminoazetidin-2-one.
Q2: How is the crucial (S)-stereochemistry controlled during synthesis, and how is it maintained during scale-up?
Achieving high enantiomeric purity is paramount. There are three primary strategies:
-
Chiral Auxiliary: An auxiliary is temporarily attached to either the ketene or imine precursor to direct the stereochemical outcome of the cycloaddition. This is often robust but requires additional steps for attachment and removal, impacting overall yield and cost.
-
Chiral Catalyst: An asymmetric catalyst is used to favor the formation of one enantiomer. While elegant, identifying a catalyst that is both highly effective and economical at scale can be challenging.
-
Resolution: A racemic mixture is synthesized and then separated. This is often seen as a last resort for scale-up due to the inherent 50% loss of material, unless an efficient racemization and recycling loop for the unwanted enantiomer can be developed.
For the synthesis of this compound, the most common industrial approach involves using a chiral starting material to form the imine. For instance, reacting a suitable aldehyde with an enantiopure α-amino acid ester or a chiral amine ensures the stereocenter is set before the cyclization. The subsequent cyclization is then often highly diastereoselective, yielding the desired product configuration.[4] Maintaining this stereochemistry requires careful control over reaction conditions to prevent epimerization.
Q3: What are the Critical Process Parameters (CPPs) that must be strictly controlled during the Staudinger cycloaddition at scale?
Scaling up a reaction is not merely about using larger vessels; it requires rigorous control over parameters that affect reaction kinetics, heat transfer, and mass transfer.
| Parameter | Impact on Process | Rationale & Expert Insight |
| Temperature | Yield, Selectivity, Impurity Profile | The formation of the ketene and its subsequent cycloaddition are highly exothermic. Insufficient cooling can lead to runaway reactions and the formation of dimeric and polymeric byproducts. A common strategy is to add the acyl chloride slowly to the imine/base mixture at a low temperature (e.g., 0 °C to -20 °C).[3] |
| Reagent Addition Rate | Impurity Profile, Safety | The ketene is a transient, highly reactive intermediate. Its concentration must be kept low to prevent self-condensation. Slow, controlled addition of the acyl chloride is therefore mandatory at scale to ensure it reacts preferentially with the imine. |
| Base Stoichiometry & Type | Reaction Rate, Purity, Work-up | Triethylamine is a common choice. Using slightly more than one equivalent is typical to neutralize the HCl generated from the acyl chloride. However, excess base can promote side reactions. The choice of base also impacts the solubility and ease of removal of the resulting hydrochloride salt. |
| Solvent Purity & Water Content | Yield | Ketenes react rapidly with water to form carboxylic acids. The reaction must be run under strictly anhydrous conditions. Solvents like dichloromethane (DCM) or toluene are common choices and must be thoroughly dried before use. |
| Agitation / Mixing | Reaction Rate, Localized "Hot Spots" | In large reactors, inefficient mixing can lead to localized high concentrations of reagents and poor heat transfer, causing byproduct formation. The agitation system must be designed to ensure homogeneity throughout the reaction mass. |
Section 2: Troubleshooting the Core Cyclization Reaction
Problem: My reaction yield is consistently low, or the reaction fails to go to completion.
A: Low yield is a frequent challenge when scaling this reaction. A systematic approach is necessary to diagnose the root cause.
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting low yield in β-lactam synthesis.
Detailed Action Plan:
-
Re-qualify Starting Materials: Ensure the imine is freshly prepared and of high purity. Imines can be susceptible to hydrolysis. Verify the purity of the acyl chloride; it can degrade to the corresponding carboxylic acid, which will not form a ketene.
-
Strictly Anhydrous Conditions: Use freshly dried solvents. Consider adding molecular sieves to the reaction vessel. Perform Karl Fischer titration on your solvent and reagents to quantify water content.
-
Evaluate Base Quality: Use a high-purity grade of triethylamine. If it has been opened for a long time, it may have absorbed water and CO₂.
-
Optimize Addition Rate and Temperature: If you suspect ketene dimerization (often observed as a complex mixture of byproducts), slow down the addition of the acyl chloride and/or lower the reaction temperature further.
Section 3: Troubleshooting Work-up and Purification
Problem: I am struggling to isolate the product during aqueous work-up, and purification by column chromatography is not viable at scale.
A: The 3-amino-azetidin-2-one core is often polar and can have moderate water solubility, especially if the protecting groups are small. This complicates extraction and makes large-scale chromatography impractical.
Solutions & Protocols:
-
Optimize Extraction:
-
pH Adjustment: The amino group's basicity is key. Ensure the aqueous layer is made sufficiently basic (pH > 9-10) with a base like sodium carbonate or hydroxide before extraction to ensure the amine is in its free base form, which is less water-soluble.[4]
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your product into the organic layer.
-
Choice of Solvent: Dichloromethane and ethyl acetate are common choices.[4][5] For particularly polar products, a mixture of solvents (e.g., DCM/Isopropanol) might be necessary, but this can complicate solvent removal later.
-
-
Develop a Crystallization Protocol: This is the most scalable and cost-effective purification method.
-
Solvent Screening: The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution. Common anti-solvents for polar compounds include hexanes, heptane, or methyl tert-butyl ether (MTBE).
-
Protocol: Developing a Crystallization Procedure
-
Dissolve the crude, concentrated product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).
-
Slowly add a hot anti-solvent (e.g., heptane) until the solution becomes slightly turbid.
-
Add a small amount of the primary solvent back until the solution is clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization is complete, collect the solid by filtration, wash with cold anti-solvent, and dry under vacuum.
-
-
Section 4: Analytical & Stability Considerations
Q1: What is the best analytical method for determining enantiomeric purity (e.e.) at scale?
While NMR with chiral shift reagents can be used for initial assessment, Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurate e.e. determination in a process environment.
-
Column Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are particularly effective for separating the enantiomers of underivatized or minimally protected amino acids and their derivatives.
-
Method Development: A typical mobile phase might consist of an alcohol (methanol or ethanol) with a small amount of acid and base modifier (e.g., acetic acid and triethylamine) to improve peak shape and resolution. Developing a robust, reproducible HPLC method is a critical part of any scale-up campaign.
Q2: How stable is the β-lactam ring to pH and temperature changes?
The β-lactam ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions. The ring strain of approximately 25.4 kcal/mol makes it more reactive than a standard acyclic amide.[1]
-
pH Stability: The ring is most stable under neutral to slightly acidic conditions (pH 4-7). Strong bases (pH > 10) can lead to rapid cleavage. During work-up, prolonged exposure to strong base should be avoided, even at low temperatures.
-
Thermal Stability: While generally stable at room temperature, prolonged heating, especially in the presence of nucleophiles (like water or alcohols), can cause degradation. Distillation of the final product is usually not feasible due to this thermal lability.
Section 5: Safety at Scale
Q1: What are the primary safety hazards associated with scaling up the Staudinger reaction?
-
Thermal Runaway: As mentioned, the reaction is exothermic. A failure in the cooling system of a large reactor could lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry) is essential before attempting scale-up.
-
Handling of Acyl Chlorides: These are corrosive and lachrymatory reagents. They react violently with water, releasing HCl gas. Operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Use of Triethylamine: This is a flammable and corrosive liquid. Its hydrochloride salt, the primary byproduct, can sometimes be a fine, dusty powder that poses an inhalation risk.
References
-
Butkus, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
-
Pisano, C., et al. (2017). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gorgulho, C. M., & Pinho e Melo, T. M. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Chemistry. Available at: [Link]
-
DeMent, M. P., & Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]
-
Al-Hiti, W. F., et al. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences. Available at: [Link]
-
Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
Sources
Technical Support Center: Optimization of Staudinger Synthesis of β-Lactams
Welcome to the Technical Support Center for the Staudinger Synthesis of β-Lactams. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cycloaddition to construct the critical β-lactam ring system, a core component of numerous antibiotics.[1] Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene and an imine to form the four-membered azetidin-2-one ring.[1][2]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction conditions for yield, purity, and stereoselectivity.
Mechanism Quick Reference
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Staudinger synthesis is generally accepted to proceed through a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes a conrotatory ring closure to yield the final β-lactam product.[2][3][4] The stereochemical outcome is determined by the competition between this ring closure and the isomerization of the zwitterionic intermediate.[3][5]
Caption: The stepwise mechanism of the Staudinger [2+2] cycloaddition.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful Staudinger synthesis?
A: The single most critical factor is the rigorous exclusion of moisture. Ketenes, which are often generated in situ, are highly susceptible to hydrolysis, which converts them into carboxylic acids. Similarly, imines can hydrolyze back to their constituent aldehyde/ketone and amine. This not only consumes your starting materials but also introduces impurities that can complicate purification.
Solution:
-
Glassware: Oven-dry all glassware overnight and cool it under a stream of inert gas (Argon or Nitrogen) or in a desiccator immediately before use.
-
Solvents & Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Ensure all reagents, especially the tertiary amine base used for ketene generation, are anhydrous.
Q2: How do I choose the right solvent for my reaction?
A: Solvent choice can significantly impact reaction rate and even stereoselectivity.[6] Generally, non-polar, aprotic solvents are preferred.
| Solvent | Dielectric Constant (ε) | Key Characteristics | Common Use Cases |
| Dichloromethane (DCM) | 9.1 | Excellent solvating power for a wide range of substrates. A common default choice.[2] | General purpose, especially for room temperature reactions. |
| Tetrahydrofuran (THF) | 7.6 | Good solvating power, can be rigorously dried. | Often used for reactions at lower temperatures. |
| Toluene | 2.4 | Non-polar, good for achieving higher temperatures if needed. Can influence stereoselectivity through noncovalent interactions.[6] | Reactions requiring heating; studies where stereoselectivity is being fine-tuned. |
| Acetonitrile | 37.5 | Polar aprotic; its high polarity can sometimes disfavor the desired pathway. | Less common, but may be useful for specific substrate combinations. |
Expert Insight: Dichloromethane is an excellent starting point for most systems due to its inertness and ability to dissolve the reactants and intermediates.[2] However, if you are struggling with stereoselectivity, exploring a less polar solvent like toluene is a rational optimization step.[6]
Q3: How do the electronic properties of the imine and ketene affect the reaction?
A: The electronic nature of the substituents has a predictable effect on the reaction rate and stereochemistry.[3]
-
Imine: Electron-donating groups on the imine's N-substituent or C-substituent increase its nucleophilicity, accelerating the initial attack on the ketene.[2] Conversely, electron-withdrawing groups slow this step.
-
Ketene: Electron-donating groups on the ketene accelerate the final ring-closure step, favoring the formation of cis-β-lactams.[3] Electron-withdrawing groups slow the ring-closure, allowing more time for the zwitterionic intermediate to isomerize, which often leads to a preference for trans-β-lactams.[3]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No β-Lactam Yield
Q: My reaction yields are consistently low, or the reaction fails completely. I primarily recover starting materials or unidentifiable baseline material on my TLC. What are the likely causes?
A: This is a common issue that can almost always be traced back to one of three areas: the stability of the ketene, the reactivity of the imine, or competing side reactions.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions for Low Yield:
-
Cause A: Inefficient Ketene Generation/Decomposition
-
The Problem: The most common method for generating ketenes in situ is the dehydrohalogenation of an acyl chloride with a tertiary amine (e.g., triethylamine).[7] If the acyl chloride is impure or the base is wet or weak, ketene formation will be inefficient. Ketenes are also prone to polymerization, especially at high concentrations.
-
Solutions:
-
Verify Reagent Quality: Use freshly distilled or recrystallized acyl chloride. Ensure your triethylamine is anhydrous and stored under an inert atmosphere.
-
Slow Addition: Add the acyl chloride solution dropwise via a syringe pump to the solution of the imine and base. This keeps the instantaneous concentration of the ketene low, minimizing polymerization.
-
Temperature Control: Run the reaction at 0 °C or lower. While this may slow the reaction rate, it significantly inhibits ketene decomposition and polymerization pathways.
-
-
-
Cause B: Unreactive Imine
-
The Problem: The imine must be sufficiently nucleophilic to attack the ketene. Highly electron-deficient imines (e.g., those with strong electron-withdrawing groups) may react sluggishly or not at all.[2] Also, ensure the imine has not hydrolyzed during storage or setup.
-
Solutions:
-
Purity Check: Take a quick ¹H NMR of your imine before starting the reaction to ensure the characteristic imine proton peak is present and that you don't see significant amounts of the corresponding aldehyde.
-
Lewis Acid Activation: For unreactive systems, the addition of a catalytic amount of a Lewis acid (e.g., ZnCl₂, MgBr₂) can sometimes activate the imine towards nucleophilic attack. This is an advanced technique and should be screened carefully.
-
-
Problem 2: Poor or Incorrect Diastereoselectivity
Q: My reaction produces the β-lactam, but as a mixture of cis/trans diastereomers, or it favors the undesired isomer. How can I control the stereochemical outcome?
A: Diastereoselectivity is a nuanced aspect of the Staudinger synthesis, heavily influenced by substituents, solvent, and temperature.[5] The relative rates of ring closure versus intermediate isomerization dictate the final ratio.[3]
Detailed Solutions for Poor Diastereoselectivity:
-
Understanding the Controlling Factors:
-
Fast Ring Closure → cis Product: Conditions that stabilize the zwitterionic intermediate and accelerate the intramolecular nucleophilic attack of the enolate onto the iminium ion will favor the cis product. This is promoted by electron-donating groups on the ketene and electron-withdrawing groups on the imine.[3]
-
Slow Ring Closure → trans Product: Conditions that slow the ring closure allow the intermediate to equilibrate to its more thermodynamically stable conformation before cyclizing. This favors the trans product and is promoted by electron-withdrawing groups on the ketene and electron-donating groups on the imine.[3]
-
-
Practical Optimization Steps:
-
Temperature: This is the most powerful and easily adjusted variable. Lowering the reaction temperature often increases selectivity by accentuating the energetic differences between the transition states leading to the different isomers.
-
Solvent: As discussed in the FAQs, solvent can play a key role. Aromatic solvents like toluene can engage in π-stacking interactions that influence the conformation of the zwitterionic intermediate, altering the diastereomeric ratio compared to a less-interactive solvent like DCM.[6]
-
Base: The choice of tertiary amine can have a subtle but important effect. A bulkier base (e.g., diisopropylethylamine, Hünig's base) may influence the stereochemical environment during ketene formation.
-
Chiral Auxiliaries: For achieving high levels of diastereoselectivity, particularly in asymmetric synthesis, the use of a chiral auxiliary on either the imine or the ketene precursor is the most reliable strategy.[7][8]
-
Experimental Protocols
General Procedure for Staudinger Cycloaddition
This protocol describes a representative procedure for the synthesis of a β-lactam from an acid chloride and an imine.
1. Preparation:
-
Oven-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Cool the flask to room temperature under a positive pressure of dry nitrogen.
2. Reagent Setup:
-
In the reaction flask, dissolve the imine (1.0 eq) and anhydrous triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution based on the imine).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate, dry syringe, prepare a solution of the acid chloride (1.2 eq) in anhydrous DCM.
3. Reaction Execution:
-
Slowly add the acid chloride solution to the stirred imine/base solution over 1-2 hours using a syringe pump.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until the starting imine is consumed.
4. Workup and Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Palomo, C., Aizpurua, J. M., et al. (2004). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry, 11(14), 1837-1872. Available from: [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from: [Link]
- France, S., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions. John Wiley & Sons, Inc.
-
Fuertes, M. J., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21, 3686-3703. Available from: [Link]
-
Tuba, R., & Al-Hashimi, M. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions. Organic & Biomolecular Chemistry, 11(36), 5976-88. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from: [Link]
-
Arrieta, A., et al. (1999). Solvent and Substituent Effects in the Periselectivity of the Staudinger Reaction between Ketenes and α,β-Unsaturated Imines. A Theoretical and Experimental Study. The Journal of Organic Chemistry, 64(19), 7058-7066. Available from: [Link]
-
ResearchGate. (n.d.). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Retrieved from: [Link]
-
Welch, J. T., et al. (2012). Diastereoselectivity in the Staudinger reaction of pentafluorosulfanylaldimines and ketimines. Beilstein Journal of Organic Chemistry, 8, 1006-1011. Available from: [Link]
-
Semantic Scholar. (n.d.). Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Retrieved from: [Link]
-
Patra, T., & Sunoj, R. B. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(39), 8046-8054. Available from: [Link]
-
Organic Chemistry Reaction. (n.d.). Staudinger Ketene Cycloaddition. Retrieved from: [Link]
-
ResearchGate. (n.d.). The general mechanism of the Staudinger reaction between ketenes and imines. Retrieved from: [Link]
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benthamdirect.com [benthamdirect.com]
Troubleshooting diastereoselectivity issues in azetidine synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in the synthesis of these valuable four-membered heterocycles. Achieving high diastereoselectivity is often a critical challenge, governed by a subtle interplay of mechanistic pathways and reaction conditions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust understanding of the underlying chemical principles.
Troubleshooting Guide: Common Diastereoselectivity Issues
This section addresses specific, practical problems encountered during experimental work.
Q1: My reaction is producing a poor diastereomeric ratio (d.r.), often close to 1:1. What are the primary causes and how can I improve selectivity?
A poor diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is minimal under your current reaction conditions. This is a common issue, particularly in reactions that proceed through flexible or long-lived intermediates.
Core Scientific Principle: The observed diastereomeric ratio is a direct consequence of the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states. To improve the d.r., you must increase this energy difference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Actionable Steps:
-
Lower the Reaction Temperature: This is the most impactful and easily implemented change. Reducing thermal energy can magnify small differences in activation energies, often favoring the kinetic product. Run the reaction at 0 °C, -40 °C, or even -78 °C.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence transition state and intermediate stability.[1][2] For reactions with charged intermediates, like the Staudinger cycloaddition, solvent choice is critical.
-
Non-polar solvents (e.g., Toluene, Hexane) can disfavor charge separation, potentially accelerating ring closure relative to bond rotation in zwitterionic intermediates.
-
Polar aprotic solvents (e.g., Acetonitrile, DMF) may stabilize charged intermediates, allowing more time for equilibration and potentially leading to the thermodynamically favored diastereomer.
-
-
Catalyst Introduction: A Lewis or Brønsted acid catalyst can coordinate to one of the reactants (e.g., the imine), creating a more rigid and organized transition state, thereby enhancing facial selectivity.[3] Lanthanide triflates like La(OTf)₃ or Sc(OTf)₃ are excellent candidates for activating carbonyls or imines without being overly harsh.[3]
-
Substrate Modification: If possible, increasing the steric bulk of substituents or protecting groups can create a stronger facial bias, directing the approach of the incoming reagent. For example, a bulky N-protecting group on an imine can effectively shield one face of the C=N bond.
Q2: In my Staudinger ([2+2] ketene-imine) cycloaddition, I am observing the trans diastereomer, but the literature and mechanistic principles suggest the cis product should be favored. What is happening?
This is a classic problem in Staudinger chemistry and points directly to the stepwise nature of the reaction mechanism. The stereochemical outcome is dictated by the kinetics of two competing processes: conrotatory ring closure of a zwitterionic intermediate versus rotation around the newly formed N1-C4 single bond.[4][5]
Mechanistic Insight: The reaction proceeds by nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[6]
-
Kinetic cis Product: If the subsequent 4π-electrocyclization (ring closure) is very fast, the initial stereochemistry of the imine is retained, leading to the cis product from an (E)-imine. This pathway is favored by factors that accelerate the cyclization.
-
Thermodynamic trans Product: If rotation around the N1-C4 bond is faster than ring closure, the intermediate can equilibrate to its most sterically favored conformation. Subsequent cyclization from this conformation typically yields the more stable trans product.[5]
Caption: Competing pathways in the Staudinger cycloaddition.
Troubleshooting Steps to Favor the cis Product:
-
Accelerate Ring Closure: Modify the electronics of your substrates. According to established principles, ring closure is accelerated by:
-
Electron-donating groups (EDGs) on the ketene.
-
Electron-withdrawing groups (EWGs) on the imine N-substituent.[4] This combination increases the nucleophilicity of the enolate and the electrophilicity of the iminium moiety in the zwitterion, respectively.
-
-
Reduce Intermediate Lifetime/Stability:
-
Lower the temperature: This is highly effective at restricting bond rotation.
-
Switch to a non-polar solvent: As mentioned in Q1, moving from CH₃CN to toluene or CH₂Cl₂ can destabilize the zwitterion, promoting rapid collapse to the kinetic product.
-
Table 1: Parameter Effects on Staudinger Diastereoselectivity
| Parameter Change | Expected Effect on Intermediate | Likely Favored Product | Rationale |
| Decrease Temperature | Reduces energy for bond rotation | cis | Favors the kinetic pathway (fast closure). |
| Increase Solvent Polarity | Stabilizes zwitterion | trans | Allows more time for rotation to the thermodynamic intermediate. |
| Add EDG to Ketene | Accelerates ring closure | cis | Increases enolate nucleophilicity for faster cyclization.[4] |
| Add EWG to Imine | Accelerates ring closure | cis | Increases iminium electrophilicity for faster cyclization.[4] |
Q3: My diastereoselectivity is inconsistent between experimental runs, despite using the same protocol. What are the likely sources of this variability?
Reproducibility issues often stem from subtle, uncontrolled variables. A systematic review of your setup and reagents is required.
Process Control Checklist:
-
Reagent Purity and Isomerization:
-
Imine Quality: Imines can be unstable and may isomerize from the E to the Z form upon standing, in solution, or in the presence of trace acid/base. Since (E)-imines generally lead to cis-products and (Z)-imines to trans-products, any variation in the E/Z ratio of the starting imine will directly impact the final d.r.[5] Confirm imine purity and isomeric ratio by ¹H NMR immediately before use.
-
Ketene Precursor: Ensure the acyl chloride (if used) is pure and free from HCl, which can catalyze imine isomerization.
-
-
Strict Anhydrous Conditions: Water can hydrolyze ketene precursors or react with intermediates. Ensure all glassware is oven- or flame-dried and all solvents are rigorously dried.
-
Temperature Control: Verify that the internal reaction temperature is consistent. A difference of 5-10 °C can be significant. Use a cryostat or a well-insulated bath.
-
Rate of Addition: If generating a reactive intermediate in situ (e.g., adding acyl chloride/base to the imine), the rate of addition is critical. A slow, controlled addition maintains low concentrations of the intermediate, which can suppress side reactions and improve selectivity. Use a syringe pump for critical additions.
Frequently Asked Questions (FAQs)
Q: What are the fundamental synthetic strategies for achieving diastereoselective azetidine synthesis?
A: There are three primary strategies:
-
[2+2] Cycloadditions: This is the most common approach. It involves the reaction of a two-atom component (e.g., an alkene or ketene) with another two-atom component (e.g., an imine).
-
Staudinger Reaction (Ketene-Imine): Highly versatile but mechanistically complex, with selectivity dependent on substrate electronics and reaction conditions.[7]
-
Aza Paternò-Büchi Reaction (Imine-Alkene Photocycloaddition): A powerful method for accessing functionalized azetidines, often with high stereoselectivity driven by the excited state reaction.[8][9]
-
-
Intramolecular Cyclization: This involves forming the four-membered ring from a linear precursor, typically via nucleophilic substitution. The stereochemistry is controlled by the pre-existing stereocenters in the substrate and the conformational constraints of the ring-closing transition state (e.g., following Baldwin's Rules).[3][10][11]
-
Functionalization of a Pre-existing Azetidine Ring: Starting with a simple azetidine, new stereocenters can be introduced. Diastereoselectivity is achieved through substrate-directed reactions, where the existing ring structure and substituents guide the approach of reagents.[12][13][14]
Q: How do I choose between a [2+2] cycloaddition and an intramolecular cyclization strategy?
A: The choice depends on the target structure and available starting materials.
-
Choose [2+2] Cycloaddition when your target has substitution patterns that are easily disconnected into simple imine and alkene/ketene fragments. This is often the most convergent approach.
-
Choose Intramolecular Cyclization when the required linear precursor (e.g., a γ-amino alcohol or γ-halo amine) is readily accessible, perhaps from a chiral pool starting material. This method often provides more reliable control when multiple stereocenters are already present in the substrate.[15]
Methodologies & Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity via Solvent and Temperature Screening
This protocol provides a framework for systematically investigating the effects of solvent and temperature on a [2+2] cycloaddition reaction.
1. Preparation:
- Ensure all glassware is oven-dried (120 °C, 4h) and cooled under a stream of dry nitrogen or argon.
- Dry all solvents using appropriate methods (e.g., distillation from CaH₂ for CH₂Cl₂, Na/benzophenone for THF).
- Confirm the purity and isomeric integrity of the starting imine via ¹H NMR immediately prior to use.
2. Reaction Setup (Parallel Screening):
- In an inert atmosphere glovebox or using Schlenk techniques, set up four reaction vials.
- To each vial, add the imine (0.25 mmol, 1.0 equiv) and a magnetic stir bar.
- Add 2.5 mL of the screening solvent to each vial (Vial 1: Toluene, Vial 2: THF, Vial 3: CH₂Cl₂, Vial 4: CH₃CN).
3. Reaction Execution (Example: Staudinger Reaction):
- Cool all four vials to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).
- In a separate flask, prepare a solution of the ketene precursor (e.g., an acyl chloride, 0.30 mmol, 1.2 equiv) and a tertiary amine base (e.g., triethylamine, 0.33 mmol, 1.3 equiv) in 1.0 mL of the corresponding solvent for each reaction.
- Using a syringe, add the ketene precursor/base solution dropwise to each of the cooled imine solutions over 10 minutes.
- Allow the reactions to stir at the selected temperature for the prescribed time (e.g., 2 hours).
4. Workup and Analysis:
- Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Take a small aliquot of the crude reaction mixture and analyze by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved, characteristic signals for each diastereomer.
5. Iteration:
- Based on the results, select the solvent that provided the best d.r. and repeat the experiment at different temperatures (e.g., -40 °C, 0 °C, RT) to find the optimal conditions.
References
-
Stereoselective construction of highly functionalized azetidines via a [2 + 2]-cycloaddition. Organic Letters.
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
-
Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.
-
(PDF) Stereoselective functionalization of azetidines. ResearchGate.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
-
Staudinger Synthesis. Organic Chemistry Portal.
-
Staudinger synthesis - Wikipedia. Wikipedia.
-
Staudinger Reaction. Organic Chemistry Portal.
-
A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. Tetrahedron Letters.
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports.
-
Synthesis of azetidines by cycloaddition of imines to carbonyl compounds. ResearchGate.
-
Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv.
-
Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. Angewandte Chemie International Edition.
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry.
-
Azetidine synthesis enabled by photo-induced copper-catalysis via [3+1] radical cascade cyclization. ResearchGate.
-
Scope of the [2 + 2] cycloaddition reaction. ResearchGate.
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research.
-
Stereoselectivity during intramolecular nitrile oxide olefin cycloadditions. Synthesis of fused azetidines. Bar-Ilan University Research Authority.
-
Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
-
Can you have high enantiomeric ratio but low diastereomeric ratio? Reddit.
-
Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. ChemistrySelect.
-
The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. ResearchGate.
-
1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry.
-
Highly Stereoselective Intermolecular Formal [3+3] Cycloaddition Reaction of Cyclic Enamines and Enones. Angewandte Chemie International Edition.
-
Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. Bentham Science.
-
The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? Accounts of Chemical Research.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stability of (S)-3-Aminoazetidin-2-one and its Derivatives
Welcome to the technical support guide for (S)-3-Aminoazetidin-2-one and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who work with these valuable but sensitive chemical entities. As a core β-lactam structure, the azetidin-2-one ring is inherently strained and susceptible to degradation.[1][2] Understanding its stability profile is critical for successful synthesis, purification, formulation, and biological testing.
This guide provides in-depth answers to common stability-related questions, troubleshooting advice for experimental challenges, and validated protocols to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the this compound core structure?
The principal degradation mechanism is the hydrolysis of the endocyclic amide bond within the four-membered β-lactam ring.[1][3] This ring is highly strained, making the carbonyl carbon an excellent electrophile for nucleophilic attack. In an aqueous environment, water or hydroxide ions act as nucleophiles, leading to the opening of the ring to form the corresponding, and generally inactive, β-amino acid derivative. This process is often irreversible and is the main reason for the loss of biological activity in many β-lactam-containing compounds.[1]
Caption: Hydrolysis of the strained β-lactam ring.
Q2: How do pH and temperature influence the stability of these compounds?
Both pH and temperature are critical factors governing the stability of β-lactams.
-
pH: The degradation of β-lactams in aqueous solutions typically follows a U-shaped profile as a function of pH.[4]
-
Acidic Conditions (pH < 4): Specific acid-catalyzed hydrolysis occurs, where the carbonyl oxygen is protonated, further activating the carbonyl carbon for nucleophilic attack by water.
-
Neutral to Slightly Acidic (pH 4-7): This is often the region of maximum stability for many β-lactams, where the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[4] The optimal pH can vary depending on the specific substituents.
-
Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis dominates. The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the carbonyl carbon, leading to rapid ring cleavage.[1] Degradation rates increase significantly at higher pH.[5]
-
-
Temperature: The degradation of this compound and its derivatives is highly temperature-dependent. As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. The relationship generally follows Arrhenius kinetics. For long-term storage, it is crucial to maintain low temperatures (e.g., -20°C or -80°C) to minimize thermal degradation.[5] Even for short-term handling, keeping solutions on ice is a recommended practice.
Q3: What solvents are recommended for storing and handling these derivatives?
For long-term storage, solid-state (lyophilized powder) is preferred, kept in a desiccated environment at low temperatures. When solutions are necessary, the choice of solvent is critical.
-
Recommended: Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions as they do not participate in hydrolysis.
-
Use with Caution: Protic solvents like water, methanol, and ethanol can act as nucleophiles and lead to degradation (solvolysis).[6] If aqueous buffers are required for an experiment, they should be prepared fresh, adjusted to the optimal pH for stability (typically slightly acidic), and used immediately.
Q4: Can metal ions affect the stability of my compound?
Yes, the presence of metal ions, particularly transition metals like Cu²⁺, Zn²⁺, and Pb²⁺, can catalyze the degradation of the β-lactam ring.[1][6] These metal ions can act as Lewis acids, coordinating to the molecule in a way that activates the carbonyl carbon for nucleophilic attack.[1] If you suspect metal ion contamination in your buffers or reagents, the addition of a chelating agent like EDTA may help improve stability.
Troubleshooting Guide
This section addresses common problems encountered during experimental work.
Caption: Troubleshooting workflow for compound instability.
Scenario 1: My compound degrades during my biological assay in aqueous buffer.
-
Problem: You observe a time-dependent loss of activity or the appearance of degradation products via LC-MS analysis during the assay incubation period.
-
Causality: The β-lactam ring is likely hydrolyzing under the assay conditions. This is accelerated if the buffer pH is neutral or alkaline and if the incubation is performed at 37°C.[5]
-
Solutions:
-
pH Optimization: If your assay permits, lower the buffer pH to a value between 5 and 6.5, where stability is often maximal.[4]
-
Temperature Control: Perform the assay at a lower temperature if possible. While this may slow down biological activity, it will significantly reduce the rate of hydrolysis.
-
Time Reduction: Minimize the incubation time to the shortest duration necessary to obtain a reliable signal.
-
Fresh Preparations: Always use a freshly prepared solution of the compound for each experiment. Do not use aqueous solutions that have been stored, even at 4°C, for extended periods.
-
Scenario 2: I see multiple peaks in my HPLC trace after preparing my sample for analysis.
-
Problem: Your "pure" compound shows multiple peaks, often with one major peak and several smaller ones, when analyzed by reverse-phase HPLC.
-
Causality: Degradation may be occurring in the dissolution solvent or even in the HPLC mobile phase.
-
Solutions:
-
Solvent Choice: Dissolve the sample immediately before injection in a compatible, preferably aprotic, solvent (e.g., acetonitrile or DMSO). If the mobile phase is aqueous, minimize the time the sample spends in the autosampler.
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is in the stable range for your compound. An acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) is often a good starting point.
-
Column Temperature: Run the HPLC analysis at room temperature or even on a cooled column to prevent on-column degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of your molecule.[7][8] This protocol is based on ICH Q1A(R2) guidelines.[7]
Caption: Workflow for a forced degradation study.
Objective: To achieve 5-20% degradation to ensure that the analytical method is "stability-indicating."[7]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes) as base-catalyzed degradation is often rapid. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the compound as a solid powder in a vial at an elevated temperature (e.g., 80°C). At specified time points, withdraw a small amount, dissolve it for analysis.
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH guidelines. A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (typically with UV/PDA and MS detectors).[9][10]
Data Summary Example
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) |
| 0.1 M HCl | 8 hours | 60°C | 15.2% | Ring-opened β-amino acid |
| 0.1 M NaOH | 30 mins | Room Temp | 18.5% | Ring-opened β-amino acid |
| 3% H₂O₂ | 24 hours | Room Temp | 5.8% | N-oxide or other oxidized species |
| Thermal (Solid) | 48 hours | 80°C | < 2% | Minimal degradation |
| Photolytic | 7 days | ICH Chamber | 9.5% | Various photoproducts |
References
-
β-Lactam Antibiotics Degradation. Scribd.
-
Stability of β-lactam antibiotics in bacterial growth media. PubMed Central.
-
Degradation of β-lactam antibiotics. ResearchGate.
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry.
-
Degradation of β-lactam antibiotics. Semantic Scholar.
-
3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. National Institutes of Health (NIH).
-
3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed.
-
Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health (NIH).
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
-
Synthesis and Characterization of some New Azetidinone, Thiazolidinone and Imidazolodinone Derivatives from 2-Aminopyridine. TSI Journals.
-
Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. National Institutes of Health (NIH).
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health (NIH).
-
Analytical Techniques In Stability Testing. Separation Science.
-
Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate. Smolecule.
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Institutes of Health (NIH).
-
(3S)-3-Aminoazetidin-2-one hydrochloride. ChemScene.
-
Stability testing of existing active substances and related finished products. European Medicines Agency.
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
-
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications.
-
Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors. PubMed.
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH).
-
Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. ResearchGate.
-
The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. PubMed.
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate.
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity in catalytic asymmetric synthesis of β-lactams
Welcome to the Technical Support Center for Catalytic Asymmetric Synthesis of β-Lactams. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges related to low reactivity and provide practical, field-proven solutions to optimize your experimental outcomes.
The synthesis of the β-lactam ring, a cornerstone of many life-saving antibiotics and a versatile synthetic intermediate, often presents significant hurdles.[1][2][3][4][5] The Staudinger [2+2] cycloaddition of a ketene and an imine remains a primary route, and its catalytic asymmetric variants are at the forefront of modern organic synthesis.[2][4] However, achieving high yields and stereoselectivities with challenging or unreactive substrates requires a deep understanding of the reaction mechanism and the interplay of various experimental parameters.
This guide is structured to provide direct answers to the problems you may be encountering at the bench. We will delve into the causality behind experimental choices, offering not just protocols, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when undertaking the catalytic asymmetric synthesis of β-lactams.
Q1: What are the primary catalytic strategies for achieving asymmetric induction in β-lactam synthesis?
A1: Several powerful strategies have been developed. The most prominent include:
-
Chiral Nucleophilic Catalysis: This is a widely used approach, particularly in the context of the Staudinger reaction. Chiral catalysts, such as planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) or cinchona alkaloids, can activate ketenes or their precursors to form a chiral enolate intermediate.[1][3][6] This intermediate then reacts with an imine to produce the β-lactam with high enantio- and diastereoselectivity.[3][6]
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are effective organocatalysts that can promote the formal [2+2] cycloaddition of ketenes and imines.[7] Chiral NHCs can provide β-lactams in high enantiomeric excess.[1]
-
Bifunctional Lewis Acid-Nucleophile Catalysis: This strategy involves the synergistic action of a chiral nucleophile and a Lewis acid. The Lewis acid activates the imine, making it more electrophilic, while the chiral nucleophile activates the ketene.[8][9] This dual activation can dramatically enhance reaction rates and yields, especially for less reactive imines.[9]
-
Metal-Catalyzed Reactions: Transition metals like copper, palladium, and rhodium can catalyze enantioselective β-lactam formation through various mechanisms, including the Kinugasa reaction (copper-catalyzed cycloaddition of a nitrone and a terminal alkyne) and intramolecular C-H amidation.[10][11] More recently, nickel-hydride catalysis has emerged as a promising method.[12]
Q2: My reaction is sluggish or gives a low yield. What are the likely causes and how can I improve it?
A2: Low reactivity in β-lactam synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Poorly Activated Substrates: Electron-rich imines or electron-poor ketenes can exhibit low reactivity.
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for your specific substrates, or it may be degrading under the reaction conditions.
-
Solution: Screen a variety of catalysts with different steric and electronic properties. For instance, in NHC catalysis, modifying the substituents on the NHC can significantly impact its activity. Ensure anhydrous and inert reaction conditions to prevent catalyst deactivation.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in reaction kinetics.
Q3: I am observing poor diastereoselectivity or the wrong diastereomer. How can I control the stereochemical outcome?
A3: The stereochemistry of the Staudinger reaction is a complex issue influenced by multiple factors.[4]
-
Substrate Control: The geometry of the imine and the electronic properties of both the ketene and imine substituents can dictate the diastereoselectivity. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the trans products.[4] Ketenes with electron-donating groups often yield cis products, whereas those with electron-withdrawing groups tend to give trans products.[4][16]
-
Catalyst Control: The choice of catalyst is paramount. Chiral catalysts are designed to create a specific chiral environment that favors the formation of one diastereomer over the other. For example, certain bifunctional catalysts can be tuned to selectively produce either cis or trans β-lactams.[1]
-
Reaction Conditions:
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to overcoming common experimental hurdles.
| Problem | Potential Cause(s) | Recommended Action(s) |
| No Reaction or Very Low Conversion | 1. Insufficiently Reactive Imine: Electron-donating groups on the imine reduce its electrophilicity. | - Add a Lewis Acid Co-catalyst: Screen Lewis acids like In(OTf)₃, Zn(OTf)₂, or Sc(OTf)₃ to activate the imine.[1][8] - Modify the Imine: If possible, introduce an electron-withdrawing group on the nitrogen of the imine (e.g., tosyl or nosyl group).[1][17] |
| 2. Inefficient Ketene Generation: In situ generation of the ketene from an acid chloride and a base might be incomplete. Ketenes are generally unstable and prone to polymerization.[2] | - Optimize Base and Addition Rate: Use a non-nucleophilic, sterically hindered base like triethylamine or Hünig's base.[18] Slow addition of the base to the acid chloride can minimize ketene polymerization. - Alternative Ketene Precursors: Consider using alternative methods for ketene generation, such as the Wolff rearrangement of α-diazo ketones.[2] | |
| 3. Catalyst Inactivity: The chosen catalyst may not be suitable for the specific substrate combination or may have degraded. | - Catalyst Screening: Test a range of catalysts with varying steric and electronic properties. - Ensure Anhydrous and Inert Conditions: Rigorously dry all solvents and reagents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst poisoning by water or oxygen. | |
| Low Diastereoselectivity | 1. Suboptimal Temperature: Higher temperatures can lead to equilibration between diastereomeric transition states, reducing selectivity. | - Lower the Reaction Temperature: Conduct the reaction at lower temperatures (e.g., -78 °C).[14] This often favors the kinetic product and improves diastereoselectivity. |
| 2. Inappropriate Solvent: The solvent can significantly influence the transition state geometry. | - Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[14][15] The optimal solvent is highly system-dependent. | |
| 3. Incorrect Imine Geometry: The presence of both (E) and (Z) isomers of the imine can lead to a mixture of diastereomers. | - Purify the Imine: Ensure the imine starting material is isomerically pure. - In Situ Imine Formation: Consider forming the imine in situ under conditions that favor the formation of a single isomer. | |
| Low Enantioselectivity | 1. Ineffective Chiral Catalyst: The catalyst may not be providing a sufficiently differentiated energetic pathway for the two enantiomeric transition states. | - Modify the Chiral Catalyst: Fine-tune the structure of the chiral catalyst. For example, altering the substituents on a chiral NHC or the backbone of a cinchona alkaloid derivative can have a significant impact on enantioselectivity.[3] |
| 2. Background Uncatalyzed Reaction: A non-selective background reaction catalyzed by residual base (e.g., from ketene generation) can erode enantioselectivity.[18] | - Optimize Base Stoichiometry: Use the minimum amount of base necessary for ketene formation. - Use a Non-Nucleophilic Base: Employ a sterically hindered base that is less likely to catalyze the background reaction.[18] | |
| 3. Suboptimal Concentration: Reaction concentration can influence the aggregation state of the catalyst and the relative rates of the catalyzed and uncatalyzed pathways. | - Vary the Concentration: Experiment with different reactant and catalyst concentrations. In some cases, higher dilution can improve enantioselectivity.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for NHC-Catalyzed Asymmetric Synthesis of β-Lactams
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the chiral N-heterocyclic carbene precursor (e.g., a triazolium salt) (0.02 mmol, 10 mol%) and a base (e.g., DBU or KHMDS) (0.02 mmol, 10 mol%) in anhydrous solvent (e.g., THF or Et₂O, 2 mL). Stir the mixture at room temperature for 30 minutes to generate the active NHC catalyst.
-
Reaction Initiation: Cool the solution to the desired temperature (e.g., -78 °C). Add the imine (0.2 mmol, 1.0 equiv.).
-
Ketene Generation/Addition: In a separate flame-dried flask, prepare a solution of the acid chloride (0.22 mmol, 1.1 equiv.) and a non-nucleophilic base (e.g., triethylamine, 0.24 mmol, 1.2 equiv.) in the same anhydrous solvent (1 mL). Add this solution dropwise to the reaction mixture containing the catalyst and imine over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Bifunctional Lewis Acid-Nucleophile Catalyzed Synthesis of β-Lactams
This protocol highlights the use of a dual catalytic system to enhance reactivity.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the chiral nucleophilic catalyst (e.g., a derivative of 4-(pyrrolidino)pyridine) (0.02 mmol, 10 mol%) and the Lewis acid (e.g., In(OTf)₃) (0.02 mmol, 10 mol%) in an anhydrous, non-coordinating solvent (e.g., toluene or CH₂Cl₂, 2 mL). Stir at room temperature for 15 minutes.
-
Substrate Addition: Add the imine (0.2 mmol, 1.0 equiv.) to the catalyst solution and stir for an additional 15 minutes.
-
Ketene Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C). Slowly add a solution of the ketene precursor (e.g., an acid chloride, 0.22 mmol, 1.1 equiv.) and a non-nucleophilic base (e.g., Hünig's base, 0.24 mmol, 1.2 equiv.) in the same solvent (1 mL) over 1-2 hours via syringe pump.
-
Reaction Monitoring and Workup: Follow steps 4-6 as described in Protocol 1.[8][9]
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the underlying principles, the following diagrams illustrate key concepts in catalytic asymmetric β-lactam synthesis.
Caption: Catalytic cycle for the nucleophile-catalyzed Staudinger reaction.
Caption: A logical workflow for troubleshooting low reactivity and selectivity.
References
-
Duguet, N., Campbell, C. D., Slawin, A. M. Z., & Smith, A. D. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 6(7), 1143-1145. [Link]
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Ferraris, D., & Lectka, T. (2002). Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626–6635. [Link]
-
France, S., Shah, M. H., Weatherwax, A., Wack, H., Roth, J. P., & Lectka, T. (2005). Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams. Journal of the American Chemical Society, 127(4), 1206–1215. [Link]
-
Kaur, N., & Kishore, D. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Medicinal Chemistry, 4(8), 573-597. [Link]
-
Bandyopadhyay, D., Yanez, M., & Banik, B. K. (2012). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Heteroletters, 2(4), 427-432. [Link]
-
Smith, A. D., & Duguet, N. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. Organic & Biomolecular Chemistry, 6(7), 1143-1145. [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1-478. [Link]
-
Jafari, M., & Shahbazi-Alaee, M. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(49), 34695-34707. [Link]
-
Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2002). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 124(23), 6626-6635. [Link]
-
Bakhtin, M. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(12), 3835. [Link]
-
Ghosez, L., & Marchand-Brynaert, J. (1976). Asymmetric synthesis of β-lactams. Journal of the Chemical Society, Chemical Communications, (1), 70. [Link]
-
Xu, J., et al. (2021). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 12(15), 5564-5570. [Link]
-
France, S., et al. (2003). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. ResearchGate. [Link]
-
Biju, A. T., Kumatabara, A., & Glorius, F. (2011). N-Heterocyclic Carbene-Catalyzed Radical Reactions for Highly Enantioselective β-Hydroxylation of Enals. Journal of the American Chemical Society, 133(4), 859-861. [Link]
-
Duguet, N., et al. (2008). N-Heterocyclic carbene catalysed β-lactam synthesis. University of St Andrews. [Link]
-
de Alaniz, J. R., & Rovis, T. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3749-3763. [Link]
-
Bakhtin, M. A., et al. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. PubMed. [Link]
-
Nadin, A., & O'Neil, I. A. (2009). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC. [Link]
-
White, M. C., & Chen, M. S. (2008). Diversification of a β-Lactam Pharmacophore via Allylic C—H Amination: Accelerating Effect of Lewis Acid Co-Catalyst. NIH. [Link]
-
France, S., et al. (2005). Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams. ResearchGate. [Link]
-
González-Tora, M., et al. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]
-
Staudinger synthesis. (2023). In Wikipedia. [Link]
-
Staudinger Synthesis. Organic Chemistry Portal. [Link]
-
Miller, S. J. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. [Link]
-
Institute for Basic Science. (2023). Breakthrough in beta-lactam synthesis using nickel catalysts. ScienceDaily. [Link]
-
Marigo, M., et al. (2022). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Advanced Synthesis & Catalysis, 364(1), 1-9. [Link]
-
Cainelli, G., et al. (2000). Temperature and Solvent effects on Facial Diastereoselectivity. Osaka University. [Link]
-
Karlsson, S., et al. (2015). Optimization of Ketene-Imine Staudinger Cyclization under Flow Conditions. Technology Networks. [Link]
-
Alcaide, B., & Almendros, P. (2014). Progress in Asymmetric Organocatalytic Synthesis of β-Lactams. ResearchGate. [Link]
-
Fu, G. C., & Lectka, T. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(42), 12574–12575. [Link]
-
Taggi, A. E., et al. (2000). Catalytic, Asymmetric Synthesis of -Lactams. The Lectka Group. [Link]
-
Hafez, A. M., et al. (2001). Column asymmetric catalysis for beta-lactam synthesis. PubMed. [Link]
-
Singh, R., & Vince, R. (2012). Electronic structure effects of amide group: Vince lactam. ResearchGate. [Link]
-
Llarrull, L. I., et al. (2010). Overcoming differences: the catalytic mechanism of metallo-β-lactamases. PubMed Central. [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]
-
Hernandez, K. E., & Arnold, F. H. (2016). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Angewandte Chemie International Edition, 55(34), 10044-10048. [Link]
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Heterocyclic carbene catalysed β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 12. sciencedaily.com [sciencedaily.com]
- 13. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Staudinger Synthesis [organic-chemistry.org]
- 17. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thelectkagrp.com [thelectkagrp.com]
Technical Support Center: Resolution of 3-Aminoazetidinone Enantiomers
Welcome to the technical support center for the chiral resolution of 3-aminoazetidinone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of separating this critical chiral building block. As a key synthon for various β-lactam antibiotics and other pharmacologically active molecules, obtaining enantiomerically pure 3-aminoazetidinone is often a crucial, yet challenging, step.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the core methodologies. We will explore the causality behind experimental choices, troubleshoot common failures, and provide a framework for developing robust and scalable resolution processes.
Method 1: Diastereomeric Salt Crystallization
This classical method remains a cornerstone for large-scale chiral resolutions due to its cost-effectiveness and scalability. The principle relies on reacting the racemic 3-aminoazetidinone (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2]
Core Mechanism & Rationale
The success of this technique hinges on the differential solubility between the (R)-amine-(S)-acid salt and the (S)-amine-(S)-acid salt in a specific solvent system. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor. The choice of the chiral resolving agent and the crystallization solvent is therefore the most critical experimental parameter.
Experimental Protocol: Resolution with a Chiral Acid
-
Resolving Agent & Solvent Selection:
-
Begin with a screening process. Common chiral acids include tartaric acid derivatives (e.g., Di-p-toluoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.
-
Screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures thereof) to identify a system where the diastereomeric salts exhibit a significant solubility difference.
-
-
Salt Formation:
-
In a suitable reaction vessel, dissolve the racemic 3-aminoazetidinone in the chosen solvent (e.g., methanol) with gentle heating.
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving acid in the same solvent.
-
Slowly add the acid solution to the amine solution with stirring. The salt may precipitate immediately or upon cooling.
-
-
Crystallization:
-
Heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize the yield of the less-soluble diastereomeric salt. Avoid rapid cooling, which can trap impurities and the undesired diastereomer.
-
If no crystals form, try adding a seed crystal or slowly adding a non-solvent to induce precipitation.
-
-
Isolation & Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The diastereomeric purity of the crystalline salt can be improved by recrystallization.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the amine and neutralize the resolving agent.
-
Extract the enantiomerically enriched 3-aminoazetidinone with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the final product.
-
Field Notes & Expertise
-
Stoichiometry Matters: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is often a strategic choice. This ensures that only the less-soluble salt can precipitate, leaving all of the more-soluble salt in the solution and leading to higher initial diastereomeric excess (d.e.).
-
Solvent Polarity is Key: The ideal solvent must provide sufficient solubility for both salts when hot but a marked difference in solubility when cold. Protic solvents like alcohols are often effective as they can engage in hydrogen bonding, which can accentuate the solubility differences between diastereomers.
-
Dynamic Resolution: In some cases, if the un-crystallized diastereomer in the mother liquor can be epimerized back to a mixture, it's possible to achieve a "crystallization-induced diastereomer transformation" (CIDT), which can theoretically yield 100% of the desired enantiomer.[3][4][5]
Workflow Diagram: Diastereomeric Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Method 2: Enzymatic Kinetic Resolution (EKR)
EKR is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[6] In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This results in a product and the unreacted starting material having high enantiomeric purity. The maximum theoretical yield for the unreacted enantiomer is 50%.
Core Mechanism & Rationale
For 3-aminoazetidinone, a common approach is the lipase-catalyzed acylation of the amino group. Lipases, which are robust and often active in organic solvents, can show high enantioselectivity. For instance, a lipase might selectively acylate the (R)-amine to form an (R)-amide, leaving the desired (S)-amine untouched. The resulting amide has different physical properties from the amine, allowing for easy separation (e.g., by extraction or chromatography).
Experimental Protocol: Lipase-Catalyzed Acylation
-
Enzyme & Acyl Donor Selection:
-
Screen several commercially available immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym 435), Pseudomonas cepacia lipase (PCL), or Pseudomonas fluorescens lipase.[7] Immobilized enzymes are preferred as they are easily removed from the reaction mixture by filtration.
-
Select a mild acyl donor, such as ethyl acetate (which can also serve as the solvent) or isopropenyl acetate.
-
-
Reaction Setup:
-
To a flask, add the racemic 3-aminoazetidinone, an appropriate organic solvent (e.g., tetrahydrofuran, methyl tert-butyl ether, or ethyl acetate), the acyl donor (1.0-2.0 equivalents), and the immobilized lipase (typically 10-50% by weight relative to the substrate).
-
Stir the suspension at a controlled temperature (e.g., 25-45°C). Temperature control is crucial as it can significantly impact both reaction rate and enantioselectivity.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC.
-
The goal is to stop the reaction at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the unreacted starting material and the acylated product.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate.
-
The unreacted amine can be separated from the newly formed amide. A simple acid-base extraction is often effective: dissolve the mixture in an organic solvent, wash with an acidic aqueous solution to extract the basic amine, and then basify the aqueous layer to recover the amine. The amide remains in the organic layer.
-
Field Notes & Expertise
-
The 50% Conversion Rule: The enantiomeric excess of the starting material (e.e.s) and product (e.e.p) are mathematically linked to the conversion (c) and the enantiomeric ratio (E). For high E-values, e.e.s increases dramatically as the reaction approaches 50% conversion. Pushing the reaction past 50% will begin to consume the less-reactive enantiomer, thereby decreasing the e.e. of the remaining starting material.
-
Solvent Choice Impacts Selectivity: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its activity and enantioselectivity. It is an important parameter to screen during optimization.
-
Water Activity: For lipases, a small amount of water is often necessary for activity, but excess water can lead to unwanted hydrolysis reactions. Using anhydrous solvents is a good starting point, but sometimes the addition of molecular sieves or a controlled amount of water is needed.
Workflow Diagram: Enzymatic Kinetic Resolution```dot
Caption: Decision Tree for Troubleshooting Chiral HPLC.
Troubleshooting Guide & FAQs
Diastereomeric Crystallization Issues
-
Q: Why am I not getting any crystals?
-
A: The solution may be too dilute or you may have chosen a solvent in which the salt is too soluble. Try slowly evaporating the solvent or introducing a non-solvent to decrease solubility. Seeding the solution with a previously formed crystal can also induce crystallization. Ensure you are allowing sufficient time for slow cooling.
-
-
Q: My diastereomeric excess (d.e.) is low after one crystallization. How can I improve it?
-
A: A single crystallization is often insufficient. Recrystallizing the obtained solid one or more times from the same or a different solvent system will progressively enrich the less soluble diastereomer. Also, ensure your initial cooling was slow, as rapid crystallization can trap the more soluble diastereomer in the crystal lattice.
-
-
Q: The yield of my desired enantiomer is very low (<50%). Is this normal?
-
A: Yes, for classical resolution, the maximum theoretical yield for a single enantiomer is 50%. [6]Practical yields are often lower due to losses during filtration, transfers, and incomplete precipitation. To recover the other enantiomer, you can process the mother liquor.
-
Enzymatic Resolution Issues
-
Q: The enzymatic reaction is very slow or not proceeding. What are the possible causes?
-
A: This can be due to several factors: 1) The enzyme may be inactive or denatured. 2) The chosen enzyme may not accept your substrate. 3) The reaction conditions (solvent, temperature, pH) are suboptimal. 4) The presence of enzyme inhibitors in your substrate. Try screening different enzymes and varying the temperature and solvent.
-
-
Q: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?
-
A: Enantioselectivity is highly dependent on the enzyme, substrate, and conditions. Try screening other lipases. Lowering the reaction temperature often increases the E-value, albeit at the cost of a slower reaction rate. The choice of acyl donor and solvent can also have a profound effect on selectivity.
-
Chiral HPLC Issues
-
Q: My resolution is inconsistent between runs or after changing to a new column. What is the issue?
-
A: This points to problems with column equilibration or column-to-column variability. [8]Ensure the column is thoroughly flushed and equilibrated with the mobile phase before each set of injections (at least 10-20 column volumes). Small variations in mobile phase composition (especially the additive and alcohol percentage) can cause significant shifts. New columns may require a longer conditioning period. [9]
-
-
Q: My peaks are broad and tailing, even with a basic additive.
-
A: If a basic additive doesn't solve tailing, consider the following: 1) The inlet frit of the column might be partially blocked, which can be addressed by back-flushing or replacement. [9]2) Your sample might be dissolving in a solvent much stronger than the mobile phase, causing precipitation on the column head. Ensure your sample is dissolved in the mobile phase or a weaker solvent. 3) The column itself may be degraded.
-
Frequently Asked Questions (FAQs)
-
Q: What are the main advantages and disadvantages of each resolution method?
-
A: This table provides a summary:
-
| Feature | Diastereomeric Crystallization | Enzymatic Kinetic Resolution (EKR) | Chiral HPLC |
| Max Yield | 50% (can be >50% with deracemization) | 50% (for each component) | >95% (preparative) |
| Scalability | High; well-suited for industrial scale. | Medium to High; depends on enzyme cost/stability. | Low to Medium; best for lab/kilo scale. |
| Cost | Generally low (solvents, resolving agents). | Medium (cost of enzyme can be significant). | High (expensive columns and solvent consumption). |
| Speed | Slow (requires crystallization time). | Medium (typically hours). | Fast (analytical), Slow (preparative). |
| Selectivity | Variable; highly dependent on system. | Often very high (high E-values). | Very high; excellent for achieving >99.9% e.e. |
-
Q: How do I determine the enantiomeric excess (e.e.) of my sample?
-
A: Chiral HPLC or chiral Gas Chromatography (GC) are the gold-standard methods. After developing a method that separates the two enantiomers, you can integrate the peak areas. The e.e. is calculated as: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer.
-
-
Q: What is "deracemization" and how does it relate to these methods?
-
A: Deracemization is any process that converts a racemate into a single, pure enantiomer, thus achieving a theoretical yield of up to 100%. [10]This often involves coupling a resolution method with a process that racemizes the unwanted enantiomer, allowing it to be continuously converted back into the racemate and fed back into the resolution process. Crystallization-Induced Diastereomer Transformation (CIDT) is a form of deracemization. [5]
-
References
-
Bongaerts, J., et al. (2001). β-Lactamases: A Focus on Current Challenges. PMC. Available at: [Link]
-
Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology. Available at: [Link]
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
EMBL-EBI. (n.d.). Beta-lactamase (Class B1). Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Wikipedia. (n.d.). Beta-lactamase. Wikipedia. Available at: [Link]
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Google Patents. (n.d.). Process for the enzymatic preparation of beta-lactams. Google Patents.
- de Koning, C. B., et al. (2017).
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. Available at: [Link]
- ResearchGate. (n.d.). State of the Art in Crystallization-Induced Diastereomer Transformations.
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]
-
PubMed. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality. Available at: [Link]
-
National Institutes of Health. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances. Available at: [Link]
-
MDPI. (2021). Enantiomers and Their Resolution. Applied Sciences. Available at: [Link]
- SciSpace. (n.d.).
-
PubMed. (2025). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at: [Link]
- Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
-
IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. Available at: [Link]
-
Chromatography Forum. (2010). Chiral separation problem. Chromatography Forum. Available at: [Link]
- AVESİS. (n.d.).
-
National Institutes of Health. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
PubMed. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. Available at: [Link]
-
MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. Molecules. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
PubMed. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences. Available at: [Link]
- ChemRxiv. (n.d.).
Sources
- 1. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on the stereochemical outcome of azetidinone synthesis
Welcome to the technical support center for azetidinone (β-lactam) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereochemical control, with a specific focus on the pivotal role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Stereoselectivity Challenges
This section addresses common issues encountered during azetidinone synthesis, providing explanations and actionable solutions based on established mechanistic principles.
Q1: Why am I obtaining a low diastereomeric ratio (cis/trans) in my Staudinger cycloaddition?
Common Cause: One of the most significant factors influencing the stereochemical outcome of the Staudinger [2+2] ketene-imine cycloaddition is the choice of solvent.[1][2][3] The reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate.[4][5] The solvent's polarity can stabilize this intermediate to varying degrees, affecting its lifetime and the potential for isomerization before ring closure.
Detailed Explanation & Solution:
The stereoselectivity of the Staudinger reaction is largely determined by the geometry of the imine and the pathway of cyclization. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines produce trans-β-lactams.[5] The solvent's role is crucial in influencing the equilibrium between the zwitterionic intermediates that precede the final ring-closing step.
-
For Preferential cis-Isomer Formation: Employ non-polar solvents. Solvents like benzene or toluene do not significantly stabilize the charge-separated zwitterionic intermediate.[2][4] This leads to a rapid, concerted-like ring closure, largely preserving the initial stereochemistry of the imine approach.
-
For Preferential trans-Isomer Formation: Utilize polar solvents. Polar solvents such as chlorobenzene, dichloromethane (CH₂Cl₂), or acetonitrile (CH₃CN) can stabilize the zwitterionic intermediate.[1][2][4][6] This increased lifetime allows for potential isomerization to a more thermodynamically stable trans-intermediate before the conrotatory ring closure occurs.
Troubleshooting Steps:
-
Solvent Screening: If you are observing a mixture of diastereomers, a systematic solvent screen is the first logical step. Compare a non-polar solvent (e.g., toluene) with a polar aprotic solvent (e.g., CH₂Cl₂) under identical reaction conditions.
-
Temperature Control: The reaction temperature can also influence stereoselectivity.[3][7] Lower temperatures (e.g., -78 °C to 0 °C) often favor kinetic control, which can enhance the stereoselectivity.[7]
-
Reagent Addition Order: The order in which reagents are added can impact the outcome. Adding the tertiary amine to a solution of the acyl chloride and imine may decrease stereoselectivity.[1]
Data Snapshot: Solvent Effects on Diastereoselectivity
| Reaction Substrates | Solvent | Temperature | cis : trans Ratio | Reference |
| Diaryl imine + Acetoxy acetyl chloride | Benzene | 45-50 °C | 70 : 30 | [2] |
| Diaryl imine + Acetoxy acetyl chloride | Chlorobenzene | 95-100 °C | 5-10 : 90-95 | [2] |
| N-Ts imine + Ketene | Not Specified | High Temp | Favors cis | [7] |
| N-Tf imine + Ketene | Not Specified | Low Temp | Favors trans | [7] |
Q2: My reaction is yielding an unexpected product instead of the desired β-lactam. Could the solvent be the cause?
Common Cause: Yes, in certain catalytic systems, the solvent can act as a chemical switch, directing the reaction down completely different pathways.[6] This is particularly true in reactions that proceed through a common zwitterionic intermediate that has multiple potential fates.
Detailed Explanation & Solution:
A notable example is the chiral isothiourea-catalyzed reaction between imines and aryl acetic acid esters.[6] This reaction forms a key zwitterionic intermediate. The subsequent reaction pathway is dictated by the nucleophilicity of the solvent.
-
In Non-Nucleophilic Solvents (e.g., CH₃CN, CH₂Cl₂): The intermediate undergoes an intramolecular lactamization, yielding the desired β-lactam.[6]
-
In Nucleophilic Solvents (e.g., Ethanol): The solvent can act as a nucleophile, leading to an intermolecular esterification reaction and the formation of an α-amino acid derivative instead of the β-lactam.[6]
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your non-nucleophilic solvents are anhydrous and free from nucleophilic contaminants (like residual alcohols from stabilization).
-
Re-evaluate Solvent Choice: If you are observing byproducts consistent with solvent participation, switch to a more inert, non-nucleophilic solvent.
-
Characterize Byproducts: Isolate and characterize any unexpected products. This can provide crucial mechanistic clues as to how the solvent is interfering with the desired reaction pathway.
Workflow: Solvent-Directed Divergent Synthesis
Caption: Solvent-directed synthesis pathway.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanistic role of the solvent in controlling the stereochemistry of the Staudinger reaction?
The Staudinger ketene-imine cycloaddition is generally accepted to proceed via a two-step mechanism.[3] The first step is a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. The second step is a conrotatory 4π electrocyclization to form the four-membered β-lactam ring.
The solvent's primary role is to influence the stability and lifetime of the zwitterionic intermediate.
-
Polar Solvents: Stabilize the charge separation in the zwitterion. This prolongs its existence, allowing for bond rotation and potential isomerization to the thermodynamically more stable intermediate, which typically leads to the trans-β-lactam.[1][4]
-
Non-polar Solvents: Offer minimal stabilization to the zwitterion. This leads to a very short-lived intermediate that rapidly undergoes ring closure, effectively "trapping" the initial kinetic stereochemical approach, which often favors the cis-β-lactam.[4]
Caption: Influence of solvent polarity on reaction outcome.
Q4: Are there general guidelines for selecting a solvent for a new azetidinone synthesis?
While every reaction is substrate-dependent, some general principles can guide your initial solvent selection:
-
Target Stereochemistry: This is the most critical factor. If your target is a trans-β-lactam, begin with polar aprotic solvents like CH₂Cl₂ or CH₃CN. If a cis configuration is desired, start with non-polar solvents like benzene, toluene, or hexane.[1][2][4]
-
Reactant Solubility: Ensure all your starting materials (imine, acid chloride, base) are soluble in the chosen solvent at the intended reaction temperature. Poor solubility can lead to slow reaction rates and side reactions.
-
Reaction Temperature: Consider the boiling point of the solvent. If your reaction requires elevated temperatures, a solvent like toluene or chlorobenzene is more suitable than dichloromethane. Conversely, for reactions at very low temperatures (-78 °C), solvents like CH₂Cl₂ or ethers are appropriate.
-
Downstream Processing: Think ahead to your workup and purification. A volatile solvent is easier to remove under reduced pressure. Consider potential issues like azeotropes during solvent removal.
Experimental Protocol: Model Synthesis of a 3,4-Disubstituted-2-Azetidinone
This protocol provides a general methodology for the Staudinger cycloaddition, with explicit checkpoints for solvent selection based on the desired stereochemical outcome.
Objective: To synthesize a β-lactam via the Staudinger reaction, controlling the cis/trans diastereoselectivity through solvent choice.
Materials:
-
Appropriate imine (1.0 equiv)
-
Acid chloride (e.g., acetoxyacetyl chloride) (1.1 equiv)
-
Tertiary amine base (e.g., triethylamine or N-methylmorpholine) (1.2 equiv)
-
Anhydrous solvent of choice (see Step 2)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the imine (1.0 equiv) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration) in a flame-dried flask equipped with a magnetic stirrer.
-
Solvent Selection & Temperature Control:
-
For cis-selectivity: Use a non-polar solvent (e.g., Toluene). Cool the solution to 0 °C.
-
For trans-selectivity: Use a polar solvent (e.g., CH₂Cl₂). Cool the solution to -78 °C (dry ice/acetone bath).
-
-
Reagent Addition:
-
To the stirred solution of the imine, add the acid chloride (1.1 equiv) dropwise.
-
Following the acid chloride addition, add the tertiary amine base (1.2 equiv) dropwise over 5-10 minutes. Maintain the reaction temperature during addition.
-
-
Reaction Monitoring: Allow the reaction to stir at the selected temperature and slowly warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the integration of characteristic peaks in the ¹H NMR spectrum. The coupling constants (J-values) between the C3 and C4 protons are diagnostic for determining the stereochemistry (Jcis ≈ 3.0–5.6 Hz, Jtrans ≈ 0–2.7 Hz).[3]
-
References
-
Hu, B., An, H., Wang, Y., et al. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? The Journal of Organic Chemistry, 71(23), 8879-8882. Available at: [Link]
-
Fu, X., Wang, Y., Li, X., et al. (2003). Mechanisms of Staudinger reactions within density functional theory. The Journal of Organic Chemistry, 68(11), 4474-4481. Available at: [Link]
-
Bose, A. K., Banik, B. K., Mathur, C., et al. (2003). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Tetrahedron, 59(52), 10417-10423. Available at: [Link]
-
Wang, Y., Chen, J., & Wang, J. (2021). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 12(38), 12752-12758. Available at: [Link]
-
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. Available at: [Link]
-
Singh, G. S. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10555-10580. Available at: [Link]
-
Al-Haded, A. A., & Al-Najjar, N. A. (2023). Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile. RSC Advances, 13(48), 34185-34195. Available at: [Link]
-
Wang, F., Zhu, S., Wang, Y., et al. (2019). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis. Angewandte Chemie International Edition, 58(38), 13398-13402. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(1), 14. Available at: [Link]
-
Chem-Station. (2014). Staudinger Reaction. Chem-Station International Edition. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Staudinger Reaction. J&K Scientific LLC. Available at: [Link]
-
Wikipedia. (2023). Staudinger reaction. Wikipedia. Available at: [Link]
-
González-Vera, J. A., & García-García, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3739-3751. Available at: [Link]
-
Faggi, C., & Pizzanelli, S. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1014-1025. Available at: [Link]
-
Pápai, V., Holczbauer, T., & Soós, T. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11217-11226. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-30. Available at: [Link]
-
Amanote Research. (n.d.). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? Amanote Research. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. Available at: [Link]
-
Urban, M., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2496-2521. Available at: [Link]
-
Le, T. H. D., & Edgar, K. J. (2018). Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Biomacromolecules, 19(6), 1873-1892. Available at: [Link]
-
Singh, R., & Singh, P. (2020). Staudinger Ketene‐Imine [2 + 2] Cycloaddition of Novel Azomethines to Synthesize Biologically Active Azetidinone Derivatives and their in vitro Antimicrobial Studies. ChemistrySelect, 5(21), 6431-6437. Available at: [Link]
-
Bakulina, O., Bakulin, V., & Dar'in, D. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. Molecules, 27(19), 6653. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Synthesis of azetidines by cycloaddition of imines to carbonyl compounds. Tetrahedron, 62(3), 513-535. Available at: [Link]
-
Kumar, V., & Kumar, S. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 122-129. Available at: [Link]
-
La-Venia, A., & Di-Gregorio, M. (2021). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Organic Letters, 23(15), 5892-5896. Available at: [Link]
Sources
- 1. Do reaction conditions affect the stereoselectivity in the Staudinger reaction? [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]
- 4. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficacy in Azetidinone Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the azetidinone (or β-lactam) ring is of paramount importance. This strained four-membered heterocycle is the cornerstone of a vast array of life-saving antibiotics, including penicillins and cephalosporins, and serves as a versatile building block in organic synthesis.[1][2][3] The efficacy of azetidinone synthesis is critically dependent on the choice of catalyst, which governs reaction rates, yields, and, crucially, the stereochemical outcome. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and protocols, to aid in the rational selection of the optimal catalyst for your synthetic needs.
The Enduring Legacy of the Staudinger Cycloaddition
The [2+2] cycloaddition of a ketene and an imine, first reported by Hermann Staudinger in 1907, remains a cornerstone of β-lactam synthesis.[4][5] The reaction's versatility and atom economy are significant, but controlling its stereoselectivity presents a considerable challenge. Modern catalysis has transformed the Staudinger synthesis from a classical method into a highly tunable and stereoselective process.
Organocatalysis: A Metal-Free Approach to Asymmetric Induction
The rise of asymmetric organocatalysis has provided a powerful toolkit for the enantioselective synthesis of azetidinones.[6][7] These small organic molecules operate through various activation modes, offering a greener and often more cost-effective alternative to transition metal catalysts.
One notable example involves the use of chiral amines to generate nucleophilic ketene enolates from acid chlorides. This "umpolung" of ketene reactivity allows for a catalytic, asymmetric approach.[8] For instance, a planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be a highly effective catalyst for the coupling of a range of ketenes with various imines, affording β-lactams with excellent stereoselection and yields.[9] Similarly, benzoylquinine has been employed as a chiral catalyst in conjunction with a stoichiometric base to achieve the asymmetric synthesis of β-lactams from ketenes and imines.[9]
Mechanism of Organocatalyzed Staudinger Reaction
Caption: Organocatalyzed Staudinger [2+2] cycloaddition mechanism.
Transition Metal Catalysis: Expanding the Scope and Selectivity
Transition metal catalysts offer unique mechanistic pathways for azetidinone synthesis, often enabling reactions that are not feasible with other methods.
Rhodium Catalysis: Rhodium catalysts have been instrumental in the development of novel routes to β-lactams. For example, a rhodium-hydride complex can catalyze the 1,4-reduction of α,β-unsaturated esters, generating a rhodium enolate that reacts with imines to produce syn-β-lactams with high diastereoselectivity.[9] Another innovative approach involves the rhodium-catalyzed reaction of N-hydroxyanilines, enynones, and diazo compounds to furnish fully substituted cis-β-lactams.[5]
Copper Catalysis: Copper catalysts are particularly prominent in the Kinugasa reaction, which will be discussed later. In the context of the Staudinger synthesis, copper catalysis has been employed for the enantioconvergent radical C(sp³)–C(sp²) cross-coupling of bromo-functionalized β-lactams with organoboronate esters, yielding α-quaternary β-lactams with high enantioselectivity.[5]
Nickel Catalysis: Recent breakthroughs have highlighted the potential of earth-abundant nickel catalysts for the asymmetric synthesis of β-lactams.[10][11] Nickel-hydride catalysis has been successfully employed to achieve the selective formation of four-membered lactam products from alkenyl dioxazolone derivatives, overcoming the competing formation of five-membered γ-lactams.[10][11] This method is not only economically advantageous but also opens up new avenues for drug development.[10]
The Kinugasa Reaction: A Convergent Path to β-Lactams
The Kinugasa reaction, a copper-catalyzed [3+2] cycloaddition of a terminal alkyne and a nitrone, provides a powerful and convergent route to β-lactams.[12][13][14] This reaction is known for its versatility and the ability to produce both cis and trans substituted β-lactams.[12]
The mechanism involves the formation of a copper acetylide, which undergoes a 1,3-dipolar cycloaddition with the nitrone. The resulting intermediate then rearranges to form the β-lactam ring. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Caption: A decision-making workflow for selecting a suitable catalyst for azetidinone synthesis.
Conclusion and Future Outlook
The field of azetidinone synthesis continues to evolve, driven by the demand for more efficient, selective, and sustainable catalytic methods. While classical approaches like the base-mediated Staudinger reaction still find utility, modern catalysis has unlocked unprecedented levels of control over the synthesis of these vital heterocycles. Organocatalysis offers a powerful platform for asymmetric synthesis, while transition metal catalysis, particularly with earth-abundant metals like nickel, is paving the way for more economical and environmentally friendly processes. The Kinugasa reaction remains a robust and convergent strategy for constructing highly substituted β-lactams.
For the practicing chemist, the choice of catalyst will depend on a multitude of factors, including the desired stereochemistry, substrate scope, cost, and scalability. By understanding the underlying mechanisms and leveraging the comparative data presented in this guide, researchers can make more informed decisions, accelerating the discovery and development of novel therapeutics and valuable synthetic intermediates. The continued exploration of novel catalyst systems and reaction pathways promises an exciting future for the synthesis of this privileged heterocyclic scaffold.
References
- A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
- Andresini, M., Degennaro, L., & Luisi, R. (2022).
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences, 3, 9-35.
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). Molecules.
- BIOACTIVE AZETIDINONE: A REVIEW. (n.d.). TIJER.
-
Staudinger synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Breakthrough in β-lactam synthesis using nickel catalysts. (2023, August 24). EurekAlert!. Retrieved from [Link]
- Synthesis of β-Lactams Through Alkyne–Nitrone Cycloadditions. (n.d.). Request PDF.
-
β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Stereoselective synthesis of β-lactams: recent examples. (2023). Organic & Biomolecular Chemistry, 21(18), 3747-3765.
- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 142-150.
- Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central.
- Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.
-
Breakthrough in beta-lactam synthesis using nickel catalysts. (2023, August 25). ScienceDaily. Retrieved from [Link]
-
Staudinger Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Recent advances in β-lactam synthesis. (n.d.). Organic & Biomolecular Chemistry.
- Mechanism of the Kinugasa Reaction Revisited. (2021). The Journal of Organic Chemistry, 86(15), 10245–10253.
- Nobel Prize in Chemistry 2021. (n.d.). Indian Academy of Sciences.
-
Asymmetric Organocatalysis: The 2021 Nobel Prize. (2022, November 25). YouTube. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bepls.com [bepls.com]
- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 5. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. youtube.com [youtube.com]
- 8. Staudinger Synthesis [organic-chemistry.org]
- 9. β-Lactam synthesis [organic-chemistry.org]
- 10. Breakthrough in β-lactam synthesis using nickel catalysts | EurekAlert! [eurekalert.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminoazetidinone Derivatives
For researchers, medicinal chemists, and drug development professionals, the 3-aminoazetidinone scaffold represents a versatile and promising starting point for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aminoazetidinone derivatives across a range of biological targets. By examining the subtle yet critical interplay between chemical structure and biological function, we aim to furnish actionable insights for the rational design of next-generation inhibitors.
Introduction: The 3-Aminoazetidinone Core - A Privileged Scaffold
The constrained, four-membered β-lactam ring of the azetidinone core is a well-established pharmacophore, most famously recognized in penicillin and cephalosporin antibiotics. The introduction of an amino group at the C3 position unlocks a crucial vector for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity. This derivatization, typically through amide bond formation, has yielded potent inhibitors of enzymes implicated in cancer, inflammation, and parasitic diseases. The stability of the resulting amide linkage under hydrolytic conditions further enhances the therapeutic potential of this scaffold.[1][2] A key stereochemical consideration is the relative orientation of the substituents at C3 and C4, with the trans isomer generally demonstrating superior biological activity.[2][3]
This guide will dissect the SAR of 3-aminoazetidinone derivatives in three key therapeutic areas: oncology (tubulin polymerization inhibition), inflammation (N-acylethanolamine acid amidase inhibition), and protease-mediated diseases (cysteine protease inhibition).
I. 3-Aminoazetidinone Derivatives as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapeutics.[2] A series of 3-amido-1,4-diaryl-2-azetidinone derivatives have been developed as potent inhibitors of tubulin polymerization, acting as combretastatin A4 (CA-4) analogues.[2][4]
Structure-Activity Relationship Insights
The core structure for this class of compounds typically features a 1-(3,4,5-trimethoxyphenyl) group, mimicking the A-ring of CA-4, and a substituted aryl group at the C4 position, analogous to the B-ring. The key to modulating activity lies in the nature of the acyl group attached to the 3-amino moiety.
A study by Tripodi et al. provides a clear illustration of these SAR trends.[2] The general synthesis for these compounds involves a Staudinger cycloaddition to form the azetidinone ring, followed by amidation at the C3 position.
Key SAR Observations:
-
Aromatic vs. Aliphatic Acyl Groups: Aromatic acyl groups at the C3 position generally confer greater potency than aliphatic ones. For instance, the benzoyl derivative 1a exhibits significantly higher activity (IC50 = 14.0 nM) than the cyclohexanoyl derivative 1h (IC50 = 74.5 nM).[2]
-
Substitution on the Acyl Aromatic Ring: Electron-withdrawing groups on the acyl phenyl ring, such as a 4-fluoro substituent (1b ), can enhance activity (IC50 = 15.6 nM) compared to the unsubstituted analog (1a ).[2] Conversely, electron-donating groups like a 4-methoxy substituent (1c ) may slightly decrease potency (IC50 = 24.3 nM).[2]
-
Heterocyclic Acyl Groups: The introduction of heterocyclic acyl groups, such as 2-furoyl (1e ) and 1-naphthoyl (1f ), can be well-tolerated and lead to potent compounds (IC50 = 22.8 nM and 20.2 nM, respectively).[2]
-
Steric Bulk: Increasing the steric bulk of the acyl group, as seen with the 1-naphthoyl derivative (1f ), can be favorable, potentially leading to enhanced binding interactions within the colchicine-binding site of tubulin.
Comparative Data: Antiproliferative Activity of 3-Amido-1,4-diaryl-2-azetidinone Derivatives
| Compound | R Group (Acyl Moiety) | IC50 (nM) against SW48 Colon Cancer Cells[2] |
| 1a | Benzoyl | 14.0 |
| 1b | 4-Fluorobenzoyl | 15.6 |
| 1c | 4-Methoxybenzoyl | 24.3 |
| 1d | 3,4,5-Trimethoxybenzoyl | 564.2 |
| 1e | 2-Furoyl | 22.8 |
| 1f | 1-Naphthoyl | 20.2 |
| 1g | Cinnamoyl | 34.1 |
| 1h | Cyclohexanoyl | 74.5 |
| 1i | 4-Biphenylcarbonyl | 45.3 |
| 1j | 4-(Dimethylamino)benzoyl | 125.6 |
Mechanistic Insights: Molecular Docking
Molecular docking studies suggest that these 3-aminoazetidinone derivatives bind to the colchicine site of β-tubulin. The 3,4,5-trimethoxyphenyl group at N1 occupies a hydrophobic pocket, while the C4-aryl group extends towards another region of the site. The C3-acyl substituent plays a crucial role in establishing additional interactions, thereby influencing the overall binding affinity and inhibitory potency.
Caption: Key SAR determinants for 3-aminoazetidinone-based tubulin inhibitors.
II. 3-Aminoazetidinone Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5] Inhibition of NAAA is a promising strategy for the treatment of pain and inflammatory conditions. N-(2-oxoazetidin-3-yl)amides have emerged as a potent class of NAAA inhibitors with improved physicochemical properties compared to earlier β-lactone inhibitors.[5][6]
Structure-Activity Relationship Insights
A key study by Bandiera et al. elucidated the critical structural features of 3-aminoazetidin-2-one derivatives for NAAA inhibition.[5]
Key SAR Observations:
-
β-Lactam Moiety: The azetidinone ring is essential for activity.
-
Stereochemistry at C3: The (S)-configuration of the acylamino substituent at the C3 position is strongly preferred over the (R)-configuration.
-
N1 Substitution: Alkylation of the endocyclic nitrogen atom is not tolerated.
-
C3 Acyl Chain Length: The potency is significantly influenced by the length and nature of the amide alkyl chain. A long, flexible alkyl chain is preferred. For instance, N-[(S)-2-oxoazetidin-3-yl]nonanamide (11h in the original paper) demonstrates potent inhibition with an IC50 of 0.34 µM.[5]
-
Carbamate Derivatives: The amino group at C3 can be derivatized as a carbamate with retention of NAAA inhibitory activity.[5]
Comparative Data: NAAA Inhibitory Activity of N-(2-oxoazetidin-3-yl)amides
| Compound | R Group (Acyl Moiety) | IC50 (µM) against human NAAA[5] |
| 2a | Pentanoyl | 1.8 |
| 2b | Hexanoyl | 0.96 |
| 2c | Heptanoyl | 0.58 |
| 2d | Octanoyl | 0.45 |
| 2e | Nonanoyl | 0.34 |
| 2f | Decanoyl | 0.42 |
| 2g | Undecanoyl | 0.61 |
| 2h | Dodecanoyl | 1.2 |
Mechanistic Insights: Covalent Inhibition
NAAA is a cysteine hydrolase, and it is proposed that the strained β-lactam ring of the 3-aminoazetidinone inhibitors is susceptible to nucleophilic attack by the catalytic cysteine residue in the enzyme's active site.[7] This leads to the formation of a stable acyl-enzyme intermediate, resulting in the inhibition of the enzyme. The SAR data suggests that the C3-acyl chain plays a critical role in positioning the inhibitor within the active site for optimal interaction with the catalytic machinery.
Caption: Proposed mechanism of NAAA inhibition by 3-aminoazetidinone derivatives.
III. 3-Aminoazetidinone Derivatives as Cysteine Protease Inhibitors
Cysteine proteases, such as cathepsins, are involved in a variety of physiological and pathological processes, including tumor progression and bone remodeling.[8] 3-Acylamino-azetidin-2-one derivatives have been identified as a novel class of potent inhibitors of these enzymes.[1][9]
Structure-Activity Relationship Insights
The inhibitory activity of these compounds against cathepsins is highly dependent on the nature of the acyl group at the C3 position, which is designed to interact with the S2 and S3 subsites of the proteases.
Key SAR Observations:
-
Peptidomimetic Side Chains: Acyl groups that mimic the preferred substrates of cathepsins lead to high potency. For example, derivatives with a Cbz-L-phenylalanylamino side chain show nanomolar to subnanomolar IC50 values against cathepsins L, K, and S.[1]
-
Hydrophobic Interactions: Bulky, hydrophobic groups in the acyl side chain are generally favored, as they can form favorable interactions within the hydrophobic S2 pocket of the enzymes.
-
Leaving Group Potential: The azetidinone ring acts as a reactive scaffold, with the C2 carbonyl being attacked by the active site cysteine. The nature of the C3 substituent can influence the reactivity of the β-lactam ring.
Comparative Data: Inhibition of Cysteine Proteases by 3-Acylamino-azetidin-2-ones
| Compound | Target Cathepsin | IC50 (nM)[1] |
| Cbz-L-Phe-NH-Azetidinone | Cathepsin L | 0.5 |
| Cbz-L-Phe-NH-Azetidinone | Cathepsin K | 1.0 |
| Cbz-L-Phe-NH-Azetidinone | Cathepsin S | 2.0 |
| Cbz-L-Phe-NH-Azetidinone | Cathepsin B | >1000 |
Experimental Protocols
General Synthesis of 3-Amido-1,4-diaryl-2-azetidinones (Staudinger Reaction)
The Staudinger [2+2] cycloaddition is a cornerstone for the synthesis of the azetidinone core.[10] The following is a representative protocol for the synthesis of the 3-aminoazetidinone precursor, which is then acylated.
Step 1: Imine Formation
-
To a solution of the appropriate aromatic aldehyde (1.0 eq) in dry toluene, add the corresponding aromatic amine (1.0 eq).
-
Reflux the mixture with a Dean-Stark trap for 2-4 hours to remove water.
-
Remove the solvent under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
Step 2: Staudinger [2+2] Cycloaddition
-
Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of the desired acid chloride (e.g., azidoacetyl chloride for subsequent reduction to the amine) (1.2 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3-azido-azetidinone.
Step 3: Reduction of the Azide
-
Dissolve the 3-azido-azetidinone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-amino-azetidinone.
Step 4: Amidation of the 3-Amino Group
-
Dissolve the 3-amino-azetidinone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq).
-
Add the desired acyl chloride or carboxylic acid (with a coupling agent like EDC/HOBt) (1.1 eq).
-
Stir the reaction at room temperature for 6-12 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Caption: Synthetic workflow for 3-amido-azetidinone derivatives.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in absorbance.
-
Preparation of Reagents:
-
Tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM buffer with GTP).
-
Test compounds dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.
-
Positive control (e.g., colchicine) and negative control (DMSO).
-
-
Assay Procedure:
-
Pipette the tubulin stock solution into pre-warmed (37 °C) 96-well plates.
-
Add the test compounds, positive control, or negative control to the wells.
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
This assay measures the inhibition of NAAA-catalyzed hydrolysis of a fluorogenic substrate.
-
Preparation of Reagents:
-
Recombinant human NAAA enzyme.
-
Assay buffer (e.g., sodium phosphate/citrate buffer, pH 4.5, containing Triton X-100 and DTT).
-
Fluorogenic substrate (e.g., N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide, PAMCA).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAAA enzyme solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37 °C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., an organic solvent).
-
Measure the fluorescence of the product (e.g., 7-amino-4-methylcoumarin) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
The 3-aminoazetidinone scaffold is a remarkably versatile platform for the development of potent and selective enzyme inhibitors. The strategic derivatization of the 3-amino group allows for the fine-tuning of activity against diverse biological targets, including tubulin, NAAA, and cysteine proteases. This guide has highlighted the key structure-activity relationships that govern the efficacy of these compounds, providing a framework for the rational design of novel therapeutic agents. The detailed experimental protocols offer a practical starting point for researchers entering this exciting field. As our understanding of the molecular interactions between these inhibitors and their targets deepens, we can anticipate the development of even more potent and specific 3-aminoazetidinone-based drugs to address unmet medical needs in oncology, inflammation, and beyond.
References
-
G. G. C. Kuhn, et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 139-141. [Link]
-
T. Bandiera, et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. ChemMedChem, 9(7), 1602-1614. [Link]
-
A. K. Chakrabarti, et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 139-141. [Link]
-
M. L. Bolognesi, et al. (2009). 3-Acylamino-azetidin-2-one as a Novel Class of Cysteine Proteases Inhibitors. Request PDF. [Link]
-
F. Tripodi, et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843-852. [Link]
-
A. Armirotti, et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Catalysis, 10(19), 11146-11156. [Link]
-
D. Piomelli, et al. (2014). 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration. PubMed. [Link]
-
H. Staudinger. (n.d.). Staudinger synthesis. Wikipedia. [Link]
-
F. Tripodi, et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. [Link]
-
F. Dapiaggi, et al. (2018). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. Request PDF. [Link]
Sources
- 1. 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staudinger synthesis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Novel Azetidinone-Based Compounds
Introduction: The Enduring Relevance of the Azetidinone Scaffold
The 2-azetidinone skeleton, commonly known as the β-lactam ring, is a cornerstone of medicinal chemistry.[1] Its initial fame came from its central role in β-lactam antibiotics like penicillins and cephalosporins, which revolutionized the treatment of bacterial infections by inhibiting bacterial cell wall synthesis.[2] However, the therapeutic potential of this four-membered heterocyclic ring extends far beyond its antibacterial properties.[3] Novel azetidinone derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including antifungal, antitubercular, anti-inflammatory, anticancer, antiviral, and cholesterol absorption inhibitory properties.[4][5][6]
The persistent challenge of drug resistance, particularly in infectious diseases and oncology, necessitates the continuous development of new therapeutic agents. The azetidinone scaffold serves as a versatile pharmacophore for designing novel compounds that can overcome existing resistance mechanisms or engage entirely new biological targets.[7] This guide provides a comprehensive framework for the preclinical evaluation of such novel azetidinone-based compounds, detailing both the foundational in vitro assays and the critical in vivo validation studies required to advance a candidate from the bench to potential clinical development. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a robust evaluation pipeline.
Part 1: In Vitro Evaluation – Establishing Foundational Activity and Specificity
In vitro testing is the critical first step in characterizing a novel compound. These assays are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of numerous candidates to identify those with the most promising activity and safety profiles before committing to more complex and expensive animal studies.[8][9][10]
Antimicrobial Activity Assessment
For azetidinones designed as antimicrobial agents, the primary goal is to determine their potency against a panel of clinically relevant pathogens. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this assessment.
Causality of Experimental Choice: The broth microdilution method is preferred for its quantitative nature, reproducibility, and scalability. It allows for the simultaneous testing of multiple compounds against various microbial strains, providing a clear, numerical endpoint (the MIC value) that is essential for comparing the potency of different derivatives and benchmarking against standard-of-care antibiotics.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) from an agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the novel azetidinone compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 will serve as a growth control (no compound).
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted microbial inoculum (from step 1) to each well, bringing the final volume to 110 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Include a sterility control well (MHB only) and a positive control (a standard antibiotic like Ampicillin).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density (OD).
-
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) |
| Novel Compound A | 8 | 16 |
| Novel Compound B | 32 | >128 |
| Ampicillin (Standard) | 0.5 | >128 |
Cytotoxicity and Anticancer Potential
Many novel azetidinones are investigated for their anticancer properties.[11][12] A primary in vitro screen involves assessing a compound's cytotoxicity against cancer cell lines and, crucially, comparing this to its effect on non-cancerous cells to determine a therapeutic window.
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability.[13] Its reliance on the activity of mitochondrial reductase enzymes makes it a robust indicator of cell health.[9] By testing against both a cancer line (e.g., SiHa for cervical cancer) and a normal cell line (e.g., primary hepatocytes), we can calculate a selectivity index, a key parameter for predicting potential therapeutic efficacy with reduced side effects.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the desired cancer and normal cell lines in their appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel azetidinone compounds in cell culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation: Comparative Cytotoxicity (IC₅₀)
| Compound | SiHa (Cervical Cancer) IC₅₀ (µM) | Primary Human Hepatocytes IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |
| Novel Compound C | 1.2 | >100 | >83.3 |
| Novel Compound D | 5.8 | 15.2 | 2.6 |
| Doxorubicin (Standard) | 0.1 | 1.5 | 15 |
Mechanistic Insights: Target Engagement
The broad activity of azetidinones stems from their ability to inhibit various enzymes.[5][6] The strained β-lactam ring is susceptible to nucleophilic attack, allowing it to act as an acylating agent, which is key to its inhibition of bacterial transpeptidases.[14]
Diagram: General Mechanism of β-Lactam Antibiotics
Caption: Mechanism of β-lactam action on bacterial cell wall synthesis.
Part 2: In Vivo Evaluation – Assessing Efficacy and Safety in a Biological System
Positive in vitro data is a prerequisite, but it is not sufficient to predict clinical success. In vivo studies in relevant animal models are essential to understand a compound's efficacy, pharmacokinetics (PK), and potential toxicity within a complex biological system.[15][16]
Animal Models of Efficacy
The choice of animal model is paramount and must be tailored to the therapeutic indication. For an antimicrobial agent, a murine infection model is a common and effective choice.
Causality of Experimental Choice: The murine sepsis model provides a systemic infection that challenges both the compound's ability to kill the pathogen and the host's ability to clear the infection.[17] It is a stringent test of a drug's in vivo potency and its ability to achieve and maintain therapeutic concentrations at the site of infection. This model has high predictive value for assessing drugs intended to treat systemic bacterial infections.[17]
Diagram: Workflow for In Vivo Efficacy and PK/PD Evaluation
Sources
- 1. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Azetidinone--a new profile of various pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. itmedicalteam.pl [itmedicalteam.pl]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes to Chiral Azetidines
Introduction: The Rising Prominence of Chiral Azetidines in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, have led to its incorporation into a growing number of clinical candidates and approved drugs. The inherent three-dimensionality of the strained azetidine ring offers a compelling structural alternative to more traditional, often planar, aromatic systems, providing a powerful tool for navigating the complexities of chemical space in drug design.
This guide provides a comparative analysis of the key synthetic strategies for accessing enantioenriched azetidines. As a Senior Application Scientist, my focus extends beyond a mere cataloging of reactions. I aim to provide a nuanced perspective on the practical applicability of each method, considering factors such as enantioselectivity, substrate scope, scalability, and the underlying mechanistic principles that govern success. The accompanying experimental data and protocols are intended to serve as a valuable resource for researchers at the bench, facilitating the translation of these methodologies into practice.
I. Intramolecular Cyclization Strategies: The Workhorse Approach
Intramolecular cyclization represents one of the most direct and widely employed strategies for the synthesis of the azetidine ring. The fundamental principle involves the formation of a C-N bond through the nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule.
A. Intramolecular SN2 Cyclization
This classical approach relies on the cyclization of γ-amino compounds bearing a suitable leaving group (e.g., halide, mesylate, tosylate) at the C4 position. The stereochemistry of the starting material, often derived from the chiral pool (e.g., amino acids), dictates the absolute configuration of the resulting azetidine.
Mechanism and Key Considerations:
The reaction proceeds via a standard SN2 mechanism. The choice of the nitrogen protecting group is critical; it must be sufficiently electron-withdrawing to reduce the nucleophilicity of the nitrogen, preventing intermolecular side reactions, yet allow for efficient cyclization. Bulky protecting groups can also influence the rate and success of the cyclization.
Experimental Protocol: Synthesis of N-Tosyl-azetidine-2-carboxylate
A solution of N-tosyl-L-aspartic acid β-tert-butyl ester is reduced with borane-dimethyl sulfide complex to afford the corresponding alcohol. The primary alcohol is then selectively tosylated, and subsequent treatment with a base such as potassium carbonate in a suitable solvent like acetone or acetonitrile at reflux promotes the intramolecular cyclization to yield the desired N-tosyl-azetidine-2-carboxylate.
Data Summary: Intramolecular SN2 Cyclization
| Starting Material | Leaving Group | Base | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| N-Boc-γ-iodo-α-aminobutyrate | Iodo | NaH | THF | 75-85 | >99 | [1] |
| N-Ts-γ-mesyl-α-aminobutyrate | Mesyl | K₂CO₃ | Acetonitrile | 80-90 | >99 | [2] |
Workflow for Intramolecular SN2 Cyclization
Caption: General workflow for SN2-based azetidine synthesis.
B. Palladium-Catalyzed Intramolecular C-H Amination
More recent advancements have enabled the direct formation of the azetidine ring via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[3] This approach offers a more atom-economical alternative to traditional cyclization methods that require pre-functionalization with a leaving group.
Mechanism and Key Considerations:
The catalytic cycle is believed to involve the formation of a Pd(II) species that coordinates to the nitrogen atom of the substrate. Subsequent C-H activation at the γ-position, followed by reductive elimination, furnishes the azetidine product and regenerates the active catalyst.[4] The choice of ligand and oxidant is crucial for achieving high yields and selectivity.
Experimental Protocol: Pd-Catalyzed C-H Amination
To a solution of the N-protected γ-aminobutyric acid derivative in a suitable solvent such as toluene is added the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), and an oxidant (e.g., benzoquinone). The reaction mixture is heated under an inert atmosphere until completion.
Data Summary: Pd-Catalyzed Intramolecular C-H Amination
| Substrate | Catalyst/Ligand | Oxidant | Yield (%) | Reference |
| N-Acyl-γ-aminobutyric acid | Pd(OAc)₂/PPh₃ | Benzoquinone | 60-75 | [3][5] |
| N-Sulfonyl-γ-aminobutyric acid | Pd(TFA)₂/DavePhos | PhI(OAc)₂ | 70-85 | [3] |
Catalytic Cycle for Pd-Catalyzed C-H Amination
Caption: Simplified catalytic cycle for C-H amination.
II. Cycloaddition Strategies: Convergent and Stereocontrolled
Cycloaddition reactions offer a convergent approach to the azetidine core, constructing the ring in a single step from two or more components. These methods can provide excellent control over stereochemistry.
A. [3+1] Cycloaddition of Aziridines with Isocyanides
A notable example of a [3+1] cycloaddition involves the reaction of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex.[6] This method provides enantioenriched exo-imido azetidines with high yields and enantioselectivities.[6]
Mechanism and Key Considerations:
The reaction is believed to proceed through the coordination of the chiral Mg(II) catalyst to the D-A aziridine, facilitating its ring-opening to form a zwitterionic intermediate. This intermediate is then trapped by the isocyanide to furnish the azetidine product. A key feature of this system is the observation of a significant chiral amplification effect.[6]
Experimental Protocol: Enantioselective [3+1] Cycloaddition
To a solution of the chiral N,N'-dioxide ligand and Mg(OTf)₂ in a suitable solvent like dichloromethane at room temperature is added the racemic donor-acceptor aziridine, followed by the isocyanide. The reaction is stirred until completion, and the product is isolated by column chromatography.[6]
Data Summary: [3+1] Cycloaddition of Aziridines and Isocyanides
| Aziridine Substituent | Isocyanide | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2,2'-di-CO₂Et | t-Butyl isocyanide | 99 | 94 | [6] |
| 2-CO₂Me, 2'-Ph | Cyclohexyl isocyanide | 85 | 90 | [6] |
Proposed Mechanism for [3+1] Cycloaddition
Caption: Mechanism of the [3+1] cycloaddition reaction.
B. [2+2] Photocycloaddition Reactions
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct method for azetidine synthesis.[7] Recent developments have focused on visible-light-mediated processes, which offer milder reaction conditions compared to traditional UV irradiation.[3][7]
Mechanism and Key Considerations:
The reaction is initiated by the photoexcitation of a suitable imine precursor to its triplet state. This excited species then undergoes a stepwise or concerted [2+2] cycloaddition with an alkene to form the azetidine ring. The substrate scope and diastereoselectivity can be influenced by the nature of the substituents on both the imine and the alkene.
Experimental Protocol: Visible-Light-Mediated [2+2] Photocycloaddition
A solution of the imine precursor and the alkene in a degassed solvent is irradiated with visible light (e.g., blue LEDs) in the presence of a suitable photosensitizer. The reaction is monitored by TLC or GC-MS, and the product is purified by chromatography.[7]
Data Summary: Visible-Light [2+2] Photocycloaddition
| Imine Precursor | Alkene | Photosensitizer | Yield (%) | Diastereomeric Ratio | Reference |
| 2-Isoxazoline carboxylate | Styrene | Ir(dFppy)₃ | 85 | >20:1 | [3] |
| N-Sulfonylimine | Ethyl vinyl ether | Eosin Y | 70 | 5:1 | [7] |
III. Asymmetric Functionalization of Azetines
An alternative strategy involves the synthesis of achiral azetines (dihydroazetes) followed by an enantioselective functionalization step to introduce chirality.
A. Copper-Catalyzed Asymmetric Boryl Allylation of Azetines
This method achieves the difunctionalization of azetines, installing both a boryl and an allyl group across the double bond with the concomitant creation of two new stereocenters.[8][9] This reaction provides access to chiral 2,3-disubstituted azetidines, a challenging substitution pattern to achieve by other means.[9]
Mechanism and Key Considerations:
The reaction is catalyzed by a copper(I) complex with a chiral bisphosphine ligand. The proposed mechanism involves the borylcupration of the azetine double bond, followed by an SN2' allylation of the resulting organocopper intermediate. The choice of the chiral ligand is paramount for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Boryl Allylation
In a glovebox, a mixture of the copper catalyst, chiral ligand, and bis(pinacolato)diboron is prepared. The azetine and allyl phosphate are then added, and the reaction is stirred at the appropriate temperature. The product is isolated after workup and purification.[8]
Data Summary: Asymmetric Boryl Allylation of Azetines
| Azetine Substituent | Allyl Phosphate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) | Reference |
| N-Boc | Cinnamyl phosphate | 95 | >20:1 | 98 | [9] |
| N-Cbz | Crotyl phosphate | 88 | >20:1 | 96 | [8] |
Workflow for Asymmetric Boryl Allylation
Caption: Key steps in the boryl allylation of azetines.
IV. Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary provides a reliable method for diastereoselective synthesis of chiral azetidines. The auxiliary directs the stereochemical outcome of a key bond-forming step and is subsequently removed.
A. Ellman's tert-Butanesulfinamide Chemistry
A general and scalable approach utilizing the Ellman tert-butanesulfinamide chiral auxiliary has been developed for the synthesis of C2-substituted azetidines.[4] This method is advantageous due to the low cost and commercial availability of both enantiomers of the auxiliary.
Mechanism and Key Considerations:
The synthesis begins with the condensation of 3-chloropropanal with the chiral tert-butanesulfinamide to form a sulfinimine. Diastereoselective addition of an organometallic reagent to the sulfinimine, followed by intramolecular cyclization via displacement of the chloride, affords the azetidine. The diastereoselectivity of the organometallic addition is controlled by the chiral sulfinyl group.
Experimental Protocol: tert-Butanesulfinamide-Mediated Azetidine Synthesis
3-Chloropropanal is condensed with (R)- or (S)-tert-butanesulfinamide. The resulting sulfinimine is then treated with a Grignard or organolithium reagent at low temperature. The intermediate chlorosulfinamide is cyclized using a base such as potassium tert-butoxide to yield the N-sulfinyl azetidine, which can be deprotected under acidic conditions.[4]
Data Summary: tert-Butanesulfinamide-Mediated Synthesis
| Organometallic Reagent | Yield (3 steps, %) | Diastereomeric Ratio | Reference |
| Phenylmagnesium bromide | 44 (gram-scale) | 85:15 | [4] |
| Vinylmagnesium bromide | 55 | 90:10 | [4] |
| n-Butyllithium | 62 | 88:12 | [4] |
V. Photocatalytic Strategies: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. Several photocatalytic methods for azetidine synthesis have been recently reported.
A. Radical Strain-Release Photocatalysis of Azabicyclo[1.1.0]butanes (ABBs)
This innovative approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) to drive the synthesis of densely functionalized azetidines.[10][11] The reaction proceeds via a radical strain-release mechanism initiated by a photocatalyst.
Mechanism and Key Considerations:
An organic photosensitizer promotes the homolytic cleavage of a sulfonylimine precursor, generating two radical species. One of these radicals adds to the ABB, inducing ring-opening and forming a new radical intermediate, which is then trapped by the second radical species to afford the azetidine product.[10]
Experimental Protocol: Radical Strain-Release Photocatalysis
A solution of the ABB, sulfonylimine, and an organic photosensitizer in a suitable solvent is irradiated with visible light. The reaction is typically carried out at room temperature under an inert atmosphere.[10]
Data Summary: Radical Strain-Release Photocatalysis
| Sulfonylimine | ABB | Yield (%) | Reference |
| N-(p-Tolylsulfonyl)benzaldimine | 1-Phenyl-1-azabicyclo[1.1.0]butane | 79 | [11] |
| N-(Mesitylsulfonyl)acetophenonimine | 1-(4-Fluorophenyl)-1-azabicyclo[1.1.0]butane | 75 | [11] |
Comparative Summary and Outlook
| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Enantioselectivity | Scalability |
| Intramolecular SN2 Cyclization | Reliable, high ee from chiral pool | Requires pre-functionalization | Excellent (>99% ee) | Good |
| Pd-Catalyzed C-H Amination | Atom-economical, convergent | Catalyst cost, oxidant required | Substrate-dependent | Moderate |
| [3+1] Cycloaddition | High convergence, excellent ee | Limited substrate scope for aziridines | Excellent (up to 94% ee) | Moderate |
| [2+2] Photocycloaddition | Direct, convergent | Can have low diastereoselectivity | Variable | Good |
| Asymmetric Functionalization of Azetines | Access to 2,3-disubstituted azetidines | Requires synthesis of azetine precursor | Excellent (up to 98% ee) | Moderate |
| Chiral Auxiliary-Mediated Synthesis | General, scalable, inexpensive auxiliary | Requires auxiliary attachment/removal | Good to excellent dr | Good |
| Photocatalytic (ABB) | Mild conditions, high functional group tolerance | Requires synthesis of strained ABB precursor | Not inherently asymmetric | Moderate |
The synthesis of chiral azetidines is a rapidly evolving field, with each of the discussed methodologies offering distinct advantages and facing unique challenges. For applications requiring high enantiopurity and leveraging the availability of the chiral pool, traditional intramolecular SN2 cyclizations remain a robust and scalable option. For more complex substitution patterns and a focus on atom economy, modern catalytic methods such as Pd-catalyzed C-H amination and asymmetric functionalization of azetines are powerful tools. Cycloaddition strategies provide convergent and often highly stereoselective routes, while chiral auxiliary-based methods offer a practical and scalable solution for a broad range of substrates. The burgeoning field of photocatalysis is opening up new avenues for azetidine synthesis under exceptionally mild conditions, and further developments in enantioselective variants are eagerly anticipated.
The selection of an optimal synthetic route will invariably depend on the specific target molecule, the desired scale of synthesis, and the resources available. It is my hope that this comparative guide will serve as a valuable starting point for researchers in their endeavors to synthesize and explore the fascinating chemical space of chiral azetidines.
References
-
Doyle, M. P., et al. (2019). Copper-Catalyzed Enantioselective [3+1]-Cycloaddition to Access Tetrasubstituted 2-Azetines. Angewandte Chemie International Edition. [Link]
-
Zhang, X., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Shi, F., et al. (2022). Enantioselective Synthesis of Azetidines through [3 + 1]-Cycloaddition of Donor–Acceptor Aziridines with Isocyanides. Organic Letters. [Link]
-
Zhang, X., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
-
Kishore, D. (n.d.). Azetidine Synthesis. [Link]
-
Kuriyama, M., et al. (2021). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. Nature Communications. [Link]
-
Didier, D., et al. (2021). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]
-
Nadir, U. K., et al. (2007). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Journal of Heterocyclic Chemistry. [Link]
-
Fossey, J. S., et al. (2014). Azetidines and their applications in asymmetric catalysis. Catalysis Science & Technology. [Link]
-
Zhou, F., et al. (1999). A novel asymmetric synthesis of 2-azetidinones from achiral precursors. Tetrahedron Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Smith, M. W., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Wang, P., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications. [Link]
-
Melchiorre, P., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
-
Melchiorre, P., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Sfera. [Link]
-
Alker, A., et al. (2000). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry. [Link]
-
Yoshizawa, A. (2018). Azetidines for asymmetric synthesis. University of Birmingham. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sfera.unife.it [sfera.unife.it]
A Comparative Guide to Spectroscopic Analysis for Stereochemical Confirmation of Substituted Azetidinones
For researchers, scientists, and professionals in drug development, the precise elucidation of a molecule's three-dimensional structure is non-negotiable. This is particularly true for substituted azetidinones, the core structural motif of β-lactam antibiotics, where stereochemistry dictates biological activity.[1] This guide provides an in-depth comparison of spectroscopic techniques used to confirm the stereochemistry of these critical compounds, moving beyond a simple listing of methods to explain the causality behind experimental choices and data interpretation.
The β-lactam ring, a four-membered cyclic amide, is characterized by significant ring strain, which is fundamental to its antibacterial action.[1][2] The substituents at the C3 and C4 positions of the azetidinone ring can exist as cis or trans diastereomers, and their relative and absolute configurations profoundly influence the molecule's interaction with biological targets like penicillin-binding proteins (PBPs). Consequently, unambiguous stereochemical assignment is a cornerstone of novel antibiotic development.[3]
This guide will navigate the primary spectroscopic tools in the chemist's arsenal—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and touch upon other definitive methods, providing field-proven insights to ensure the trustworthiness of your structural assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Analysis
NMR spectroscopy is arguably the most powerful and routine tool for determining the relative stereochemistry of substituted azetidinones in solution.[4][5] Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework and the spatial relationships of atoms.
¹H NMR: Deciphering Cis/Trans Isomerism through Coupling Constants
The most critical parameter in the ¹H NMR spectrum for determining the relative stereochemistry at C3 and C4 is the vicinal coupling constant (³J) between the protons at these positions.[6] This coupling is dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[7]
-
Trans isomers exhibit a smaller coupling constant, typically in the range of 1-3 Hz . This is due to a dihedral angle of approximately 90°.
-
Cis isomers show a larger coupling constant, generally between 4-6 Hz , corresponding to a dihedral angle of roughly 0°.
This marked difference in ³J values provides a reliable and readily measurable method for distinguishing between diastereomers.[7]
Table 1: Comparison of Typical ³J Coupling Constants for Cis and Trans Azetidinones
| Stereochemistry | Dihedral Angle (H-C3-C4-H) | Typical ³J H³,H⁴ (Hz) |
| Cis | ~0° | 4 - 6 |
| Trans | ~90° | 1 - 3 |
Causality Behind Experimental Choices: When analyzing complex spectra where signals may overlap, 2D NMR techniques become indispensable.[6] A COSY (Correlation Spectroscopy) experiment will definitively identify which protons are coupled, confirming the H3-H4 relationship.[6]
2D NMR: Unraveling Complex Structures and Through-Space Interactions
For more complex or highly substituted azetidinones, 1D NMR may not be sufficient. In such cases, 2D NMR techniques are crucial.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable as it detects through-space interactions between protons that are in close proximity, rather than those connected through bonds.[8][9] For azetidinones, a cross-peak between the C3 and C4 protons in a NOESY spectrum is a strong indicator of a cis relationship, as these protons are on the same face of the ring and thus closer in space.[10]
-
EXSY (Exchange Spectroscopy): In some instances, substituted azetidinones may exist as equilibrating conformers or rotamers, leading to complex ¹H NMR spectra.[11] 2D EXSY can be used to identify these exchanging species, which is crucial for accurate structural assignment and for confirming the purity of a single diastereomer.[11]
Caption: Differentiating cis and trans azetidinones using ¹H NMR.
Infrared (IR) Spectroscopy: A Litmus Test for the β-Lactam Ring
While not the primary tool for determining stereochemistry, IR spectroscopy is a rapid and essential technique for confirming the presence of the strained four-membered ring. The carbonyl (C=O) stretching vibration of the β-lactam appears at a characteristically high frequency due to significant ring strain.[2]
-
β-Lactam C=O stretch: Typically observed in the range of 1730-1760 cm⁻¹ . This is significantly higher than the carbonyl absorption of a typical acyclic amide (~1650 cm⁻¹) or a larger, less strained lactam (~1670 cm⁻¹).[2]
The presence of this high-frequency band is a strong indicator that the β-lactam ring is intact.[2] While subtle shifts can occur based on substitution, the primary utility of IR is in confirming the core structure rather than differentiating stereoisomers.
Table 2: Comparison of Carbonyl Stretching Frequencies
| Functional Group | Typical C=O Stretch (cm⁻¹) |
| Acyclic Amide | ~1650 |
| δ-Valerolactam (6-membered) | ~1670 |
| β-Lactam (4-membered) | 1730 - 1760 |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is primarily used to determine the molecular weight of the synthesized azetidinone and to gain structural information through analysis of its fragmentation patterns.[12][13] While MS alone cannot typically distinguish between diastereomers, it provides crucial validation of the expected molecular formula.
The strained β-lactam ring often undergoes characteristic cleavage upon ionization. Common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group.[14] Analyzing these fragments can help confirm the nature and position of substituents on the ring.
Definitive, Yet Specialized, Alternatives
While NMR, IR, and MS are the workhorses of the modern chemistry lab, certain situations demand more definitive or specialized techniques.
X-Ray Crystallography
For compounds that yield suitable single crystals, X-ray crystallography is the gold standard for structural elucidation.[15] It provides an unambiguous determination of both the relative and absolute stereochemistry of all chiral centers in the solid state.[15][16] However, obtaining high-quality crystals can be a significant challenge.[17]
Chiroptical Methods
When determining the absolute configuration of a chiral molecule is necessary and X-ray crystallography is not feasible, chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful alternatives.[18][19] These techniques measure the differential absorption of left and right circularly polarized light.[18] By comparing the experimental ECD or VCD spectrum to spectra predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.[18][19]
Caption: A logical workflow for the stereochemical analysis of azetidinones.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Stereochemical Assignment
-
Sample Preparation:
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Shim the magnetic field to ensure high homogeneity and sharp peaks.
-
-
Data Acquisition (1D ¹H):
-
Acquire a standard 1D proton spectrum.
-
Optimize acquisition parameters such as the number of scans (NS) and relaxation delay (D1) to achieve a good signal-to-noise ratio.[6]
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate all signals to determine proton ratios.
-
Identify the signals corresponding to the C3 and C4 protons. These are typically in the range of 3.0-5.5 ppm.[6]
-
Carefully measure the coupling constant (³J) between the C3 and C4 protons. A value of 4-6 Hz indicates a cis relationship, while a value of 1-3 Hz suggests a trans relationship.
-
-
Data Acquisition (2D NOESY - if required):
-
If the stereochemistry is ambiguous or further confirmation is needed, acquire a 2D NOESY spectrum.
-
The presence of a cross-peak between the C3 and C4 proton signals provides strong evidence for a cis configuration.[8]
-
Protocol 2: IR Spectroscopy for β-Lactam Confirmation
-
Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
For liquid/soluble samples (thin film/solution): If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl). If soluble, a spectrum can be acquired in a suitable IR-transparent solvent (e.g., CCl₄) using a solution cell.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis:
References
- A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. (2021). PubMed Central.
- Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. (n.d.). PMC - NIH.
- Application Notes: Infrared Spectroscopy of the β-Lactam Ring in 4-Aminoazetidin-2-one. (n.d.). Benchchem.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- A REVIEW ON 2-AZETEDINONES. (n.d.). ijrpr.com.
- Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor.
- SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL AZETIDINONE DERIVATIVES FOR ANTIDEPRESSANT ACTION. (n.d.). IJCRT.org.
- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Deriv
- Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025).
- Synthesis and determination of biological activities of new series of azetidinones. (2025).
- Discrete steps in sensing of β-lactam antibiotics by the BlaR1 protein of the methicillin-resistant Staphylococcus aureus bacterium. (n.d.). PMC - NIH.
- Unveiling the Stereochemistry of 4-Aminoazetidin-2-one: A Comparative Guide to Structural Valid
- Application Note: 1H and 13C NMR Characterization of 4-Aminoazetidin-2-one. (n.d.). Benchchem.
- Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds. (2025).
- β-Lactam. (n.d.). Wikipedia.
- Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... (n.d.).
- 5.4: NOESY Spectra. (2025). Chemistry LibreTexts.
- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. (n.d.). Benchchem.
- Synthesis and biological study of Azetidinone deriv
- Azetidinone antibiotics. XIII. Structure and stereochemistry of isomeric penam and cepham derivatives. (n.d.).
- FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone. (2023). YouTube.
- Stereochemical configuration of 13b diastereomers. (A) 1 H NMR spectra... (n.d.).
- 2D NMR: NOESY NMR INTERPRET
- 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.).
- NMR Coupling Constants. (n.d.).
- Coupling constants for 1H and 13C NMR. (n.d.). chem.wisc.edu.
- Mass Spectrometry - Fragmentation P
- How might one distinguish between two acyclic diastereomers other than by X-ray diffraction?. (2022). chemistry.stackexchange.com.
- Stereochemistry | How to read NOESY spectrum?. (2022). YouTube.
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (n.d.). MDPI.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.). thieme-connect.com.
- Nomenclature used within this review to describe regio- and stereochemistry. (n.d.).
- Determination of absolute configuration using single crystal X-ray diffraction. (n.d.). PubMed.
- X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. (n.d.).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). trace.tennessee.edu.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- 1 H– 1 H Coupling in Proton NMR. (2025). ACD/Labs.
- 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
- Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia.
- Absolute Stereochemistry: The merits of ven and XRD. (n.d.). ePrints Soton - University of Southampton.
- Mass Spectrometry: Fragment
- Can NMR be used to separate enantiomers or diastereomers?. (2022). Reddit.
- A Novel Chiroptical Spectroscopy Technique. (2025). arXiv.
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst (RSC Publishing).
- How to interpret a NOESY NMR spectrum. (2012). YouTube.
- Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. (n.d.). PMC - PubMed Central.
Sources
- 1. β-Lactam - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. whitman.edu [whitman.edu]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to a Validated Chiral HPLC Method for (S)-3-Aminoazetidin-2-one Purity Assessment
In the landscape of pharmaceutical development, the stereochemical purity of drug candidates and intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, validated methodology for assessing the enantiomeric purity of (S)-3-Aminoazetidin-2-one, a key building block in the synthesis of novel therapeutic agents. We will explore the rationale behind the experimental design, present a detailed protocol, and compare the performance of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques.
This compound's structure, featuring a strained β-lactam ring and a chiral center, necessitates a highly specific and sensitive analytical method to resolve and quantify its enantiomer, the (R)-isomer, as well as other potential process-related impurities. Chiral HPLC has emerged as the gold standard for this application due to its high resolving power and adaptability.[1][2]
The Foundational Choice: Chiral Stationary Phases
The crux of a successful chiral separation lies in the selection of the Chiral Stationary Phase (CSP).[3] CSPs create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different interaction energies, leading to differential retention times. For compounds like 3-Aminoazetidin-2-one, which contains a primary amine and an amide, polysaccharide-based CSPs are often the most effective.[3][4][5] These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the CSP.[3]
Our developmental work has identified that cellulose-based CSPs, specifically those with phenylcarbamate derivatives, provide excellent enantioselectivity for this class of compounds.[5][6]
Experimental Workflow: A Validated HPLC Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed Step-by-Step Methodology:
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Chiral Column: A cellulose-based column such as Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an additive like Trifluoroacetic Acid (TFA) to improve peak shape. A typical starting point is a ratio of 85:15 (Hexane:IPA) with 0.1% TFA. The optimal ratio should be determined during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm. Due to the lack of a strong chromophore in 3-Aminoazetidin-2-one, detection at a lower UV wavelength is necessary to achieve adequate sensitivity.[11]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Prepare a solution of a racemic mixture of 3-Aminoazetidin-2-one in the mobile phase at a concentration of approximately 1 mg/mL. This is crucial for confirming the elution order and resolution of the enantiomers.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
System Suitability Testing (SST):
-
Before sample analysis, inject the racemic standard solution at least five times.
-
The system is deemed suitable if the resolution between the (S)- and (R)-enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) of the peak areas for replicate injections is less than 2.0%.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
-
The overall purity is determined by calculating the area percentage of the main (S)-enantiomer peak relative to the total area of all peaks in the chromatogram.
-
Comparative Analysis of Purity Assessment Techniques
While chiral HPLC is a robust and widely used method, other techniques can also be employed for chiral purity analysis.[2][] The choice of method often depends on the specific requirements of the analysis, such as the volatility of the analyte and the available instrumentation.
| Technique | Principle | Sample Preparation | Throughput | Key Advantages | Key Limitations |
| Chiral HPLC | Differential partitioning between a chiral stationary phase and a mobile phase. | Dissolution in a suitable solvent. | Moderate to High | Wide applicability, high resolution, well-established for pharmaceutical analysis.[1][] | May require derivatization for compounds lacking a chromophore for UV detection.[11] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins). | Derivatization is often required to increase volatility and thermal stability. | High | Excellent for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization can introduce errors. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase. | Dissolution in a suitable solvent. | High | Faster separations and lower solvent consumption compared to HPLC. | Instrumentation is less common than HPLC; method development can be more complex. |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift non-equivalence in the enantiomers. | Dissolution in a suitable deuterated solvent and addition of the chiral shift reagent. | Low | Provides structural information in addition to enantiomeric ratio. | Lower sensitivity and accuracy compared to chromatographic methods; requires specialized reagents. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in a capillary under the influence of an electric field, often with a chiral selector in the buffer. | Dissolution in the running buffer. | High | Requires very small sample volumes and can be highly efficient. | Lower concentration sensitivity compared to HPLC; reproducibility can be a challenge. |
Trustworthiness Through Validation
The reliability of any analytical method hinges on its validation.[8][13] For the described HPLC method, a full validation according to ICH guidelines would include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and the undesired enantiomer. This is demonstrated by achieving baseline resolution between all peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. The ICH recommends signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The presented chiral HPLC method provides a robust, reliable, and validated approach for the critical task of assessing the enantiomeric purity of synthesized this compound. Its high resolution, sensitivity, and adherence to established pharmaceutical analysis guidelines make it the preferred choice for quality control and regulatory submissions.[9] While alternative techniques exist, they often present limitations in terms of applicability, sample preparation complexity, or sensitivity for this particular analyte. By understanding the principles behind the chosen methodology and diligently applying a validated protocol, researchers and drug development professionals can ensure the stereochemical integrity of this vital pharmaceutical building block.
References
-
International Conference on Harmonization. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PubMed. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. [Link]
-
PubMed. Diastereomeric beta-lactam antibiotics. Analytical methods, isomerization and stereoselective pharmacokinetics. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
FULIR. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
SIELC Technologies. 3-Amino-2-oxazolidinone. [Link]
-
ScienceDirect. Chiral methods. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ResearchGate. Recent Developments in the Transformation of 3-Amino-2-Azetidinones. [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
ResearchGate. Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. [Link]
-
ResearchGate. Impurity profile of amino acids? [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. eijppr.com [eijppr.com]
- 4. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
A Guide to the Proper Disposal of (S)-3-Aminoazetidin-2-one: From Benchtop to Final Disposition
As a Senior Application Scientist, I understand that meticulous research extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. (S)-3-Aminoazetidin-2-one, a valuable building block in medicinal chemistry, features a strained β-lactam ring. This structural motif, while crucial for its synthetic utility, dictates the specific procedures required for its deactivation and disposal. Improper handling not only poses immediate safety risks but also contributes to environmental contamination.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and the chemical principles governing its reactivity.
Part 1: Hazard Assessment and Precautionary Measures
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach must be adopted based on the known hazards of related azetidine and β-lactam compounds. The primary hazards stem from the reactivity of the strained four-membered ring and the basicity of the amino group.
Always locate and thoroughly review the manufacturer-provided SDS for the specific batch you are using before handling or disposal.
Based on analogous compounds, the potential hazards are summarized below.
| Hazard Category | Potential Risk and Rationale | Recommended Personal Protective Equipment (PPE) |
| Skin & Eye Irritation | Azetidine derivatives and small amine compounds are often irritants or corrosive. Direct contact can cause irritation or chemical burns.[1][2][3] | Nitrile gloves, safety goggles or face shield, and a lab coat are mandatory.[2] |
| Reactivity | The β-lactam ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis under acidic or basic conditions.[4][5] | Handle away from strong acids, bases, and oxidizing agents unless part of a planned deactivation procedure. |
| Toxicity | The toxicological properties are not fully characterized. Assume toxicity upon ingestion or skin contact. | Standard laboratory PPE. Ensure proper glove removal technique to avoid skin contact.[2] |
All handling and disposal preparation steps should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Part 2: The Core Directive: Hazardous Waste Collection
Unless an approved and validated chemical deactivation protocol is performed (see Part 3), all waste containing this compound must be treated as hazardous chemical waste.
-
Container Selection:
-
Use a dedicated, leak-proof hazardous waste container made of a chemically compatible material (e.g., High-Density Polyethylene, HDPE).
-
Ensure the container has a secure, screw-top cap to prevent leakage and evaporation.[7]
-
The container must be in good condition, free from cracks or residue on the outside.
-
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Maintain a running log of the waste added to the container.
-
-
Segregation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[7]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Crucially, segregate this waste stream from incompatible materials, particularly acids, which could catalyze a reactive decomposition. Store in secondary containment.
-
-
Requesting Disposal:
-
Keep the waste container securely capped at all times, except when adding waste.
-
Once the container is 90% full, or if it has been accumulating for a predetermined time limit (e.g., 6-12 months, check your institution's policy), submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Part 3: Advanced Protocol: Chemical Deactivation via Base Hydrolysis
The primary chemical liability of this compound is its strained β-lactam ring. This reactivity can be leveraged for a controlled deactivation process. The mechanism involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the β-lactam. This forces the ring to open, forming the corresponding, and significantly less reactive, β-amino acid salt, which is antibiotically inactive.[4][8]
This procedure is suitable for treating aqueous solutions containing the compound before collection as hazardous waste. Note: The final neutralized solution must still be collected as hazardous waste, as it contains the degradation products and residual base.
-
Preparation: In a chemical fume hood, place the aqueous solution containing this compound in a suitable glass beaker or flask with a magnetic stir bar. Ensure the vessel is large enough to accommodate the addition of the base without splashing.
-
Cooling: Place the reaction vessel in an ice bath to dissipate any heat generated during neutralization.
-
Base Addition: While stirring, slowly add a 1 M Sodium Hydroxide (NaOH) solution. A typical approach is to add a volume of 1 M NaOH equal to the volume of the waste solution.[4]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. For complete hydrolysis, a reaction time of several hours to overnight is recommended.[4]
-
pH Verification: After the reaction period, use a pH meter or pH strip to confirm the solution is basic (pH > 12). This ensures an excess of hydroxide was present to drive the hydrolysis to completion.
-
Collection: Transfer the resulting solution to your designated hazardous waste container, labeling the contents as "Hydrolyzed this compound solution in Sodium Hydroxide."
// Node Definitions start [label="Identify Waste Containing\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; waste_type [label="Characterize Waste Stream", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solid_waste [label="Pure Solid or\nContaminated Labware\n(Gloves, Wipes, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; liquid_waste [label="Aqueous or\nOrganic Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; deactivate_q [label="Deactivation\nFeasible/Desired?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; deactivation_proc [label="Perform Chemical Deactivation\n(Base Hydrolysis Protocol)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_solid [label="Collect in Labeled\nSolid Hazardous Waste\nContainer", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_liquid [label="Collect in Labeled\nLiquid Hazardous Waste\nContainer", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Store in Designated SAA\nwith Secondary Containment", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; pickup [label="Request Pickup by EHS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> waste_type; waste_type -> solid_waste [label="Solid"]; waste_type -> liquid_waste [label="Liquid"]; solid_waste -> collect_solid; liquid_waste -> deactivate_q; deactivate_q -> deactivation_proc [label="Yes"]; deactivate_q -> collect_liquid [label="No"]; deactivation_proc -> collect_liquid [label="Collect Treated Solution"]; collect_solid -> storage; collect_liquid -> storage; storage -> pickup; }
Caption: Disposal decision workflow for this compound waste.
Part 4: Summary of Disposal Procedures by Waste Stream
| Waste Stream | Disposal Procedure |
| Pure/Unwanted Solid Compound | Scrape directly into a labeled hazardous waste container for solids. Do not mix with other waste. |
| Concentrated Stock Solutions | Treat as bulk hazardous liquid waste. Collect directly in a labeled liquid hazardous waste container. Segregate from acids. |
| Dilute Aqueous Solutions | Option A (Direct): Collect directly in a labeled liquid hazardous waste container. Option B (Deactivation): Perform the base hydrolysis protocol (Part 3), then collect the treated solution in the waste container. |
| Contaminated Labware (Gloves, Tips, etc.) | Place in a dedicated, clearly labeled bag or container for chemically contaminated solid waste.[6] Do not place in regular or biohazard trash. |
| Empty Product Containers | Triple rinse the container with a suitable solvent (e.g., water or methanol). Collect the first rinse as hazardous waste.[6] Deface or remove the label, then dispose of the clean container according to institutional guidelines for glass or plastic recycling/trash. |
Part 5: Emergency Procedures - Spill Management
In the event of a spill, prioritize personal and environmental safety.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spill from spreading by using absorbent pads or spill socks.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat. For large spills, a respirator may be necessary.
-
Neutralize & Absorb: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbent). Do not use combustible materials like paper towels on a neat spill.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following all institutional reporting requirements.[6]
By adhering to these procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the integrity of your research from discovery through to disposal.
References
-
Leitner, A., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
-
ResearchGate. (2021). (PDF) Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]
-
ResearchGate. (2007). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
